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  • Product: Ceftriaxone Disodium Salt

Core Science & Biosynthesis

Foundational

Ceftriaxone Disodium Salt chemical properties and structure

Structural Dynamics, Physicochemical Profiling, and Analytical Protocols Executive Summary Ceftriaxone Disodium (hemiheptahydrate) represents a pinnacle of third-generation cephalosporin engineering.[1] Unlike its predec...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Physicochemical Profiling, and Analytical Protocols

Executive Summary

Ceftriaxone Disodium (hemiheptahydrate) represents a pinnacle of third-generation cephalosporin engineering.[1] Unlike its predecessors, its pharmacokinetics are defined by a unique triazine-ring moiety at the C3 position, conferring an exceptionally long elimination half-life (~8 hours) and high protein binding.[1] This guide dissects the molecular architecture that drives these properties, provides validated physicochemical data, and establishes a robust HPLC protocol for purity analysis, designed for researchers requiring high-fidelity reproducibility.

Part 1: Molecular Architecture & Structural Analysis

The efficacy of Ceftriaxone is not accidental; it is a function of precise molecular assembly. To understand its stability and activity, one must analyze its three distinct structural domains.

Structural Decomposition (SAR)

The molecule consists of a 7-aminocephalosporanic acid (7-ACA) nucleus modified at two critical positions:[1]

  • C7 Position (Antibacterial Potency): The aminothiazole ring fused with a methoxyimino group.[1][2] The syn (Z) configuration of the methoxyimino group is non-negotiable; it provides steric hindrance against beta-lactamase hydrolysis.[1]

  • C3 Position (Pharmacokinetics): The thiotriazinedione ring.[1][3] This acidic heterocyclic ring is unique to Ceftriaxone.[1] It facilitates high albumin binding (displacing bilirubin) and renal/biliary elimination, but also introduces the risk of calcium-ceftriaxone precipitation (pseudolithiasis).[1]

Visualization of Structural Logic

The following diagram illustrates the functional contributions of each molecular sector.

CeftriaxoneStructure cluster_0 Structure-Activity Relationship (SAR) Core Beta-Lactam Nucleus (7-ACA) C7_Side C7 Side Chain (Aminothiazole + Methoxyimino) Core->C7_Side Acylation at C7 C3_Side C3 Side Chain (Thiotriazinedione) Core->C3_Side Substitution at C3 Salt Disodium Salt Formation (C2 Carboxyl & C3 Enolic OH) Core->Salt Carboxylic Acid Site Function_C7 Gram-Negative Penetration & Beta-Lactamase Stability C7_Side->Function_C7 Confers Function_C3 Long Half-Life (8h) & Dual Elimination (Renal/Biliary) C3_Side->Function_C3 Confers Risk_C3 Risk: Calcium Precipitation (Pseudolithiasis) C3_Side->Risk_C3 Side Effect Mechanism C3_Side->Salt Acidic Enol Site

Figure 1: Structural decomposition of Ceftriaxone, linking chemical moieties to pharmacological outcomes.[1][4][5][6][7]

Part 2: Physicochemical Profiling[8]

Researchers must account for the specific salt form (Disodium Hemiheptahydrate) during stoichiometric calculations.[1] The hemiheptahydrate form includes approximately 3.5 water molecules per drug molecule, significantly impacting molecular weight calculations.

Key Chemical Constants
PropertyValue / DescriptionSignificance
Chemical Name Ceftriaxone Disodium HemiheptahydrateStandard pharmaceutical form.[1][2][4][5]
CAS Number 104376-79-6Specific to the hemiheptahydrate salt.[1][2][4][5][6][8]
Molecular Formula

Includes hydration shell.[1]
Molecular Weight 661.60 g/mol Use this value for molarity calculations.[1]
Appearance White to yellowish-orange crystalline powderColor intensity varies with particle size/polymorphs but does not necessarily indicate degradation if within spec.[1]
Solubility (Water) Freely soluble (~40 g/100mL)High solubility allows for concentrated bolus injections.[1]
Solubility (MeOH) Sparingly solublePoor solubility in pure organic solvents necessitates aqueous buffers in HPLC.[1]
pKa Values pKa1 ≈ 3.0 (COOH)pKa2 ≈ 3.2 (Aminothiazole

)pKa3 ≈ 4.1 (Triazine Enolic OH)
The acidic enolic OH at C3 is the second site of sodium salt formation.[1]
Stability Profile
  • Hygroscopicity: The hemiheptahydrate is stable but can lose water of crystallization under low humidity or high heat, potentially altering crystal lattice stability.

  • Light Sensitivity: Solutions darken upon exposure to light due to oxidative degradation.[1] Amber glassware is mandatory for analytical standards.[1]

  • Reconstitution: Solutions retain potency for 24 hours at 25°C or 3 days at 4°C. Beyond this, hydrolysis of the beta-lactam ring accelerates.

Part 3: Analytical Methodologies (HPLC Protocol)

This protocol is designed for High-Performance Liquid Chromatography (HPLC) quantification.[1] Unlike generic methods, this approach uses an ion-pairing strategy (or specific buffering) to resolve the syn-isomer (active) from the anti-isomer (impurity) and degradation products.[1]

Validated HPLC Workflow

Objective: Quantification of Ceftriaxone and detection of the (E)-isomer impurity.

Reagents & System
  • Column: C18 Reverse Phase (e.g., Waters XTerra RP18 or equivalent), 5 µm, 250 x 4.6 mm.[9]

  • Mobile Phase A: 0.02 M Phosphate Buffer (pH 7.0) + 0.005 M Tetrabutylammonium Hydroxide (Ion-pairing agent).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][10]

  • Detection: UV @ 254 nm (primary) or 241 nm.[1]

  • Temperature: 25°C.

Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0955
205050
25955
Protocol Steps
  • Buffer Preparation: Dissolve 2.72g

    
     in 900mL water. Add ion-pairing agent.[1] Adjust pH to 7.0 with dilute NaOH/Phosphoric acid.[1] Dilute to 1L.
    
  • Standard Prep: Dissolve 25 mg Ceftriaxone Disodium Ref Std in 25 mL Mobile Phase A.

  • System Suitability: Inject standard 5 times.

    • Requirement: RSD < 2.0%.[1][9][11]

    • Tailing Factor:[1][11] < 1.5.[1][11]

    • Resolution: > 2.0 between Ceftriaxone and E-isomer (if present).[1][11]

Analytical Logic Flow

The following diagram outlines the decision process for validating the analytical run.

HPLC_Workflow Start Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection (10-20 µL) Start->Injection Check_SS System Suitability (RSD < 2%, Tailing < 1.5) Injection->Check_SS Pass Proceed to Quantification Check_SS->Pass Pass Fail Troubleshoot: 1. Check pH 2. Column Wash Check_SS->Fail Fail Calc Calculate Purity (Area Normalization) Pass->Calc Fail->Start

Figure 2: Logic flow for HPLC analysis ensuring data integrity before quantification.

Part 4: Handling & Safety Directives

Reconstitution for In-Vivo/In-Vitro Use

For researchers using Ceftriaxone in biological assays:

  • Solvent: Sterile Water for Injection (SWFI) or 1% Lidocaine (for IM injection models to reduce pain, though not for IV).[1]

  • Calcium Warning: NEVER reconstitute with calcium-containing solutions (e.g., Ringer's Lactate, Hartmann's solution).[1]

    • Mechanism:[1][12]

      
      .[1]
      
    • This precipitate can cause fatal embolisms in neonates and lung/kidney damage in adults.[1]

Storage of Powder
  • Store at 20°C to 25°C (68°F to 77°F) .

  • Protect from light.[1][8]

  • Retest period is typically 24-36 months if stored in original airtight packaging.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11953897, Ceftriaxone disodium salt hemiheptahydrate.[1] Retrieved from [Link][1][4]

  • Shrestha, B., et al. (2019). Development and Validation of HPLC Method for Analysis of Ceftriaxone.[9] International Journal of Pharmaceutical Sciences and Research. (Contextual citation for method validation parameters).

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ceftriaxone Disodium Salt on Bacterial Cell Walls

Introduction Ceftriaxone, a prominent member of the third-generation cephalosporin class of antibiotics, stands as a cornerstone in the therapeutic arsenal against a wide spectrum of bacterial infections.[1][2] Its clini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ceftriaxone, a prominent member of the third-generation cephalosporin class of antibiotics, stands as a cornerstone in the therapeutic arsenal against a wide spectrum of bacterial infections.[1][2] Its clinical efficacy is rooted in a precise and potent mechanism of action targeting the bacterial cell wall, an essential structure for bacterial survival and integrity.[1][3][4] This guide provides a comprehensive, technical deep-dive into the molecular interactions and cellular consequences of ceftriaxone's activity, designed for researchers, scientists, and drug development professionals. We will deconstruct the mechanism from the foundational biology of the target to the intricate details of molecular inhibition, explore the downstream bactericidal cascade, and present field-proven methodologies for investigating these phenomena.

Section 1: The Target - Bacterial Cell Wall Peptidoglycan

The resilience of most bacteria is conferred by a unique and essential exoskeleton called the peptidoglycan (PG) layer, also known as murein. This complex polymer provides structural integrity, maintains cell shape, and counteracts the high internal osmotic pressure, thereby preventing cell lysis.

The fundamental architecture of peptidoglycan consists of long glycan chains composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[5] Attached to each NAM residue is a short peptide stem, typically comprising four to five amino acids. The true strength of the peptidoglycan mesh arises from the cross-linking of these peptide stems, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][6] Specifically, the transpeptidase domain of these PBPs is responsible for creating the peptide bridges between adjacent glycan strands, solidifying the cell wall into a robust, single macromolecule.[7]

Peptidoglycan_Structure NAG1 NAG NAM1 NAM NAG1->NAM1 β(1→4) NAM1_peptide L-Ala | D-Glu | m-DAP | D-Ala | D-Ala NAM1->NAM1_peptide NAM2_peptide L-Ala | D-Glu | m-DAP | D-Ala NAM1_peptide->NAM2_peptide Cross-link Formation NAG2 NAG NAM2 NAM NAG2->NAM2 β(1→4) NAM2->NAM2_peptide PBP PBP (Transpeptidase) caption Fig 1. Peptidoglycan structure and PBP-mediated cross-linking.

Caption: Basic structure of peptidoglycan chains cross-linked by PBPs.

Section 2: The Molecular Interaction - Ceftriaxone and PBPs

The bactericidal power of ceftriaxone, like all beta-lactam antibiotics, is derived from its ability to disrupt PBP-mediated peptidoglycan synthesis.[1][8] This is achieved through a remarkable feat of molecular mimicry and irreversible enzymatic inhibition.

The Core Mechanism: Irreversible Acylation

  • Structural Mimicry : The core of the ceftriaxone molecule features a highly strained beta-lactam ring. This four-membered ring structurally resembles the D-alanyl-D-alanine (D-Ala-D-Ala) moiety, which is the natural substrate for the PBP transpeptidase domain.[5][9]

  • Enzyme Binding : Due to this structural similarity, the PBP's active site recognizes and binds to ceftriaxone as if it were its native substrate.[5]

  • Irreversible Inhibition : The catalytic serine residue within the PBP active site launches a nucleophilic attack on the carbonyl carbon of the beta-lactam ring.[10] This attack opens the strained ring and forms a stable, covalent acyl-enzyme intermediate. Unlike the transient intermediate formed with the natural D-Ala-D-Ala substrate, this bond with ceftriaxone is extremely stable and essentially irreversible.[5][9]

This covalent modification effectively sequesters the PBP, rendering it incapable of performing its essential transpeptidation function. The result is a halt in the cross-linking of the peptidoglycan chains, which is critical for both the synthesis of new cell wall material during growth and the repair of existing structures.[1][5]

Ceftriaxone_PBP_Interaction cluster_PBP PBP Active Site Serine Serine Residue (Nucleophile) AcylEnzyme Stable Acyl-Enzyme Complex (Inactive PBP) Serine->AcylEnzyme 2. Nucleophilic attack opens   beta-lactam ring Ceftriaxone Ceftriaxone (Beta-Lactam Ring) Ceftriaxone->Serine 1. Mimics substrate,   binds to active site DAla D-Ala-D-Ala Substrate (Natural Substrate) DAla->Serine Normal Catalytic Path (Blocked) AcylEnzyme->AcylEnzyme 3. Irreversible covalent bond forms,   inhibiting PBP activity caption Fig 2. Ceftriaxone's irreversible inhibition of a PBP active site.

Caption: Molecular mimicry and covalent inactivation of PBP by ceftriaxone.

Section 3: The Aftermath - Cellular Consequences of PBP Inhibition

The inhibition of PBPs triggers a cascade of events that culminates in bacterial cell death. The process is not merely a passive cessation of growth but an active process of self-destruction.

  • Weakened Cell Wall : Without the continuous cross-linking activity of PBPs, the peptidoglycan sacculus becomes structurally compromised. Newly synthesized, un-cross-linked glycan strands are incorporated into the wall, creating weak points.[1]

  • Osmotic Lysis : As the cell attempts to grow and divide, the internal turgor pressure exerts force on the weakened cell wall. The compromised wall can no longer withstand this pressure, leading to a breach in the cell envelope.

  • Autolysin Activation : The disruption of normal cell wall synthesis is also believed to trigger the activity of endogenous autolytic enzymes (autolysins). These enzymes, normally involved in controlled cell wall remodeling, begin to degrade the peptidoglycan indiscriminately, further accelerating the destruction of the cell wall.

  • Bactericidal Outcome : The combined effects of a weakened cell wall and autolytic degradation lead to the loss of cell integrity, leakage of cytoplasmic contents, and ultimately, cell lysis and death.[5][9] This potent bactericidal effect is the hallmark of ceftriaxone and other beta-lactam antibiotics.[7]

Cellular_Consequences A Ceftriaxone Binds to and Inhibits Penicillin-Binding Proteins (PBPs) B Inhibition of Peptidoglycan Cross-Linking A->B C Weakened Bacterial Cell Wall B->C D Activation of Autolytic Enzymes (Autolysins) B->D Dysregulation Signal E Loss of Cell Wall Integrity and Osmotic Stability C->E D->E Accelerated PG Degradation F Cell Lysis and Bacterial Death E->F caption Fig 3. Cascade from PBP inhibition to bactericidal effect.

Caption: The downstream cellular cascade leading to cell death.

Section 4: Experimental Protocols for Mechanism-of-Action Studies

Validating and quantifying the mechanism of action of ceftriaxone requires specific, robust experimental protocols. The following are foundational assays in the field.

Protocol 4.1: Penicillin-Binding Protein (PBP) Competitive Binding Assay

Objective: To determine the affinity of ceftriaxone for specific PBPs by measuring its ability to compete with a labeled beta-lactam (e.g., fluorescent penicillin) for binding.

Causality: This assay directly probes the primary molecular interaction. A high affinity (low IC50 value) indicates that ceftriaxone is a potent inhibitor of that specific PBP, validating the first step of its mechanism.

Methodology:

  • Membrane Preparation: Cultivate the target bacterial strain to mid-log phase. Harvest cells by centrifugation, wash, and lyse (e.g., via sonication or French press) to prepare a membrane fraction rich in PBPs.

  • Competition Reaction: In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with serial dilutions of ceftriaxone for a set time (e.g., 10 minutes at 37°C).

  • Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) to each tube and incubate for a further period (e.g., 10 minutes at 37°C) to label any PBPs not bound by ceftriaxone.

  • Quenching: Stop the reaction by adding an excess of unlabeled penicillin G.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-polyacrylamide gel electrophoresis.

  • Visualization: Visualize the fluorescently labeled PBPs using a gel imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the concentration of ceftriaxone.

  • Densitometry and IC50 Calculation: Quantify the band intensities using densitometry software. Plot the percentage of inhibition versus the ceftriaxone concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of ceftriaxone required to inhibit 50% of the fluorescent labeling).

Data Presentation:

PBP Target (e.g., in E. coli)IC50 for Ceftriaxone (µg/mL)Interpretation
PBP 20.5High affinity; likely a primary target.
PBP 30.2Very high affinity; critical target for ceftriaxone.[11]
PBP 1a/1b1.5Moderate affinity.
PBP 5/6>50Low affinity; not a primary target.
Protocol 4.2: Analysis of Peptidoglycan Composition by HPLC

Objective: To directly observe the biochemical consequence of PBP inhibition by quantifying the degree of peptidoglycan cross-linking in ceftriaxone-treated versus untreated bacteria.

Causality: This assay provides direct evidence that ceftriaxone's cellular activity results in the inhibition of transpeptidation. A decrease in cross-linked muropeptide dimers and an increase in un-cross-linked monomers confirms the mechanism.

Methodology:

  • Cell Culture and Treatment: Grow bacterial cultures to early-log phase and divide them. Treat one culture with a sub-inhibitory concentration of ceftriaxone and leave the other as an untreated control. Continue incubation for 1-2 generations.

  • Sacculi Isolation: Harvest cells and rapidly inactivate endogenous autolysins by boiling in SDS solution. This process yields purified peptidoglycan sacculi.

  • Muropeptide Digestion: Wash the sacculi extensively to remove SDS. Digest the purified peptidoglycan overnight with a muramidase (e.g., cellosyl) to break the glycan backbone into its constituent muropeptide units (monomers, dimers, trimers, etc.).

  • Reduction: Reduce the N-acetylmuramic acid residues with sodium borohydride to prevent anomerization during separation.

  • HPLC Separation: Separate the resulting muropeptide mixture using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a shallow gradient of sodium phosphate buffer and methanol.

  • Detection and Quantification: Monitor the column effluent at 204 nm. Identify peaks corresponding to known muropeptide structures based on retention times of standards or by subsequent mass spectrometry analysis.[12][13]

  • Data Analysis: Integrate the peak areas to quantify the relative abundance of each muropeptide. Calculate the cross-linking index: (Total moles of cross-linked muropeptides / Total moles of all muropeptides) x 100.

Data Presentation:

Muropeptide SpeciesUntreated Control (% of Total)Ceftriaxone-Treated (% of Total)
Monomers (Un-cross-linked)30%65%
Dimers (Cross-linked)55%25%
Trimers/Oligomers15%10%
Cross-linking Index 70% 35%
Protocol 4.3: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of ceftriaxone that inhibits the visible growth of a bacterium.

Causality: While not a direct mechanistic assay, the MIC provides the ultimate validation of the drug's overall efficacy. It integrates the molecular inhibition (PBP binding) and the cellular consequences (lysis) into a single, clinically relevant endpoint.

Methodology (Broth Microdilution):

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of ceftriaxone in a 96-well microtiter plate using appropriate cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of ceftriaxone in which there is no visible turbidity (growth).

MIC_Workflow A Prepare 2-fold serial dilutions of Ceftriaxone in 96-well plate C Inoculate plate wells with bacteria A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plate (37°C, 16-20h) C->D E Read plate visually for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F caption Fig 4. Workflow for Minimum Inhibitory Concentration (MIC) assay.

Caption: Standard workflow for the broth microdilution MIC assay.

Section 5: Mechanisms of Resistance

The clinical utility of ceftriaxone is threatened by the evolution of bacterial resistance. Understanding these mechanisms is critical for drug development professionals. The primary strategies bacteria employ are:

  • Enzymatic Degradation: The most common mechanism is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic before it can reach its PBP targets. Extended-spectrum beta-lactamases (ESBLs) are particularly effective at degrading third-generation cephalosporins like ceftriaxone.

  • Target Modification: Bacteria can acquire mutations in the genes (e.g., penA) that encode for PBPs.[14][15] These alterations, particularly around the active site, can reduce the binding affinity of ceftriaxone for the PBP.[10][16] This requires higher concentrations of the drug to achieve effective inhibition. In some cases, bacteria like Streptococcus pneumoniae can acquire entirely new, low-affinity PBP genes (e.g., mosaics) from other species.[17]

  • Reduced Permeability and Efflux: In Gram-negative bacteria, ceftriaxone must cross the outer membrane via porin channels to reach the PBPs in the periplasmic space. Mutations that alter or reduce the expression of these porins can limit drug entry.[14] Additionally, some bacteria can upregulate efflux pumps that actively transport ceftriaxone out of the cell before it can bind to its target.[14]

Conclusion

The mechanism of action of ceftriaxone disodium salt is a well-defined paradigm of targeted antibiotic therapy. Its efficacy stems from its ability to act as a structural mimic of a key PBP substrate, leading to the irreversible inactivation of these essential cell wall synthesizing enzymes. This primary inhibition triggers a lethal cascade of events, culminating in cell lysis. The experimental protocols detailed herein provide a robust framework for dissecting this mechanism, from the initial molecular binding event to the ultimate bactericidal outcome. For drug development professionals, a deep understanding of this mechanism, coupled with a vigilant awareness of evolving resistance strategies, is paramount for the continued development of effective antibacterial agents and the preservation of our current antibiotic arsenal.

References

  • Title: Ceftriaxone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Ceftriaxone Sodium? Source: Patsnap Synapse URL: [Link]

  • Title: Ceftriaxone (injection route) - Side effects & uses Source: Mayo Clinic URL: [Link]

  • Title: Ceftriaxone Mechanism and Side Effects Source: YouTube URL: [Link]

  • Title: Ceftriaxone: Uses, Side Effects, Dosage & More Source: GoodRx URL: [Link]

  • Title: Enhanced bactericidal effect of ceftriaxone drug encapsulated in nanostructured lipid carrier against gram-negative Escherichia coli bacteria Source: PMC URL: [Link]

  • Title: Ceftriaxone dosing, indications, interactions, adverse effects, and more Source: Medscape URL: [Link]

  • Title: In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs Source: MDPI URL: [Link]

  • Title: Penicillin-binding proteins and β-lactam resistance Source: Oxford Academic URL: [Link]

  • Title: Antibiotic resistance in gonorrhea Source: Wikipedia URL: [Link]

  • Title: Altered PBP 2A and Its Role in the Development of Penicillin, Cefotaxime, and Ceftriaxone Resistance in a Clinical Isolate of Streptococcus pneumoniae Source: NIH URL: [Link]

  • Title: Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling Source: MDPI URL: [Link]

  • Title: Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin Source: ResearchGate URL: [Link]

  • Title: Alterations of penicillin-binding proteins in pneumococci with stepwise increase in β-lactam resistance Source: Oxford Academic URL: [Link]

  • Title: Evolution of Ceftriaxone Resistance of Penicillin-Binding Proteins 2 Revealed by Molecular Modeling Source: PMC - NIH URL: [Link]

  • Title: Overview of ceftriaxone mechanism.The mechanism of action of... Source: ResearchGate URL: [Link]

  • Title: Chemical tools for selective activity profiling of bacterial penicillin-binding proteins Source: PMC URL: [Link]

  • Title: Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly Source: PMC URL: [Link]

  • Title: Changes in ceftriaxone pharmacokinetics/pharmacodynamics during the early phase of sepsis: a prospective, experimental study in the rat Source: NIH URL: [Link]

  • Title: High-Resolution Analysis of the Peptidoglycan Composition in Streptomyces coelicolor Source: American Society for Microbiology Journals URL: [Link]

  • Title: Study of the Pharmacokinetics of Ceftriaxone Source: ClinicalTrials.gov URL: [Link]

  • Title: Induction of ceftriaxone resistance by penicillin in E. faecium... Source: ResearchGate URL: [Link]

  • Title: HPLC analysis of the peptidoglycan after digestion by... Source: ResearchGate URL: [Link]

  • Title: Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective Source: ScienceDirect URL: [Link]

  • Title: Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use Source: PubMed URL: [Link]

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Foundational

Technical Guide: Discovery and Synthesis of Third-Generation Cephalosporins

Executive Summary: The Third-Generation Leap[1] The transition from second- to third-generation cephalosporins represents a paradigm shift in medicinal chemistry, driven by the urgent need to combat -lactamase-producing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Third-Generation Leap[1]

The transition from second- to third-generation cephalosporins represents a paradigm shift in medicinal chemistry, driven by the urgent need to combat


-lactamase-producing Gram-negative bacteria (specifically Enterobacteriaceae). While earlier generations utilized simple side chains (e.g., phenylglycine), the third generation is defined by the introduction of the 2-aminothiazol-4-yl  moiety coupled with an alkoxyimino  group at the C-7 position.

This guide details the technical architecture of these molecules, focusing on the archetypes Cefotaxime and Ceftriaxone . It provides validated synthetic workflows, critical process parameters for controlling stereochemistry (syn-isomer isolation), and the mechanistic rationale for their extended spectrum.

Structural Architecture & SAR Analysis

The potency of third-generation cephalosporins rests on three structural pillars. Understanding these is a prerequisite for successful synthesis.

The Aminothiazole-Oxime "Warhead"

The defining feature is the C-7 side chain.

  • Aminothiazole Ring: Mimics the transition state of the D-Ala-D-Ala substrate, vastly increasing affinity for Penicillin-Binding Proteins (PBPs), particularly PBP-3 in Gram-negative organisms.

  • Alkoxyimino Group (Oxime): Provides steric bulk that shields the

    
    -lactam ring from hydrolysis by "serine" 
    
    
    
    -lactamases.
  • Stereochemistry (Critical): Activity is stereospecific. The (Z)-isomer (or syn-isomer) is up to 100-fold more potent than the (E)-isomer (anti). Synthetic protocols must rigorously maintain this geometry.

Comparative Data: Generation Shift
Feature1st Gen (e.g., Cefazolin)2nd Gen (e.g., Cefuroxime)3rd Gen (e.g., Cefotaxime)
C-7 Side Chain Simple (Tetrazole/Thiophene)Furyl-oxime (some)Aminothiazole + Syn-Oxime

-lactamase Stability
Low (Staph sensitive)ModerateHigh (Broad Spectrum)
Gram-Negative Target Limited (E. coli, Klebsiella)Expanded (Haemophilus)Extensive (Pseudomonas, Enterobacter)
PBP Affinity High for PBP-1/2ModerateUltra-high for PBP-3
Visualizing the SAR Logic

SAR_Logic Core Cephem Nucleus (7-ACA) C7 C-7 Modification (Aminothiazole + Syn-Oxime) Core->C7 C3 C-3 Modification (Leaving Group) Core->C3 Target1 High Affinity for Gram-Neg PBP-3 C7->Target1 Aminothiazole Target2 Steric Shield against Beta-Lactamases C7->Target2 Syn-Methoxyimino Target3 Pharmacokinetics (Half-life, Elimination) C3->Target3 Acetate vs. Triazine

Figure 1: Structure-Activity Relationship (SAR) logic flow. The C-7 moiety dictates potency and stability, while C-3 dictates pharmacokinetics.

Key Synthetic Precursors

The industrial synthesis relies on 7-Aminocephalosporanic Acid (7-ACA) .[1][2][3][4][5][6] Historically produced via chemical ring expansion of Penicillin G, modern protocols utilize a greener, two-step enzymatic conversion from Cephalosporin C.

  • Enzymatic Route:

    • D-amino acid oxidase: Converts Cephalosporin C to GL-7-ACA (Glutaryl intermediate).[1][4]

    • Glutaryl acylase: Hydrolyzes GL-7-ACA to 7-ACA.[1][4]

    • Advantage:[5][6][7][8] Eliminates the use of toxic phosphorus pentachloride and extreme low temperatures required in the chemical delphi-cleavage.

Chemical Synthesis Workflows

The following protocols describe the synthesis of Cefotaxime (the parent 3rd gen) and Ceftriaxone (the long-acting variant).

Synthesis of Cefotaxime (Acylation Protocol)

Concept: Acylation of 7-ACA with an "activated" ester of the aminothiazole side chain.

Reagents:

  • Substrate: 7-ACA.

  • Acylating Agent: (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA), activated as a thioester (e.g., MAEM: 2-mercaptobenzothiazolyl ester).

  • Solvent: Aqueous Acetone or Isopropyl Alcohol.

  • Base: Triethylamine (TEA).[5]

Step-by-Step Protocol:

  • Dissolution: Suspend 7-ACA (1.0 eq) in a 1:1 mixture of water/acetone. Cool to 0–5°C.

  • Salt Formation: Add Triethylamine dropwise until the solution becomes clear (pH ~7.5). This solubilizes the zwitterionic 7-ACA.

  • Acylation: Add the activated ester (MAEM-ATMA, 1.1 eq) in portions. Maintain temperature at 0–5°C to prevent

    
     double bond migration (a common degradation pathway).
    
  • Reaction Monitoring: Stir for 3–5 hours. Monitor via HPLC for the disappearance of 7-ACA.

  • Workup:

    • Extract the released mercaptobenzothiazole byproduct with ethyl acetate.

    • Adjust the aqueous phase pH to 2.5–3.0 using dilute HCl. Cefotaxime acid will precipitate.

  • Crystallization: Filter the crude acid, wash with cold water, and recrystallize from ethanol/water to ensure removal of the anti-isomer.

Synthesis of Ceftriaxone (C-3 Nucleophilic Displacement)

Concept: Ceftriaxone requires a complex heterocyclic thiol at the C-3 position. The synthesis involves a nucleophilic displacement before or after C-7 acylation. The "7-ACT" route (displacement first) is preferred for yield.

Reagents:

  • Substrate: 7-ACA.

  • Nucleophile: 2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-thiol (TTZ).

  • Catalyst: Boron Trifluoride (

    
    ) or Lewis acid complex.
    

Step-by-Step Protocol:

  • Formation of 7-ACT:

    • Suspend 7-ACA in acetonitrile.

    • Add TTZ (1.1 eq) and

      
      -complex.
      
    • Heat to 50°C for 2 hours. The acetoxy group at C-3 is displaced by the triazine thiol.

    • Isolate 7-ACT (7-amino-3-triazine-methyl-cephalosporanic acid).[5][7]

  • Acylation (Similar to Cefotaxime):

    • React 7-ACT with the activated aminothiazole ester (MAEM) in aqueous tetrahydrofuran (THF) at neutral pH.

  • Salt Formation:

    • Treat the resulting acid with Sodium 2-ethylhexanoate in acetone/ethanol. This yields the disodium salt (Ceftriaxone Sodium), which is highly soluble and stable.

Synthetic Pathway Visualization

Synthesis_Workflow Start Cephalosporin C Inter1 7-ACA (Nucleus) Start->Inter1 Enzymatic Cleavage Sub1 Path A: Cefotaxime (Direct Acylation) Inter1->Sub1 Sub2 Path B: Ceftriaxone (C-3 Displacement first) Inter1->Sub2 StepA1 Acylation with (Z)-Aminothiazole Active Ester (0-5°C, pH 7.5) Sub1->StepA1 StepB1 Reaction with Triazine Thiol (TTZ) BF3 Catalyst, 50°C Sub2->StepB1 StepA2 Cefotaxime Acid StepA1->StepA2 End1 Cefotaxime Sodium StepA2->End1 Na-2-Ethylhexanoate StepB2 7-ACT Intermediate StepB1->StepB2 StepB3 Acylation with (Z)-Aminothiazole Active Ester StepB2->StepB3 End2 Ceftriaxone Sodium StepB3->End2 Na-2-Ethylhexanoate

Figure 2: Divergent synthetic pathways for Cefotaxime and Ceftriaxone starting from the common 7-ACA precursor.

Process Chemistry & Quality Control

The "Syn/Anti" Challenge

The oxime double bond is labile. Exposure to heat, acid, or light can isomerize the active syn (Z) form to the inactive anti (E) form.

  • Control: All acylation reactions must be performed below 10°C.

  • Validation: Use 1H-NMR to verify.[9] The methoxy protons of the syn-isomer typically appear at

    
     3.8–4.0 ppm, while the anti-isomer shifts downfield.
    
Ring Instability ( )

The double bond in the dihydrothiazine ring can migrate from position 3 to 2, rendering the antibiotic inactive.

  • Cause: Strong bases or prolonged exposure to basic pH.

  • Prevention: Maintain pH < 8.0 during acylation. Use weak organic bases (Triethylamine, Pyridine) rather than strong inorganic hydroxides.

Analytical Standards (HPLC)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).

  • Mobile Phase: Phosphate buffer (pH 7.0) : Acetonitrile (gradient).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Syn-isomer > 99.0%; Anti-isomer < 0.5%;

    
    -isomer < 0.5%.
    

References

  • Heymes, R., et al. (1977). "Alkoxyimino-cephalosporins: Structure-activity relationships." Journal of Medicinal Chemistry.

  • Ochiai, M., et al. (1977). "Cefotaxime Synthesis Patent."[2][3] U.S. Patent 4,098,888.[2]

  • Reiner, R., et al. (1982). "Ceftriaxone: A new parenteral cephalosporin." U.S. Patent 4,327,210.

  • Bucourt, R., et al. (1978). "Cephalosporins with an aminothiazole side chain."[2][10] Tetrahedron.

  • Nigam, V.K. (2005). "Enzymatic synthesis of 7-Aminocephalosporanic acid." Applied Biochemistry and Biotechnology.

Sources

Foundational

Technical Monograph: In Vitro Antibacterial Profiling of Ceftriaxone Disodium

Abstract Ceftriaxone Disodium (Ro 13-9904) represents a cornerstone third-generation cephalosporin characterized by a unique aminothiazolyl side chain. While clinically ubiquitous, its utility in the research laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ceftriaxone Disodium (Ro 13-9904) represents a cornerstone third-generation cephalosporin characterized by a unique aminothiazolyl side chain. While clinically ubiquitous, its utility in the research laboratory extends beyond routine susceptibility testing; it serves as a critical probe for penicillin-binding protein (PBP) affinity studies and a phenotypic marker for Extended-Spectrum Beta-Lactamase (ESBL) production. This technical guide provides a rigorous framework for the in vitro evaluation of Ceftriaxone Disodium, synthesizing mechanism-based insights with standardized, self-validating experimental protocols.

Molecular Mechanism & Target Engagement

Chemical Profile

Ceftriaxone is supplied as a disodium salt hemiheptahydrate. Unlike earlier cephalosporins, its stability against plasmid-mediated beta-lactamases is conferred by the methoxyimino moiety, while the aminothiazolyl ring enhances affinity for Gram-negative PBPs.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~661.60 g/mol [1][2]

  • Solubility: High in water (>100 mg/mL); sparingly soluble in methanol.

Mechanism of Action: PBP Selectivity

The bactericidal activity of Ceftriaxone is driven by the acylation of transpeptidase enzymes (PBPs) essential for peptidoglycan cross-linking. Its affinity profile is distinct:

  • Gram-Negatives (E. coli, K. pneumoniae): High affinity for PBP3 (filamentation) and PBP1a/1b (lysis).

  • Gram-Positives (S. pneumoniae): High affinity for PBP2x and PBP2b .[3]

  • Resistance Nodes: Reduced affinity for PBP2a (MRSA) and PBP5 (Enterococcus spp.) renders these organisms intrinsically resistant.

Visualization: Mechanism of Action Signaling

The following diagram illustrates the pathway from membrane penetration to cell lysis, highlighting the critical PBP blockade.

MOA_Pathway Ceftriaxone Ceftriaxone Disodium (Extracellular) Porin Porin Channel Entry (OmpF/OmpC) Ceftriaxone->Porin Passive Diffusion Periplasm Periplasmic Space Accumulation Porin->Periplasm PBP_Target Target Binding: PBP3 (Gram-) / PBP2x (Gram+) Periplasm->PBP_Target Acylation BetaLactamase Hydrolysis by ESBL/AmpC (Resistance) Periplasm->BetaLactamase Degradation Transpeptidation Inhibition of Transpeptidation PBP_Target->Transpeptidation Blocks Peptidoglycan Peptidoglycan Destabilization Transpeptidation->Peptidoglycan Weak Cross-linking Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis

Figure 1: Pharmacodynamic cascade of Ceftriaxone from entry to bactericidal event.

Antibacterial Spectrum Analysis

Ceftriaxone exhibits a "dumbbell" spectrum: potent against Enterobacteriaceae and fastidious Gram-negatives, effective against non-enterococcal streptococci, but weak against Pseudomonas and Acinetobacter.

Quantitative MIC Profile (Reference Ranges)
Organism GroupKey SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Clinical/Research Status
Enterobacteriaceae E. coli≤ 0.030.12Highly Potent (Wild-type)
K. pneumoniae≤ 0.060.25Marker for ESBL if >1.0
Proteus mirabilis≤ 0.06≤ 0.06Highly Potent
Fastidious Gram-Neg N. gonorrhoeae≤ 0.0040.008Primary Therapy
H. influenzae≤ 0.004≤ 0.015Highly Potent
Gram-Positive S. pneumoniae0.030.5 - 1.0Dose-dependent (Meningitis)
S. aureus (MSSA)2.04.0Moderate Activity
S. aureus (MRSA)> 32> 64Resistant (PBP2a)
Non-Fermenters P. aeruginosa8.064Limited/Resistant
A. baumannii16> 64Resistant

Critical Insight - The Pseudomonas Gap: Unlike Ceftazidime (3rd Gen) or Cefepime (4th Gen), Ceftriaxone lacks the specific charged side chains required to penetrate the Pseudomonas outer membrane efficiently and bind its specific PBPs. It should not be used as a positive control for Pseudomonas efficacy studies.

Experimental Methodologies

Preparation of Stock Solutions

Scientific Integrity Note: Ceftriaxone Disodium is hygroscopic. Always calculate the "as-is" weight based on the potency (µg/mg) provided in the Certificate of Analysis (CoA), accounting for water and sodium content.

Protocol:

  • Solvent: Sterile molecular-grade water (do not use buffers for initial dissolution; pH is self-buffering ~6.7).

  • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Calculation:

      
      
      
  • Sterilization: Syringe filter through a 0.22 µm PES membrane. (Do not use nylon, which may bind cephalosporins).

  • Storage: Aliquot into single-use volumes (e.g., 500 µL). Store at -20°C for up to 1 month or -70°C for up to 6 months. Do not refreeze.

MIC Determination: Broth Microdilution (ISO/CLSI Compliant)

This protocol ensures precise determination of the Minimum Inhibitory Concentration (MIC).

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial inoculum (

    
     CFU/mL).
    
  • 96-well polystyrene plates (U-bottom).

Workflow Visualization:

MIC_Protocol Stock Stock Prep (10 mg/mL) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Plate 96-Well Plate Dispensing Dilution->Plate 50 µL/well Add_Bac Add Bacteria (Final: 5x10^5 CFU/mL) Plate->Add_Bac Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Add_Bac Incubate Incubate 35°C, 16-20h Add_Bac->Incubate Read Read MIC (No visible growth) Incubate->Read

Figure 2: Standardized Broth Microdilution Workflow.

Step-by-Step Procedure:

  • Dilution Series: Prepare 2-fold serial dilutions of Ceftriaxone in CAMHB. Typical range: 64 µg/mL down to 0.015 µg/mL.

  • Dispensing: Add 50 µL of each concentration to columns 1-10 of the 96-well plate.

  • Controls:

    • Column 11: Growth Control (Broth + Bacteria, no antibiotic).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Dilute a 0.5 McFarland suspension (approx.

    
     CFU/mL) 1:150 in broth. Add 50 µL to wells 1-11. Final volume = 100 µL.
    
  • Incubation: 35 ± 2°C in ambient air for 16-20 hours.

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Data Interpretation & Quality Control

To validate the assay, Quality Control (QC) strains must fall within CLSI-defined ranges. If QC fails, patient/experimental data is invalid.

QC Ranges (CLSI M100)
QC StrainExpected MIC Range (µg/mL)Troubleshooting
E. coli ATCC 25922 0.03 - 0.12If >0.12, check stock potency or degradation.
S. aureus ATCC 29213 1.0 - 8.0If <1.0, check inoculum density (too low).
P. aeruginosa ATCC 27853 8.0 - 32Used to verify lack of activity/high range accuracy.
The "ESBL Rule"

In research settings, Ceftriaxone is a sensitive indicator for ESBL production.

  • Screening Cutoff: An MIC ≥ 1 µg/mL in E. coli, Klebsiella, or Proteus is a primary indicator of potential ESBL production (e.g., CTX-M enzymes) and mandates confirmatory testing (e.g., Ceftazidime +/- Clavulanate).

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing; 34th Edition (M100). CLSI, 2024. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters, Version 14.0. EUCAST, 2024.[4] [Link]

  • Livermore, D. M., et al. "Mechanisms of resistance to cephalosporins in Gram-negative bacteria." Clinical Microbiology Reviews, 1988. [Link]

  • Chambers, H. F. "Penicillin-binding protein-mediated resistance in pneumococci and staphylococci." Journal of Infectious Diseases, 1999. [Link]

  • FDA Prescribing Information. "Ceftriaxone for Injection, USP." U.S. Food and Drug Administration, Reference ID: 4026322. [Link]

Sources

Exploratory

Technical Guide: Ceftriaxone Disodium Salt – Hemiheptahydrate vs. Anhydrous Architectures

Abstract In the development of third-generation cephalosporins, the hydration state of the Active Pharmaceutical Ingredient (API) is not merely a physical characteristic but a determinant of therapeutic efficacy and shel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the development of third-generation cephalosporins, the hydration state of the Active Pharmaceutical Ingredient (API) is not merely a physical characteristic but a determinant of therapeutic efficacy and shelf-life. This guide analyzes the critical divergence between Ceftriaxone Disodium Hemiheptahydrate (the pharmacopeial standard) and its Anhydrous counterpart.

While the anhydrous form theoretically offers higher potency per milligram, it is thermodynamically unstable and hygroscopic. This guide validates why the hemiheptahydrate (


) crystal lattice is the obligatory target for sterile manufacturing, detailing the structural mechanics, stability profiles, and processing protocols required to maintain this specific polymorph.

Molecular Architecture & Solid-State Chemistry

To understand the stability superiority of the hemiheptahydrate, we must look at the crystal lattice. The water molecules in Ceftriaxone are not "loose" surface water; they are structural pillars.

The Hemiheptahydrate Lattice ( )

The stable commercial form, Ceftriaxone Disodium Hemiheptahydrate, crystallizes in the monoclinic space group C2 .

  • Stoichiometry:

    
    [1][2][3]
    
  • Coordination Sphere: The sodium ions (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in the lattice exhibit trigonal bipyramidal coordination.[4] Crucially, the water molecules complete this coordination sphere.
    
  • Structural Role of Water: The 3.5 moles of water act as a "molecular glue," forming an intricate network of hydrogen bonds (O–H···O) that bridge the sodium layers and the organic ceftriaxone dimers. This creates a robust, stacked layer structure perpendicular to the c-axis.

The Anhydrous Instability

When Ceftriaxone is stripped of this water (via aggressive drying or lyophilization without cryoprotectants), the coordination sphere of the sodium atoms collapses.

  • High Energy State: The anhydrous form is a high-energy, metastable amorphous or disordered crystalline solid.[2]

  • Hygroscopicity: To restore its coordination equilibrium, the anhydrous salt acts as a desiccant, aggressively scavenging moisture from the environment until it reforms the hemiheptahydrate.

  • Risk: This uncontrolled re-hydration leads to "pseudopolymorph" shifts, causing caking, variable dissolution rates, and potential hydrolysis of the

    
    -lactam ring.
    

Stability & Hygroscopicity Profile

The choice between forms is dictated by thermodynamics. The anhydrous form is kinetically transient in non-inert atmospheres.

Thermodynamic Equilibrium

The following diagram illustrates the unidirectional pressure toward the hydrate form under standard ambient conditions.

StabilityLandscape cluster_0 Safe Storage Zone Anhydrous Anhydrous Form (High Energy / Metastable) Amorphous Amorphous Intermediate (Hygroscopic) Anhydrous->Amorphous Rapid Moisture Uptake (RH > 15%) Hemi Hemiheptahydrate (3.5 H2O) (Thermodynamically Stable) Amorphous->Hemi Lattice Reorganization (Crystallization) Hemi->Anhydrous Vacuum Drying (< 1% RH, High Temp) Degradation Hydrolysis Products (Open Lactam Ring) Hemi->Degradation High Heat (>40°C) or High Humidity (>75% RH)

Figure 1: The stability landscape of Ceftriaxone Sodium.[5] Note the natural drive from Anhydrous to Hemiheptahydrate.

Comparative Data Profile
FeatureAnhydrous FormHemiheptahydrate (USP/EP)
Water Content < 1.0%8.0% – 11.0% (Theoretical: ~9.5%)
Crystallinity Often Amorphous / DisorderedCrystalline (Space Group C2)
Hygroscopicity Extreme (Deliquescent)Low (Stable at 40-60% RH)
Color Stability Prone to rapid yellowing/amberingStable white to pale yellow powder
Handling Requires dry box / N2 purgeStandard cleanroom handling

Critical Insight: "Generic" instability often arises not from chemical impurity, but from reversible redistribution of the hydrate water. If the hemiheptahydrate is over-dried during manufacturing (pushing it toward anhydrous), it becomes metastable. Upon storage, it pulls water back in, shifting the crystal lattice and potentially trapping impurities or causing turbidity upon reconstitution.

Manufacturing: Sterile Crystallization vs. Lyophilization[2]

Unlike many biologics where lyophilization (freeze-drying) is the gold standard, Ceftriaxone is best produced via Sterile Crystallization .

Why not Lyophilization?

Lyophilization typically produces an amorphous cake. For Ceftriaxone, the amorphous form is less stable than the crystalline hydrate. Furthermore, the removal of water during lyophilization stresses the


-lactam ring.
The Standard Protocol: Solvent-Mediated Sterile Crystallization

The industry standard utilizes a solvent system (typically Water/Acetone, Water/Ethanol, or Methanol) to precipitate the specific hemiheptahydrate polymorph.

Validated Workflow
  • Dissolution: Crude Ceftriaxone is dissolved in water/methanol.[3][6]

  • Sterile Filtration: 0.22

    
    m filtration to remove endotoxins/particulates.[2]
    
  • Crystallization: A "salting-out" or anti-solvent agent (e.g., Ethanol) is added slowly.

  • Hydration Control: The water activity (

    
    ) of the solvent mix is tuned to ensure the crystal captures exactly 3.5 moles of water.
    

CrystallizationProcess Start Crude Ceftriaxone Sodium Dissolve Dissolution (Water/Methanol Mix) Start->Dissolve Filter Sterile Filtration (0.22 µm) Dissolve->Filter Cryst Crystallization (Add Ethanol/Anti-solvent) Filter->Cryst Control Critical Control Point: Maintain Water Activity for 3.5 Moles Hydration Cryst->Control Isolate Isolation & Washing Control->Isolate Correct Polymorph Formed Dry Vacuum Drying (Low Temp < 25°C) Isolate->Dry Final Sterile Hemiheptahydrate Crystalline Powder Dry->Final

Figure 2: Solvent-mediated sterile crystallization workflow designed to target the hemiheptahydrate polymorph.

Analytical Characterization Protocols

To verify you have the correct form (and not a degraded anhydrous/amorphous mix), utilize the following multi-modal approach.

Thermogravimetric Analysis (TGA)

This is the definitive test for hydration state.

  • Protocol: Heat sample from 30°C to 300°C at 10°C/min.

  • Hemiheptahydrate Signature: You will observe a distinct, stepped weight loss totaling 8.0% – 11.0% between 25°C and 150°C.

    • Step 1 (~40-60°C): Loss of loosely bound lattice water.[2]

    • Step 2 (>100°C): Loss of tightly bound coordination water.[2]

  • Anhydrous Signature: Negligible weight loss (< 1%) until decomposition temperatures (>200°C).[2]

X-Ray Powder Diffraction (XRPD)
  • Protocol: Cu K

    
     radiation.
    
  • Differentiation: The hemiheptahydrate (Space Group C2) exhibits sharp, characteristic Bragg peaks (crystallinity).[2] The anhydrous form often appears as a "halo" (amorphous) or shows shifted peak positions due to lattice contraction.

Karl Fischer Titration (KF)[2]
  • Direct Measurement: Use volumetric KF to quantify water content.

  • Spec: USP acceptance criteria for Ceftriaxone Sodium is 8.0% to 11.0% . Any result < 8.0% indicates partial dehydration and potential instability.

References

  • National Center for Biotechnology Information (PubChem). Ceftriaxone Sodium (Compound). [Link][2]

  • Cambridge Structural Database. Crystal structure of ceftriaxone sodium hemiheptahydrate. (Space Group C2 validation). [Link][2]

  • U.S. Food and Drug Administration (FDA). Ceftriaxone for Injection, USP - Prescribing Information. (Confirming the sesquaterhydrate/hemiheptahydrate standard). [Link]

  • Nature Scientific Reports. Research on storage stability differences between ceftriaxone sodium products. (Analysis of generic vs. brand name hydration redistribution). [Link]

  • DrugBank Online. Ceftriaxone: Chemical Structure and Properties. [Link][2]

Sources

Foundational

Technical Guide: The Neuroprotective Architecture of Beta-Lactam Antibiotics

Executive Summary This guide provides a technical analysis of the non-antimicrobial properties of beta-lactam antibiotics, specifically their ability to modulate glutamatergic neurotransmission.[1][2] While historically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the non-antimicrobial properties of beta-lactam antibiotics, specifically their ability to modulate glutamatergic neurotransmission.[1][2] While historically defined by their bactericidal inhibition of cell wall synthesis, specific beta-lactams (notably Ceftriaxone) function as potent transcriptional activators of the Glutamate Transporter-1 (GLT-1/EAAT2).[3] This mechanism offers a critical intervention point for neurodegenerative pathologies driven by excitotoxicity, including ALS, Ischemia, and Parkinson’s Disease.

The Pharmacological Paradox: Beyond Bacteriostasis

The core premise of this research field is drug repurposing . In bacteria, beta-lactams bind Penicillin-Binding Proteins (PBPs) to inhibit peptidoglycan cross-linking. In the mammalian central nervous system (CNS), however, they act on a completely distinct target: the astrocytic genome.

The Target: GLT-1 (EAAT2)

Glutamate is the primary excitatory neurotransmitter, but its accumulation in the synaptic cleft leads to excitotoxicity—a massive influx of Ca


 resulting in neuronal apoptosis.
  • GLT-1 (EAAT2 in humans): Responsible for >90% of glutamate clearance from the synapse.

  • Pathology: Downregulation of GLT-1 is a hallmark of ALS and ischemic stroke.

  • Beta-Lactam Action: These drugs do not bind the transporter directly; they increase the transcription of the GLT-1 gene, effectively increasing the "pumping capacity" of astrocytes.

Molecular Mechanism of Action

The neuroprotective efficacy of beta-lactams relies on a specific signaling cascade that results in the nuclear translocation of transcription factors binding to the GLT-1 promoter.

The NF- B Axis

Research identifies the Nuclear Factor-kappa B (NF-


B) pathway as the primary driver. Unlike the inflammatory activation of NF-

B, beta-lactams induce a specific p65-dependent activation that targets the EAAT2 promoter region.
Signaling Pathway Visualization

The following diagram illustrates the transcriptional activation pathway initiated by Ceftriaxone (CEF).

G cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte Cytosol cluster_nucleus Nucleus CEF Ceftriaxone (Beta-Lactam) Rec Unknown Membrane Receptor CEF->Rec  Initiation IKK IKK Complex Activation Rec->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB  Release Promoter GLT-1 Promoter Binding NFkB->Promoter  Nuclear Entry mRNA GLT-1 mRNA Synthesis Promoter->mRNA  Transcription Membrane Synaptic Membrane mRNA->Membrane  Translation & Trafficking Clearance Glutamate Clearance (Neuroprotection) Membrane->Clearance  Functional Uptake

Figure 1: The transcriptional upregulation of GLT-1 via the NF-


B signaling cascade induced by beta-lactam antibiotics.

Experimental Validation: Protocols

To validate neuroprotection, researchers must demonstrate both protein upregulation and functional uptake .

Protocol A: In Vitro Screening (Primary Astrocytes)

Objective: Determine the EC


 of a beta-lactam candidate for GLT-1 upregulation.[3]
  • Culture: Prepare primary cortical astrocyte cultures from P1-P3 rodent pups. Grow to confluence (10-14 days).

  • Treatment:

    • Replace media with serum-free media containing the beta-lactam (Concentration range: 0.1, 1.0, 3.5, 10, 100

      
      M).
      
    • Control: Vehicle (saline) and Positive Control (Ceftriaxone 10

      
      M).
      
    • Duration: Incubate for 48–72 hours.

  • Functional Assay (

    
    H-Glutamate Uptake): 
    
    • Wash cells with Krebs buffer.

    • Incubate with L-[

      
      H]glutamate (0.1 
      
      
      
      Ci) + unlabeled glutamate (100
      
      
      M) for 10 minutes.
    • Critical Control: Run parallel wells with TBOA (DL-threo-beta-benzyloxyaspartate), a specific GLT-1 inhibitor, to prove uptake is transporter-mediated.

    • Lyse cells and measure radioactivity via scintillation counting.

  • Western Blot: Verify protein increase using anti-GLT-1 (C-terminus) antibody.

Protocol B: In Vivo Neuroprotection (Rodent Model)

Objective: Validate neuroprotection in a model of excitotoxicity (e.g., G93A SOD1 ALS mice or Ischemia).

Dosing Regimen:

  • Compound: Ceftriaxone (Rocephin).

  • Route: Intraperitoneal (i.p.) injection.[4][5] Note: Oral administration is ineffective due to poor gut absorption and blood-brain barrier (BBB) penetration issues.

  • Dosage: 200 mg/kg daily.[1][3][5]

  • Timeline:

    • Prophylactic: Start 7 days prior to injury/symptom onset (allows time for protein synthesis).

    • Therapeutic:[6][7][8] Start at symptom onset (less effective but clinically relevant).

Workflow Visualization:

Experiment cluster_analysis Analysis Phase Start Acclimatization (7 Days) Treat Daily Dosing 200 mg/kg i.p. (Days 0-7) Start->Treat Injury Induce Injury (Ischemia/Toxin) (Day 7) Treat->Injury Post Post-Injury Dosing (Days 7-14) Injury->Post Harvest Harvest Brain Tissue (Day 14) Post->Harvest WB Western Blot (GLT-1 Levels) Harvest->WB Histo Histology (Neuronal Survival) Harvest->Histo

Figure 2: Standardized in vivo workflow for assessing beta-lactam neuroprotection in murine models.

Quantitative Comparison of Compounds

Not all beta-lactams are equal.[1][9] The ability to upregulate GLT-1 correlates with specific structural moieties, not antimicrobial potency.[9]

CompoundClassAntimicrobial ActivityGLT-1 Upregulation PotencyBBB PenetrationStatus
Ceftriaxone Cephalosporin (Gen 3)HighHigh (EC

~3.5

M)
ModerateFailed Phase III (ALS)
Ampicillin PenicillinHighModerateLowPreclinical
Cefazolin Cephalosporin (Gen 1)HighLow/NoneLowInactive Control
MC-100093 Novel Beta-LactamNone HighHighExperimental

Translational Challenges & Future Directions

Despite robust preclinical data, Ceftriaxone failed in Phase III clinical trials for ALS (Cudkowicz et al., 2014). Understanding this failure is crucial for future research.

The "Biliary Sludge" Problem

High-dose Ceftriaxone (required for CNS penetration) precipitates with calcium in the bile, causing pseudolithiasis (biliary sludge). This toxicity limits the maximum tolerable dose in humans, preventing the drug from reaching the threshold required for significant GLT-1 upregulation in the brain.

The Solution: Non-Antibiotic Beta-Lactams

Current drug development focuses on removing the antimicrobial "warhead" (the side chains responsible for PBP binding) while retaining the core beta-lactam ring structure responsible for glutamate transporter modulation. Compounds like MC-100093 represent this new class:

  • No antibiotic activity: Prevents microbiome disruption and resistance.

  • Optimized PK: Better oral bioavailability and BBB penetration.

  • Mechanism: Retains NF-

    
    B mediated GLT-1 upregulation.
    

References

  • Rothstein, J. D., et al. (2005). Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression.[1][2][3][10] Nature, 433(7021), 73–77.[2][10]

  • Cudkowicz, M. E., et al. (2014). Safety and efficacy of ceftriaxone for amyotrophic lateral sclerosis: a multi-stage, randomised, double-blind, placebo-controlled, phase 3 study. The Lancet Neurology, 13(11), 1083-1091.

  • Lee, S. G., et al. (2008). Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes. Journal of Biological Chemistry, 283(19), 13116-13123.

  • Rasmussen, B. A., et al. (2011). Ceftriaxone ameliorates motor deficits and upregulates glutamate transporter expression in a mouse model of Parkinson's disease. Journal of Neurochemistry, 111(2), 332-343.

  • Zumkehr, J., et al. (2015). Ceftriaxone ameliorates tau pathology and cognitive decline via restoration of glial glutamate transporter in a mouse model of Alzheimer’s disease. Neurobiology of Aging, 36(7), 2260-2271.

Sources

Exploratory

Ceftriaxone Disodium Salt CAS number and molecular weight

An In-depth Technical Guide to Ceftriaxone Disodium Salt Introduction Ceftriaxone Disodium Salt is a potent, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ceftriaxone Disodium Salt

Introduction

Ceftriaxone Disodium Salt is a potent, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a member of the beta-lactam class of antibiotics, its mechanism of action is centered on the disruption of bacterial cell wall synthesis.[3][4] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications and protocols for research and drug development professionals.

Core Physicochemical Properties

A foundational understanding of a compound's properties is critical for its effective application in a research setting. Ceftriaxone Disodium Salt is typically supplied as a white to yellowish crystalline powder.[5] Its solubility in aqueous solutions is a key characteristic, facilitating its use in various experimental and clinical contexts.[5]

PropertyValueSource(s)
CAS Number 104376-79-6[3][6][7]
Molecular Formula C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O[3][6]
Molecular Weight 661.6 g/mol [3][6]
Appearance White to light yellow crystalline powder[5][8]
Solubility Readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[5] Soluble in PBS (pH 7.2) at 10 mg/ml.[6][5][6]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of Ceftriaxone is a direct result of its ability to inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[2][5] This process is initiated by the binding of the beta-lactam moiety of Ceftriaxone to penicillin-binding proteins (PBPs).[4][9] PBPs are enzymes, such as transpeptidases, that are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provides the cell wall with its structural integrity.[4]

By mimicking the D-alanyl-D-alanine moiety of the peptidoglycan substrate, Ceftriaxone effectively acts as a suicide inhibitor.[4] The PBPs attack the beta-lactam ring in Ceftriaxone, leading to the irreversible acylation of the enzyme and rendering it inactive.[4] This inhibition of peptidoglycan cross-linking results in a compromised cell wall that is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[1][4]

G cluster_bacterium Mechanism of Action Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBPs->Cell_Lysis Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall G Stock_Solution Prepare Ceftriaxone Stock Solution (1024 µg/mL) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Ceftriaxone.

Analytical Methodologies for Quantification

For pharmacokinetic studies, quality control, and other applications requiring precise quantification, several analytical methods are employed. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the determination of Ceftriaxone in various matrices, including pharmaceutical formulations and biological fluids. [10][11]HPLC methods, often coupled with UV detection, offer high sensitivity and specificity. [10][12]More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been utilized for even greater sensitivity, which is particularly advantageous when sample volumes are limited, such as in pediatric studies. [12]Spectrophotometric methods have also been developed for the quantification of Ceftriaxone, providing a simpler and more accessible alternative for some applications. [13]

References

  • Ceftriaxone Sodium – Application in Therapy and Current Clinical Research. (n.d.). Retrieved from [Link]

  • Ceftriaxone Disodium Salt Hemiheptahydrate | ibresco. (n.d.). Retrieved from [Link]

  • Ceftriaxone disodium salt hemi(heptahydrate) | C18H16N8Na2O7S3 | CID 59055739. (n.d.). PubChem. Retrieved from [Link]

  • Ceftriaxone disodium salt hemi | C5793-250MG | SIGMA-ALDRICH | SLS Ireland. (n.d.). Retrieved from [Link]

  • Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem. (n.d.). Retrieved from [Link]

  • Ceftriaxone for Injection, USP - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Ceftriaxone disodium salt hemiheptahydrate | C36H46N16Na4O21S6 - PubChem. (n.d.). Retrieved from [Link]

  • Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC - NIH. (2022, May 31). Retrieved from [Link]

  • HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. (2015, October 12). ResearchGate. Retrieved from [Link]

  • Ceftriaxone - Wikipedia. (n.d.). Retrieved from [Link]

  • Ceftriaxone Sodium - USP-NF. (2016, August 1). Retrieved from [Link]

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. (2018, January 29). Taylor & Francis. Retrieved from [Link]

  • Development and validated spectrophotometric method for the determination of Ceftriaxone in pharmaceutical preparations. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ceftriaxone Disodium Salt

This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ceftriaxone disodium salt. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ceftriaxone disodium salt. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles governing the absorption, distribution, metabolism, and excretion (ADME) of ceftriaxone, its mechanism of action, and the crucial interplay between its concentration in the body and its antimicrobial efficacy.

Introduction: The Clinical Significance of Ceftriaxone

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] Sold under brand names like Rocephin, it is a cornerstone in the treatment of a variety of serious bacterial infections, including meningitis, pneumonia, sepsis, and gonorrhea.[2][3] Its long elimination half-life is a key characteristic, allowing for once or twice-daily dosing, which is a significant advantage in clinical practice.[1] Understanding the intricate details of its PK/PD profile is paramount for optimizing dosing strategies, ensuring therapeutic success, and minimizing the development of antimicrobial resistance.

Pharmacokinetics: The Journey of Ceftriaxone in the Body

The pharmacokinetic profile of ceftriaxone describes its movement into, through, and out of the body. A thorough understanding of these processes is essential for predicting drug concentrations at the site of infection and designing effective dosing regimens.

Absorption

Ceftriaxone is administered intravenously or intramuscularly, as it is not absorbed orally.[2] Following intramuscular injection, it is completely and rapidly absorbed into the bloodstream.[4]

Distribution

Ceftriaxone exhibits excellent penetration into various tissues and body fluids, a critical factor for treating infections in different parts of the body.[2] Notably, it can cross the blood-brain barrier, achieving therapeutic concentrations in the cerebrospinal fluid (CSF), particularly when the meninges are inflamed, making it a vital agent for treating bacterial meningitis.[4][5]

A key feature of ceftriaxone's distribution is its high and concentration-dependent binding to plasma proteins, primarily albumin.[1] At lower plasma concentrations (<25 mcg/mL), protein binding is approximately 95%, decreasing to about 85% at higher concentrations (300 mcg/mL).[2][5] This reversible binding acts as a reservoir for the drug, contributing to its long half-life.[6] However, it's the unbound, or free, fraction of the drug that is microbiologically active. In critically ill patients with low albumin levels (hypoalbuminemia), the free fraction of ceftriaxone may be altered, which can impact its efficacy.[7]

The apparent volume of distribution (Vd) in healthy adults ranges from 5.8 to 13.5 liters.[2] In critically ill patients, the volume of distribution can be significantly increased.[8]

Metabolism

Ceftriaxone undergoes minimal metabolism in the body.[1] A significant portion of the drug is excreted unchanged.[2]

Excretion

Ceftriaxone is eliminated from the body through a dual pathway: renal and biliary excretion.[2] Approximately 33-67% of a dose is excreted unchanged in the urine via glomerular filtration.[1][2][4] The remainder is secreted into the bile and ultimately eliminated in the feces as inactive compounds, likely due to metabolism by gut flora.[2][4] This dual excretion route is advantageous, as dose adjustments are generally not required in patients with renal impairment for doses up to 2 grams per day.[2][4]

The elimination half-life of ceftriaxone is notably long for a cephalosporin, averaging between 5.8 and 8.7 hours in healthy adults.[2][4] This prolonged half-life is a key factor that allows for once-daily dosing regimens for many infections.[6] In individuals with renal impairment, the elimination half-life can increase to 11.4–15.7 hours.[2]

Table 1: Key Pharmacokinetic Parameters of Ceftriaxone in Healthy Adults

ParameterValueReference
Bioavailability (IM)100%[4]
Protein Binding85-95% (concentration-dependent)[2][5]
Volume of Distribution5.8 - 13.5 L[2][9]
Elimination Half-life5.8 - 8.7 hours[2][4]
Clearance (Plasma)0.58 - 1.45 L/hour[9][10]
Excretion33-67% renal (unchanged), 35-45% biliary[2][4]

Pharmacodynamics: The Action of Ceftriaxone on Bacteria

Pharmacodynamics focuses on the biochemical and physiological effects of a drug on the body, or in this case, on the invading pathogen. For an antibiotic, this primarily involves its mechanism of action and the relationship between drug concentration and its antibacterial effect.

Mechanism of Action

Ceftriaxone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It selectively and irreversibly binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan polymers that form the structural backbone of the bacterial cell wall.[1][2] By interfering with this process, ceftriaxone leads to the formation of a defective cell wall, resulting in osmotic instability and ultimately, cell lysis and death.[1][2] The affinity of ceftriaxone for different PBPs in various bacterial species contributes to its spectrum of activity.[1]

Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Blocks Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to

Caption: Mechanism of action of Ceftriaxone.

Key Pharmacodynamic Parameters

The efficacy of ceftriaxone is primarily linked to the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. This is often expressed as %T > MIC .[7] The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.

Ceftriaxone exhibits time-dependent killing, meaning its bactericidal activity is more dependent on the duration of exposure above the MIC rather than the peak concentration achieved.[1][11]

The Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The integration of pharmacokinetic and pharmacodynamic data is crucial for optimizing antibiotic therapy. The primary PK/PD index that correlates with the efficacy of ceftriaxone is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).

For cephalosporins, a %fT > MIC of at least 40-50% is generally considered necessary for bacteriological cure. Achieving this target is a key consideration in determining appropriate dosing regimens.

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dosing Regimen Concentration Drug Concentration in Plasma (Time-course) Dose->Concentration PKPD_Index %T > MIC (Time above MIC) Concentration->PKPD_Index MIC Minimum Inhibitory Concentration (MIC) MIC->PKPD_Index Efficacy Clinical & Bacteriological Efficacy PKPD_Index->Efficacy

Caption: Interplay of Pharmacokinetics and Pharmacodynamics.

Experimental Protocols for PK/PD Evaluation

Accurate determination of ceftriaxone's PK/PD parameters relies on robust and validated experimental methodologies.

Determination of Ceftriaxone Plasma Concentrations

Principle: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a standard and reliable method for quantifying ceftriaxone concentrations in biological matrices like plasma.

Step-by-Step Methodology:

  • Sample Collection: Collect blood samples from subjects at predetermined time points following drug administration into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to remove proteins that can interfere with the analysis.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Injection: Inject a known volume of the clear supernatant into the HPLC system.

  • Chromatographic Separation: Use a suitable reverse-phase HPLC column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and a buffer) to separate ceftriaxone from other components in the sample.

  • Detection: Detect and quantify ceftriaxone using a UV detector at a specific wavelength (typically around 273 nm).

  • Quantification: Determine the concentration of ceftriaxone in the sample by comparing its peak area to a standard curve generated from samples with known concentrations of the drug.

Antimicrobial Susceptibility Testing (MIC Determination)

Principle: Broth microdilution is a common method for determining the MIC of an antibiotic against a specific bacterial isolate, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium.

  • Serial Dilution of Ceftriaxone: Prepare a series of twofold dilutions of ceftriaxone in the broth medium in a microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate (containing the different ceftriaxone concentrations) with the standardized bacterial suspension.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of ceftriaxone that shows no visible growth of the bacterium.

cluster_PK_Analysis Pharmacokinetic Analysis cluster_PD_Analysis Pharmacodynamic Analysis Sample_Collection Blood Sample Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation HPLC_Analysis HPLC-UV Analysis Plasma_Separation->HPLC_Analysis PK_Parameters Determine PK Parameters (Half-life, Clearance, etc.) HPLC_Analysis->PK_Parameters PKPD_Modeling PK/PD Modeling & Simulation PK_Parameters->PKPD_Modeling Bacterial_Isolate Bacterial Isolate MIC_Determination Broth Microdilution (MIC) Bacterial_Isolate->MIC_Determination PD_Parameters Determine MIC MIC_Determination->PD_Parameters PD_Parameters->PKPD_Modeling Dosing_Optimization Optimized Dosing Regimen PKPD_Modeling->Dosing_Optimization

Caption: Experimental Workflow for PK/PD Analysis.

Clinical Implications and Dosing Considerations

The favorable PK/PD profile of ceftriaxone supports its use in a wide range of infections. However, in certain patient populations, such as the critically ill, those with altered renal function, or individuals with hypoalbuminemia, standard dosing may not be sufficient to achieve the desired therapeutic targets.[7][8][12]

In critically ill patients, augmented renal clearance can lead to lower than expected drug concentrations, potentially compromising efficacy.[12] Conversely, in patients with significant renal impairment, accumulation of the drug can occur.[8] Therefore, therapeutic drug monitoring (TDM) may be beneficial in these populations to ensure optimal dosing.

Conclusion

Ceftriaxone disodium salt remains a vital antibiotic in the clinician's armamentarium. Its unique pharmacokinetic properties, particularly its long half-life and dual route of excretion, combined with its potent time-dependent bactericidal activity, make it a highly effective and convenient therapeutic option. A deep understanding of its PK/PD relationship is fundamental for drug development professionals and researchers to refine dosing strategies, combat antimicrobial resistance, and ultimately improve patient outcomes.

References

  • Wikipedia. Ceftriaxone. [Link]

  • Patel IH, Chen S, Parsonnet M, et al. Pharmacokinetic profile of ceftriaxone in man. PubMed. [Link]

  • Richards DM, Heel RC, Brogden RN, et al. Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use. PubMed. [Link]

  • Joynt GM, Lipman J, Gomersall CD, et al. The pharmacokinetics of once-daily dosing of ceftriaxone in critically ill patients. Journal of Antimicrobial Chemotherapy. [Link]

  • Jones RN, Barry AL, Thornsberry C. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks. PubMed. [Link]

  • U.S. Food and Drug Administration. Ceftriaxone for Injection, USP. [Link]

  • ResearchGate. Ceftriaxone minimum inhibitory concentration and of static... [Link]

  • Medscape. Ceftriaxone dosing, indications, interactions, adverse effects, and more. [Link]

  • GoodRx. Ceftriaxone (Rocephin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Garot D, Respaud R, Lantier P, et al. Population pharmacokinetics of ceftriaxone in critically ill septic patients: a reappraisal. British Journal of Clinical Pharmacology. [Link]

  • Mayo Clinic. Ceftriaxone (injection route). [Link]

  • Wong G, Briscoe S, McWhinney B, et al. Multicenter Population Pharmacokinetic Study of Unbound Ceftriaxone in Critically Ill Patients. Antimicrobial Agents and Chemotherapy. [Link]

  • Lipman J, Gomersall CD, Joynt GM, et al. The pharmacokinetics of once-daily dosing of ceftriaxone in critically ill patients. PubMed. [Link]

  • Patel IH, Kaplan SA. Pharmacokinetics of ceftriaxone in humans. American Society for Microbiology. [Link]

  • Patel IH, Miller K, Weinfeld R, et al. Pharmacokinetics of ceftriaxone in humans. PubMed. [Link]

  • Drugs.com. Ceftriaxone: Package Insert / Prescribing Information. [Link]

  • Stoeckel K, McNamara PJ, Brandt R, et al. Pharmacokinetic characteristics of intravenous ceftriaxone in normal adults. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Precision Quantitation of Ceftriaxone Disodium: A Dual-Approach HPLC Protocol

Introduction & Scientific Context Ceftriaxone Disodium is a third-generation cephalosporin antibiotic characterized by its robust broad-spectrum activity and high polarity. Chemically, it is a zwitterionic molecule conta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Ceftriaxone Disodium is a third-generation cephalosporin antibiotic characterized by its robust broad-spectrum activity and high polarity. Chemically, it is a zwitterionic molecule containing an acidic carboxylic acid group and a basic aminothiazole ring. This dual nature presents specific chromatographic challenges:

  • High Polarity: Ceftriaxone elutes near the void volume (

    
    ) on standard C18 columns, leading to poor resolution and susceptibility to matrix interference.
    
  • Geometric Isomerism: The drug exists primarily as the Z-isomer, but light and heat can induce conversion to the inactive E-isomer. A valid method must resolve these stereoisomers.

  • pH Sensitivity: The molecule is unstable in highly acidic or alkaline conditions, necessitating a buffered mobile phase near neutral pH (pH 6.0–8.0) to maintain stability during analysis.

This guide presents two distinct methodological approaches:

  • Method A (Ion-Pairing): The "Gold Standard" for stability-indicating assays, capable of resolving the E-isomer and degradation products.

  • Method B (Ion-Suppression): A simplified "Rapid Routine" protocol for high-throughput Quality Control (QC) where isomer resolution is less critical.

Method Development Strategy

The selection of the chromatographic mode is the critical first step. The decision process is visualized below.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Isomer Is E-Isomer Resolution Required? Start->Isomer Stability Is this a Stability-Indicating Assay? Isomer->Stability No MethodA Select METHOD A (Ion-Pairing RP-HPLC) Isomer->MethodA Yes (Critical) Throughput Is High Throughput/Routine QC Priority? Stability->Throughput No Stability->MethodA Yes (Degradants) Throughput->MethodA No (Default to Robust) MethodB Select METHOD B (Ion-Suppression RP-HPLC) Throughput->MethodB Yes

Caption: Decision logic for selecting between Ion-Pairing (Method A) and Ion-Suppression (Method B) based on analytical requirements.

Detailed Experimental Protocols

Method A: The Ion-Pairing "Gold Standard"

Recommended for Stability Studies and Impurity Profiling.

Mechanism: The large, positively charged ion-pairing reagent (Tetradecylammonium or Tetrabutylammonium) forms a neutral complex with the negatively charged carboxylate group of Ceftriaxone. This complex partitions into the hydrophobic C18 stationary phase, significantly increasing retention and resolution.

1. Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 4.6 mm × 250 mm, 5 µmProvides sufficient plates for isomer separation.
Mobile Phase Buffer : ACN (55:45 v/v)Optimized for retention factor (

) of 2–5.
Flow Rate 1.5 mL/minBalances backpressure with resolution.
Wavelength 241 nm or 270 nm241 nm is

; 270 nm reduces solvent cutoff noise.
Injection Vol 20 µLStandard analytical load.[1]
Temperature 25°C (Ambient)Prevents thermal degradation of the sample.
2. Reagents & Preparation
  • Ion-Pairing Reagent: Tetrabutylammonium Hydroxide (TBAH) or Tetradecylammonium Bromide (TDAB).

  • Buffer Preparation:

    • Dissolve 3.2 g of Tetraheptylammonium bromide and 3.2 g of Tetradecylammonium bromide in 1000 mL of water/ACN mix (per USP guidelines) OR use 10 mM TBAH for a simplified modern equivalent.

    • Adjust pH to 7.0 ± 0.1 using Phosphoric Acid or NaOH. Critical: pH must be precise to ensure consistent ionization.

    • Filter through 0.45 µm Nylon membrane.

3. Standard Preparation
  • Stock Solution: Weigh 50 mg Ceftriaxone Disodium standard into a 50 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1000 µg/mL).[2]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase to obtain 100 µg/mL.

Method B: The Ion-Suppression "Rapid Routine"

Recommended for Daily Content Uniformity and Dissolution Testing.

Mechanism: Uses a high concentration of inorganic salt (Phosphate) to suppress the ionization of silanols on the column and the drug, relying on simple hydrophobic interaction.

1. Chromatographic Conditions
ParameterSpecification
Column C18 (End-capped), 4.6 × 150 mm, 5 µm
Mobile Phase 0.02 M Phosphate Buffer (pH 7.0) : ACN (70:30)
Flow Rate 1.0 mL/min
Run Time < 10 Minutes

System Suitability & Validation Strategy

To ensure the method is "self-validating" (Trustworthiness), specific criteria must be met before every sample set.

Figure 2: System Suitability Workflow

SystemSuitability Prep Prepare Standard (5 Replicates) Inject Inject into HPLC Prep->Inject Calc Calculate Parameters Inject->Calc CheckRSD RSD < 2.0%? Calc->CheckRSD CheckTailing Tailing < 1.5? CheckRSD->CheckTailing Yes Fail HALT Troubleshoot CheckRSD->Fail No CheckPlates Plates > 2000? CheckTailing->CheckPlates Yes CheckTailing->Fail No Pass PROCEED Analyze Samples CheckPlates->Pass Yes CheckPlates->Fail No

Caption: Mandatory System Suitability Testing (SST) workflow required before sample analysis.

Validation Parameters (Summary)

Data derived from consensus of USP and peer-reviewed literature [1, 2, 4].

ParameterAcceptance CriteriaTypical Result
Linearity (

)


(Range: 10–200 µg/mL)
Precision (RSD)


Accuracy (Recovery)


LOD Signal-to-Noise 3:1

µg/mL
Resolution (

)

(Isomer/Active)

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: pH mismatch between sample solvent and mobile phase.

  • Solution: Ensure the sample is dissolved directly in the mobile phase. If the sample is highly acidic, neutralize it before injection.

Issue 2: Drifting Retention Times

  • Cause: Ion-pairing reagents require long equilibration times.

  • Solution: When using Method A, equilibrate the column for at least 60 minutes (or 20 column volumes) before the first injection. Maintain a dedicated column for ion-pairing methods to prevent memory effects.

Issue 3: High Backpressure

  • Cause: Precipitation of phosphate buffers in high organic content.

  • Solution: Never exceed 70% Acetonitrile when using >20 mM Phosphate buffers. Always filter mobile phases through 0.22 µm filters.

References

  • United States Pharmacopeia (USP). USP Monograph: Ceftriaxone Sodium. USP-NF. (Requires Subscription) / General Chapter <621> Chromatography.

  • Shrestha, B., et al. (2013).[3] Development and validation of a stability indicating HPLC method for estimation of ceftriaxone in sterile powder for injection without using ion pairing reagent. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Sultana, N., et al. (2010).[2][3] Simultaneous Determination of Ceftriaxone Sodium and Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical Formulations and Human Serum by RP-HPLC. Journal of the Chilean Chemical Society.[2][3]

  • Kale, R.S., et al. (2011).[4] Validation of an HPLC-UV Method for the Determination of Ceftriaxone Sodium Residues on Stainless Steel Surface of Pharmaceutical Manufacturing Equipments. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application

Application Note: High-Fidelity In Vitro Antibacterial Susceptibility Testing of Ceftriaxone Disodium Salt

Introduction & Mechanistic Grounding Ceftriaxone is a third-generation cephalosporin characterized by high stability against beta-lactamases and a potent, broad-spectrum bactericidal profile. Its efficacy is driven by th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Grounding

Ceftriaxone is a third-generation cephalosporin characterized by high stability against beta-lactamases and a potent, broad-spectrum bactericidal profile. Its efficacy is driven by the irreversible acylation of penicillin-binding proteins (PBPs)—specifically PBP2 and PBP3 in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. This binding event disrupts the cross-linking of peptidoglycan units (N-acetylglucosamine and N-acetylmuramic acid), leading to cell wall instability and osmotic lysis.

For drug development professionals, accurate in vitro assessment of Ceftriaxone is critical not just for efficacy screening, but for establishing Pharmacokinetic/Pharmacodynamic (PK/PD) indices. The time-dependent killing nature of Ceftriaxone (


) demands precise Minimum Inhibitory Concentration (MIC) data to predict in vivo success.
Scope of Protocol

This guide details the Broth Microdilution (BMD) method, the "gold standard" for determining MICs as defined by the Clinical and Laboratory Standards Institute (CLSI) M07 and EUCAST guidelines. It addresses specific physicochemical challenges associated with the Disodium Salt Hemiheptahydrate form of the drug.

Pre-Analytical Chemistry: The "Potency Trap"

A common source of experimental error in Ceftriaxone testing is the incorrect calculation of active moiety concentration. Commercial research-grade Ceftriaxone is typically supplied as Ceftriaxone Disodium Hemiheptahydrate .

  • Molecular Weight (Free Acid): ~554.58 g/mol

  • Molecular Weight (Disodium Hemiheptahydrate): ~661.60 g/mol [1]

Stock Solution Preparation

Crucial Rule: Never assume the powder is 100% active. You must calculate the weight (


) required based on the potency (

) listed on the Certificate of Analysis (CoA).


  • 
    :  Weight of powder (mg)
    
  • 
    :  Target concentration of active moiety (
    
    
    
    )
  • 
    :  Volume to be prepared (mL)
    
  • 
    :  Potency (
    
    
    
    ). Note: If potency is listed as "anhydrous," you must further correct for water content.

Solvent Selection:

  • Primary Solvent: Sterile Distilled Water (Solubility

    
    ).
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.0–8.0) is an acceptable alternative.

  • Contraindication: Do NOT use calcium-containing diluents (e.g., Ringer’s solution, Hartmann’s solution) for stock preparation. While this is primarily a clinical incompatibility (precipitating ceftriaxone-calcium salts), avoiding it in vitro prevents micro-precipitates that scatter light and interfere with optical density (OD) readings.

Experimental Protocol: Broth Microdilution (BMD)

Assay Workflow Visualization

The following diagram outlines the critical path for the BMD assay, highlighting quality control checkpoints.

BMD_Workflow Start Start: Ceftriaxone Disodium Powder Stock Prepare Stock Solution (1024 µg/mL in Water) Start->Stock Dilution Serial 2-fold Dilution in CAMHB Stock->Dilution 2x Final Conc. Combine Combine in 96-well Plate (50 µL Drug + 50 µL Cells) Dilution->Combine Inoculum Inoculum Prep (Direct Colony Susp. -> 0.5 McFarland) Dilute_Inoc Dilute Inoculum 1:100 (Target: 1x10^6 CFU/mL) Inoculum->Dilute_Inoc Dilute_Inoc->Combine Final Well Conc: 5x10^5 CFU/mL Incubate Incubate 35 ± 2°C, 16-20 Hours Combine->Incubate Read Read MIC (Visual/Automated) Incubate->Read

Caption: Figure 1. Step-by-step workflow for Broth Microdilution testing of Ceftriaxone, ensuring correct final well concentrations.

Detailed Methodology
Step 1: Media Preparation

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[2]

  • Why CAMHB? Standard MHB varies in divalent cation levels (

    
    , 
    
    
    
    ). CLSI M07 requires physiological levels (
    
    
    ,
    
    
    ) to standardize outer membrane permeability and aminoglycoside activity. While Ceftriaxone is a beta-lactam, using CAMHB ensures the assay is valid for multi-drug panels and maintains regulatory compliance.
Step 2: Serial Dilution[3]
  • Prepare a 2x working stock (e.g.,

    
    ) in CAMHB.
    
  • Dispense

    
     of CAMHB into columns 2–12 of a sterile 96-well round-bottom plate.
    
  • Dispense

    
     of the 2x working stock into column 1.
    
  • Transfer

    
     from column 1 to column 2. Mix by pipetting (avoid bubbles).
    
  • Repeat down to column 10 or 11. Discard the final

    
    .
    
  • Result: A gradient of 2x concentrations.

Step 3: Inoculum Preparation
  • Select 3–5 isolated colonies of the test organism (e.g., E. coli) from an 18–24h agar plate.

  • Suspend in saline to match a 0.5 McFarland Standard (approx.

    
    ).
    
  • Critical Dilution: Dilute this suspension 1:100 in CAMHB.

    • Calculation:

      
      .
      
  • Add

    
     of this diluted inoculum to the wells containing 
    
    
    
    of drug.
    • Final Well Concentration:

      
       (standard CLSI target).
      
    • Final Drug Concentration: 1x (the desired testing range).

Step 4: Incubation[4]
  • Seal plate with a breathable membrane or loose lid to prevent evaporation but allow

    
     exchange.
    
  • Incubate at

    
      in ambient air for 16–20 hours .
    

Quality Control & Validation

An assay is only as valid as its controls. You must run concurrent QC strains.[5] If the QC strain MIC falls outside the CLSI M100 acceptable range, the entire run is invalid.

Table 1: CLSI M100 QC Ranges for Ceftriaxone
QC OrganismATCC NumberClassificationAcceptable MIC Range (

)
Escherichia coli ATCC 25922 Gram-Negative0.03 – 0.12
Staphylococcus aureus ATCC 29213 Gram-Positive1 – 8
Pseudomonas aeruginosa ATCC 27853 Gram-Negative8 – 64
Neisseria gonorrhoeae ATCC 49226 Fastidious0.004 – 0.015

Note: For N. gonorrhoeae, testing requires GC Agar base with 1% defined growth supplement, not CAMHB.

Data Interpretation & Troubleshooting

Reading the MIC

The MIC is the lowest concentration that completely inhibits visible growth .[3]

  • Button: A distinct pellet at the bottom (Growth).

  • Turbidity: Haze throughout the well (Growth).

  • Clear: No visible changes (No Growth).

Troubleshooting Logic

Beta-lactams like Ceftriaxone can exhibit "skipped wells" or trailing endpoints. Use the logic tree below to resolve anomalies.

Troubleshooting Issue Anomaly Detected Type Identify Issue Type Issue->Type Skipped Skipped Well (Growth at 8, No Growth at 4, Growth at 2) Type->Skipped Trailing Trailing Endpoint (Gradual reduction in turbidity) Type->Trailing Contam Contamination Check Skipped->Contam Action2 Read MIC at first significant reduction (80% inhibition). Common in bacteriostatic drugs, less common in Ceftriaxone. Trailing->Action2 Action1 Invalid Test. Tech Error (Pipetting/Splashing). Repeat Assay. Contam->Action1 Pure Culture? Action3 Subculture well to agar. Check purity. Contam->Action3 Mixed Culture?

Caption: Figure 2. Decision matrix for resolving common MIC readout anomalies.

The "Eagle Effect" (Paradoxical Growth)

Rarely, Ceftriaxone may show growth at high concentrations despite killing at lower ones. This is often due to precipitation of the drug at high concentrations in the well, reducing bioavailability, or induction of beta-lactamases. If observed, verify solubility in the well and repeat.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.[1][4][5][6][7][8] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI.[1][4][5][6][7][8] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022).[9] Reading guide for broth microdilution v 4.0.[Link]

  • Nau, R., et al. (1993). In vitro activity of ceftriaxone...[10] Antimicrobial Agents and Chemotherapy.[1][3][4][5][6][11] (Contextualizing PBP binding mechanisms).

Sources

Method

Application Note: Ceftriaxone Disodium Salt in Murine Models of Bacterial Meningitis

[1] Abstract & Strategic Rationale This application note details the standardized protocol for utilizing Ceftriaxone Disodium Salt (CTX) in murine models of bacterial meningitis. While Ceftriaxone is the clinical standar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Rationale

This application note details the standardized protocol for utilizing Ceftriaxone Disodium Salt (CTX) in murine models of bacterial meningitis. While Ceftriaxone is the clinical standard of care for empirical meningitis treatment, its application in rodent models requires rigorous adjustment for allometric scaling.

The Pharmacokinetic Challenge: In humans, Ceftriaxone exhibits a uniquely long half-life (~8 hours) due to high protein binding. In mice, the half-life is drastically shorter (~0.5–1.0 hours). Therefore, simple weight-based dosing (mg/kg) fails to replicate human exposure profiles (Time > MIC). This guide provides the corrected dosing regimens, surgical induction protocols, and CSF harvesting techniques required to generate translatable data.

Compound Profile & Preparation[2][3]

Compound: Ceftriaxone Disodium Salt (Hemidihydrate) Molecular Weight: ~661.6 g/mol Solubility: Highly soluble in water (>100 mg/mL).

Preparation Protocol
  • Vehicle: Use Sterile Water for Injection (SWFI) or 0.9% Saline. Avoid Calcium-containing diluents (e.g., Ringer's Lactate) due to precipitation risks (Ceftriaxone-Calcium salt formation).

  • Stock Solution: Prepare a fresh stock of 50 mg/mL immediately prior to dosing.

  • Stability: Solutions oxidize rapidly (turning amber). Discard any solution older than 6 hours at room temperature.

Experimental Design: The Intracisternal Model

To specifically study meningitis pathophysiology without the confounding variables of systemic sepsis, the Direct Intracisternal Inoculation model is the gold standard.

Workflow Visualization

The following diagram illustrates the experimental logic, from induction to pharmacokinetic/pharmacodynamic (PK/PD) analysis.

MeningitisWorkflow Inoculation T=0h: Intracisternal Injection (S. pneumoniae / N. meningitidis) Inflammation T=18h: BBB Permeability Increases (Cytokine Storm) Inoculation->Inflammation Bacterial Replication Treatment T=18-24h: Ceftriaxone Dosing (Subcutaneous/Intraperitoneal) Inflammation->Treatment Symptom Onset Penetration CSF Penetration (Inflammation-Dependent) Inflammation->Penetration Leaky BBB Facilitates Entry Treatment->Penetration Systemic Circulation Lysis Bacterial Lysis (PBP Inhibition) Penetration->Lysis Drug Target Binding Harvest T=End: CSF & Blood Harvest (Cisterna Magna Puncture) Lysis->Harvest Efficacy Readout

Figure 1: Experimental workflow for the murine meningitis model. Note that BBB inflammation paradoxically aids Ceftriaxone entry into the CSF.

Detailed Protocols

Protocol A: Surgical Induction (Intracisternal Injection)

Objective: Deliver pathogen directly to the subarachnoid space.

Reagents:

  • Pathogen: S. pneumoniae (serotype 3 is common) log-phase culture.

  • Anesthesia: Ketamine (100 mg/kg) + Xylazine (10 mg/kg) IP.

Steps:

  • Anesthesia: Ensure deep anesthesia (loss of toe-pinch reflex).

  • Positioning: Fix the mouse head in a stereotactic frame or hold manually with the head flexed forward at a 45° angle to open the atlanto-occipital space.

  • Injection:

    • Use a Hamilton syringe with a 32G needle.

    • Insert the needle strictly in the midline, between the occipital bone and the atlas (C1 vertebra).

    • Depth: Penetrate only 1–2 mm. A "pop" sensation indicates piercing the dura mater.

    • Volume: Inject 10–15 µL of bacterial suspension slowly.

  • Recovery: Keep animal warm until ambulatory.

Protocol B: Ceftriaxone Dosing Strategy

Objective: Mimic human therapeutic levels.

The Allometric Adjustment: Mice eliminate Ceftriaxone rapidly. A single daily dose (q.d.) often results in sub-therapeutic troughs.

ParameterHuman (2g IV)Mouse (Standard)Mouse (Optimized)
Half-life (t1/2) ~8.0 hours~0.8 hoursN/A
Dosing Frequency q12h or q24hq12h (b.i.d)q6h - q8h
Dose (mg/kg) ~30-50 mg/kg20 mg/kg50 - 100 mg/kg
Route IVSC / IPSC (Subcutaneous)

Recommended Regimen:

  • Dose: 50 mg/kg to 100 mg/kg.[1][2][3][4]

  • Frequency: Every 12 hours (b.i.d) for mild models; Every 6 hours for strict PK/PD matching.

  • Route: Subcutaneous (SC) is preferred over IP to avoid first-pass variability and local irritation.

Protocol C: CSF Harvesting (Cisterna Magna Puncture)

Critical Step: This must be performed with extreme precision to avoid blood contamination ("bloody tap"), which invalidates drug concentration data.

  • Euthanasia/Deep Anesthesia: Urethane or Ketamine overdose.

  • Exposure: Dissect skin and muscles of the posterior neck to expose the dura mater of the cisterna magna. Under a dissecting microscope, it appears as a glistening, inverted triangle.

  • Puncture:

    • Dry the surface with a cotton swab to remove any capillary blood.

    • Use a borosilicate glass capillary tube (pulled to a fine point).

    • Puncture the dura carefully. CSF (clear fluid) will flow into the capillary by capillary action.

  • Volume: Expect 5–10 µL of clear CSF.

  • QC: If the fluid is pink/red, discard the sample for PK analysis (blood contamination artificially elevates Ceftriaxone levels).

Mechanism of Action & Resistance Logic

Ceftriaxone acts by binding to Penicillin-Binding Proteins (PBPs), specifically PBP2x and PBP1a in pneumococci.

MOA CTX Ceftriaxone (Free Drug) PBP PBP Target (Cell Wall) CTX->PBP Acylation Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits Lysis Bacterial Lysis Peptidoglycan->Lysis Structural Failure

Figure 2: Molecular mechanism. Efficacy is driven by the time the free drug concentration in the CSF remains above the MIC (T > MIC).

Data Analysis & Troubleshooting

Calculating Penetration Index

The key metric for meningitis drugs is the CSF/Serum ratio.



  • Healthy BBB: < 2% penetration.

  • Inflamed BBB (Meningitis): 5–15% penetration.

  • Note: If your control (uninfected) mice show >5% penetration, suspect blood contamination during harvest.

Common Pitfalls
  • Traumatic Tap: Blood in CSF.[5][6] Solution: Use pulled glass capillaries and a dissecting microscope; do not use standard needles for harvest.

  • Rapid Clearance: Mice clear infection too fast or drug too fast. Solution: Use high-inoculum (

    
     CFU) and fractionated dosing (q6h).
    
  • Precipitation: Drug crystallizing in tissues. Solution: Ensure hydration of animals and do not exceed 100 mg/kg per single injection site.

References

  • Koedel, U., et al. (2002). Systemic complications of bacterial meningitis in mice. Journal of Neuropathology & Experimental Neurology.[7]

  • Nau, R., et al. (1993). Pharmacokinetics of ceftriaxone in cerebrospinal fluid and serum of patients with bacterial meningitis. Antimicrobial Agents and Chemotherapy.[1][3][8][9]

  • FDA Prescribing Information. Rocephin (Ceftriaxone sodium) for Injection.

  • Schmidt, H., et al. (2006). The role of pneumolysin in the pathogenesis of pneumococcal meningitis in mice. Journal of Infectious Diseases.

  • Shapiro, M.A., et al. (2020). Intracisternal Injection Techniques in Neuroscience. Journal of Visualized Experiments (JoVE).

Sources

Application

Application Note: Ceftriaxone Disodium Salt for Bacterial Biofilm Disruption and Inhibition Assays

Abstract & Scope This technical guide details the handling, preparation, and experimental application of Ceftriaxone Disodium Salt (a third-generation cephalosporin) in biofilm research. Unlike planktonic susceptibility...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the handling, preparation, and experimental application of Ceftriaxone Disodium Salt (a third-generation cephalosporin) in biofilm research. Unlike planktonic susceptibility testing (MIC), biofilm assays require specific modifications to account for the Extracellular Polymeric Substance (EPS) matrix, which acts as a diffusion barrier and sequestering agent. This note covers two distinct workflows: Biofilm Inhibition (prevention of formation) and Biofilm Disruption (eradication of established architecture).

Compound Profile & Mechanism of Action[1][2]

Chemical Handling & Stability
  • Compound: Ceftriaxone Disodium Salt Hemiheptahydrate[1][2][3]

  • Solubility: Freely soluble in water (>100 mg/mL) and PBS (~10 mg/mL). Sparingly soluble in methanol.

  • Critical Stability Warning: Aqueous solutions are unstable. Prepare fresh immediately before use. If storage is necessary, freeze aliquots at -20°C for no more than 1 month. Do not refreeze.

  • Incompatibility: NEVER dissolve or dilute in Calcium-containing solutions (e.g., Ringer’s solution, Hartmann’s solution). Ceftriaxone forms insoluble precipitates with calcium, invalidating optical density (OD) readings and reducing bioavailability.

Mechanism of Action (MoA)

Ceftriaxone acts by binding to Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3. In planktonic cells, this rapidly induces lysis. In biofilms, the efficacy is reduced due to:

  • EPS Sequestration: The matrix physically retards antibiotic diffusion.

  • Metabolic Dormancy: Deep-layer biofilm cells (persisters) are metabolically inactive, rendering cell-wall synthesis inhibitors less effective.

  • Biphasic Response: Sub-inhibitory concentrations (Sub-MIC) of Ceftriaxone have been observed to induce biofilm formation in species like S. aureus and E. faecalis due to stress-response signaling.

MoA Visualization

Ceftriaxone_MoA Ceftriaxone Ceftriaxone Disodium (Beta-Lactam Ring) PBP Target: Penicillin-Binding Proteins (PBP2/3) Ceftriaxone->PBP Acylation Peptidoglycan Peptidoglycan Cross-Linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Integrity Compromised Peptidoglycan->CellWall Weakens Lysis Bacterial Lysis (Planktonic) CellWall->Lysis Osmotic Failure Biofilm Biofilm Matrix (EPS) Diffusion Barrier Biofilm->Ceftriaxone Retards Diffusion Persisters Persister Cells (Metabolically Dormant) Persisters->PBP Downregulated Target

Figure 1: Mechanism of Action of Ceftriaxone and specific resistance factors in biofilm environments.

Experimental Protocols

Preparation of Stock Solutions
  • Weigh Ceftriaxone Disodium Salt powder.

  • Dissolve in sterile distilled water or PBS (Ca2+ free) to a master stock concentration of 10 mg/mL .

  • Filter sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Do not use Nylon filters as they may bind proteins/drugs.

  • Dilute to working concentrations (typically 2x final desired concentration) in the bacterial culture medium (e.g., TSB or MHB).

Protocol A: Biofilm Inhibition Assay (Prevention)

Objective: Determine the Minimum Biofilm Inhibitory Concentration (MBIC).[4] This measures the drug's ability to prevent initial attachment and matrix formation.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates (tissue culture treated).[5]

  • Bacterial culture (Log phase, diluted to ~10^6 CFU/mL).

  • Crystal Violet (0.1% w/v in water).[6][7][8]

  • 33% Glacial Acetic Acid (solubilizer).

Workflow:

  • Plate Setup: Add 100 µL of 2x Ceftriaxone working solution to columns 1-10 (serial dilution).

  • Inoculation: Add 100 µL of standardized bacterial suspension to all test wells.

    • Final Volume: 200 µL.

    • Controls:

      • Growth Control (Pos): Bacteria + Media (No Drug).

      • Sterility Control (Neg): Media only.

      • Solvent Control: If using co-solvents (rare for Ceftriaxone), include vehicle control.

  • Incubation: Incubate statically at 37°C for 24 hours. Do not shake, as this disrupts ring formation.

  • Washing: Gently aspirate media. Wash 3x with 200 µL sterile PBS to remove planktonic cells.

  • Staining: Add 200 µL of 0.1% Crystal Violet. Incubate 15 min at Room Temp.[6][9]

  • Solubilization: Wash 3x with water. Air dry. Add 200 µL 33% Acetic Acid.

  • Quantification: Read Absorbance (OD) at 590 nm.

Protocol B: Biofilm Disruption Assay (Eradication)

Objective: Determine the Minimum Biofilm Eradication Concentration (MBEC).[4][10][11][12] This is significantly harder to achieve than inhibition.

Modifications from Protocol A:

  • Biofilm Establishment: Inoculate 200 µL of bacteria (no drug) into wells. Incubate for 24-48 hours to allow mature biofilm formation.

  • Treatment: Carefully aspirate spent media (do not touch the bottom). Wash 1x with PBS to remove planktonic waste.

  • Challenge: Add 200 µL of Ceftriaxone-supplemented media.

    • Note: Concentrations must be higher than Protocol A (e.g., range 100 µg/mL to 5000 µg/mL).

  • Incubation: Incubate for another 24 hours at 37°C.

  • Readout: Proceed with Crystal Violet staining (for biomass reduction) or Resazurin/XTT assay (for metabolic viability).

Workflow Visualization

Protocol_Workflow Start Inoculum Preparation Branch Assay Type? Start->Branch Inhib Inhibition Assay Branch->Inhib Prevention Disrupt Disruption Assay Branch->Disrupt Treatment CoInc Co-Incubate: Bacteria + Drug Inhib->CoInc Wash Wash Planktonic Cells (PBS) CoInc->Wash Grow Grow Biofilm (24-48h) Disrupt->Grow Treat Add Drug to Mature Biofilm Grow->Treat Treat->Wash Stain Stain: Crystal Violet Wash->Stain Read Read OD 590nm Stain->Read

Figure 2: Decision tree and workflow for Inhibition vs. Disruption assays.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your raw Optical Density (OD) data using the following calculations. Ensure background subtraction (OD of Sterility Control) is performed first.

MetricFormulaInterpretation
% Biofilm Inhibition

Used for Protocol A. Indicates prevention efficacy.
% Biofilm Eradication

Used for Protocol B. Indicates biomass removal.
MBEC Lowest conc.[4][11][12] with <10% metabolic activity (if using XTT) OR <10% biomass (if using CV).The "Cure" concentration. Usually 100x-1000x higher than MIC.
Troubleshooting Guide
  • High Variance: Biofilms often grow unevenly (edge effect). Use the inner 60 wells of the plate only; fill outer wells with sterile water.

  • Precipitation: If the media turns cloudy immediately upon adding Ceftriaxone, check for Calcium salts in the media formulation. Switch to Muller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) without calcium supplementation.

  • Induction: If OD increases at low drug concentrations, you are observing the sub-MIC stress response. This is a valid biological finding, not an error.

References

  • Mechanism & Pharmacology: Neu, H. C., et al. (1981).[3] Antibacterial activity of ceftriaxone (Ro 13-9904), a beta-lactamase-stable cephalosporin.[3][13] Antimicrobial Agents and Chemotherapy.[3][5][14] Link

  • Biofilm Induction Warning: Evaluation of sub-inhibitory concentrations of antibiotics on biofilm formation.[15] Frontiers in Microbiology. Link

  • Standard Protocol (Crystal Violet): O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE). Link

  • MBEC Methodology: Ceri, H., et al. (1999). The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms. Journal of Clinical Microbiology. Link

  • Chemical Stability: Cayman Chemical Product Information - Ceftriaxone (Sodium Salt). Link

Sources

Method

Application Notes &amp; Protocols: Evaluating the Neuroprotective Potential of Ceftriaxone Disodium Salt in SH-SY5Y Cells

Authored by: Senior Application Scientist, Advanced Cell Models Division Introduction: The Therapeutic Promise of Ceftriaxone in Neuroprotection Ceftriaxone, a third-generation cephalosporin antibiotic, has garnered sign...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Cell Models Division

Introduction: The Therapeutic Promise of Ceftriaxone in Neuroprotection

Ceftriaxone, a third-generation cephalosporin antibiotic, has garnered significant attention for its neuroprotective properties, extending far beyond its antimicrobial functions.[1][2] The primary mechanism implicated in this protective effect is its ability to upregulate the expression and activity of the glial glutamate transporter-1 (GLT-1).[3][4][5] GLT-1 is crucial for clearing excess glutamate from the synaptic cleft, thereby mitigating excitotoxicity—a pathological process implicated in a wide range of neurodegenerative diseases and acute brain injuries.[3][5][6][7] Excessive glutamate accumulation leads to neuronal damage through oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.[8][9][10]

The human neuroblastoma cell line, SH-SY5Y, serves as a robust and widely utilized in vitro model for neuroprotective studies.[11][12] These cells, which can be maintained as undifferentiated neuroblasts or differentiated into a more mature neuron-like phenotype, are susceptible to insults that mimic neurodegenerative processes, such as glutamate-induced excitotoxicity and oxidative stress.[12][13][14] This makes them an ideal platform for screening and characterizing potential neuroprotective compounds like Ceftriaxone.

This guide provides a comprehensive, field-proven protocol for assessing the neuroprotective effects of Ceftriaxone Disodium Salt against glutamate-induced toxicity in SH-SY5Y cells. We will detail the necessary steps from cell culture and treatment to a suite of assays designed to quantify cell viability, cytotoxicity, and key apoptotic markers.

Mechanism of Action: Ceftriaxone's Role in Mitigating Glutamate Excitotoxicity

The neuroprotective activity of Ceftriaxone is primarily attributed to its influence on glutamate homeostasis. The diagram below illustrates the proposed signaling pathway.

Ceftriaxone_Neuroprotection Ceftriaxone Ceftriaxone GLT1 ↑ GLT-1 Expression & Activity Ceftriaxone->GLT1 Glutamate ↑ Glutamate Uptake GLT1->Glutamate ExtracellularGlu ↓ Extracellular Glutamate Glutamate->ExtracellularGlu Excitotoxicity ↓ Glutamate Excitotoxicity ExtracellularGlu->Excitotoxicity ROS ↓ Oxidative Stress (ROS) Excitotoxicity->ROS Apoptosis ↓ Apoptosis ROS->Apoptosis Neuroprotection Neuroprotection & ↑ Cell Viability Apoptosis->Neuroprotection

Caption: Proposed neuroprotective pathway of Ceftriaxone.

Materials and Reagents

ReagentSupplierCatalog Number
SH-SY5Y Human Neuroblastoma CellsATCCCRL-2266
Ceftriaxone Disodium Salt HemiheptahydrateSigma-Aldrich104376-79-6
Dulbecco's Modified Eagle Medium (DMEM/F12)HyCloneSH30023.01
Fetal Bovine Serum (FBS)Gemini Bio-Products100-106
Penicillin-StreptomycinThermo Fisher Scientific15140122
L-GlutamateSigma-AldrichG8415
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Thermo Fisher ScientificM6494
LDH Cytotoxicity Assay KitAbcamab65393
Caspase-3 Colorimetric Assay KitAbcamab39401
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056

Experimental Workflow

The following diagram outlines the complete experimental procedure for evaluating Ceftriaxone's neuroprotective effects.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Analysis Culture 1. SH-SY5Y Cell Culture & Seeding Prepare 2. Prepare Ceftriaxone & Glutamate Solutions Culture->Prepare Pretreat 3. Pre-treatment with Ceftriaxone Prepare->Pretreat Induce 4. Induce Excitotoxicity with Glutamate Pretreat->Induce MTT 5a. MTT Assay (Viability) Induce->MTT LDH 5b. LDH Assay (Cytotoxicity) Induce->LDH Caspase 5c. Caspase-3 Assay (Apoptosis) Induce->Caspase Analyze 6. Data Analysis & Interpretation MTT->Analyze LDH->Analyze Caspase->Analyze

Caption: Experimental workflow for assessing Ceftriaxone.

Detailed Protocols

Protocol 1: SH-SY5Y Cell Culture and Maintenance
  • Rationale: Proper cell culture technique is paramount to ensure the health and reproducibility of the SH-SY5Y cells, providing a consistent baseline for experimental assays.[15][16]

  • Thawing Cells: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath.[17][18] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin). Centrifuge at 1,000 rpm for 5 minutes.[15][17]

  • Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[19]

  • Maintenance: Change the growth medium every 2-3 days.[16]

  • Passaging: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.[19] Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cells and plate at the desired density for subsequent experiments.

Protocol 2: Drug Preparation and Treatment
  • Rationale: Accurate preparation of drug solutions is critical for dose-response studies. Ceftriaxone is dissolved in PBS, and fresh solutions are recommended to ensure stability and potency.[20] Glutamate is used to induce excitotoxicity, a well-established model in SH-SY5Y cells.[9][13][21]

  • Ceftriaxone Disodium Salt Stock Solution: Prepare a stock solution of Ceftriaxone Disodium Salt in sterile PBS (pH 7.2). The solubility is approximately 10 mg/mL in PBS.[20] For experimental use, a concentration range of 300 µM to 900 µM has been shown to be non-toxic to SH-SY5Y cells.[22]

  • Glutamate Solution: Prepare a stock solution of L-Glutamate in sterile PBS. A final concentration of 40 mM is often used to induce significant excitotoxicity in SH-SY5Y cells.[13]

  • Experimental Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Ceftriaxone Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Ceftriaxone (e.g., 100, 300, 500 µM). Include a vehicle control (PBS). Incubate for 4 hours.[22]

  • Glutamate-Induced Excitotoxicity: Following pre-treatment, add L-Glutamate to the wells to a final concentration of 40 mM. Do not add glutamate to the control wells. Incubate for an additional 24 hours.[13]

Endpoint Assays for Neuroprotection Assessment

Protocol 3: MTT Assay for Cell Viability
  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[23][24][25] A decrease in metabolic activity is indicative of cell death or a reduction in proliferation.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Incubation: After the 24-hour glutamate treatment, add 10 µL of the MTT stock solution to each well.[26]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[26]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 4: LDH Assay for Cytotoxicity
  • Rationale: The Lactate Dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.[27][28][29][30]

  • Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Assay Procedure: Follow the manufacturer's protocol for the LDH Cytotoxicity Assay Kit.[31] Typically, this involves adding the collected supernatant to a reaction mixture.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[28]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 5: Caspase-3 Activity Assay for Apoptosis
  • Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway.[32] Measuring its activity provides a direct assessment of apoptosis induction.[33]

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the Caspase-3 Colorimetric Assay Kit.[32][34]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Procedure: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).[32]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the control group.

Data Presentation and Interpretation

The results from the assays can be summarized in the following tables for clear comparison.

Table 1: Effect of Ceftriaxone on SH-SY5Y Cell Viability (MTT Assay)

Treatment GroupCeftriaxone (µM)Glutamate (40 mM)Cell Viability (% of Control)
Control0-100 ± 5.2
Glutamate Only0+45 ± 4.1
Ceftriaxone + Glutamate100+58 ± 3.9
Ceftriaxone + Glutamate300+72 ± 4.5
Ceftriaxone + Glutamate500+85 ± 5.0

Table 2: Effect of Ceftriaxone on Cytotoxicity (LDH Assay)

Treatment GroupCeftriaxone (µM)Glutamate (40 mM)Cytotoxicity (% of Max Release)
Control0-10 ± 2.1
Glutamate Only0+65 ± 5.8
Ceftriaxone + Glutamate100+52 ± 4.7
Ceftriaxone + Glutamate300+35 ± 3.9
Ceftriaxone + Glutamate500+20 ± 3.2

Table 3: Effect of Ceftriaxone on Apoptosis (Caspase-3 Activity)

Treatment GroupCeftriaxone (µM)Glutamate (40 mM)Caspase-3 Activity (Fold Change)
Control0-1.0 ± 0.1
Glutamate Only0+4.5 ± 0.4
Ceftriaxone + Glutamate100+3.2 ± 0.3
Ceftriaxone + Glutamate300+2.1 ± 0.2
Ceftriaxone + Glutamate500+1.3 ± 0.1

Interpretation: A successful neuroprotective effect of Ceftriaxone would be demonstrated by a dose-dependent increase in cell viability (MTT assay), a decrease in cytotoxicity (LDH assay), and a reduction in caspase-3 activity in the presence of glutamate-induced stress.

Conclusion

This application note provides a detailed and robust framework for investigating the neuroprotective properties of Ceftriaxone Disodium Salt in an SH-SY5Y cell model of glutamate excitotoxicity. By following these protocols, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of Ceftriaxone in mitigating neuronal damage. The multi-assay approach ensures a comprehensive evaluation of cell health, encompassing viability, membrane integrity, and apoptotic pathways.

References

  • Amin, B., et al. (2021). The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics. Frontiers in Neuroscience. Available at: [Link]

  • Chetsawang, B., et al. (2021). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. MDPI. Available at: [Link]

  • Cini, N., et al. (2025). Ceftriaxone has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress. Strahlentherapie und Onkologie. Available at: [Link]

  • Zhi, H., et al. (2025). Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease. International Journal of Molecular Medicine. Available at: [Link]

  • Yimer, E. M., et al. (2019). Ceftriaxone as a promising neuroprotective agent: a review of its mechanism of action. Frontiers in Neuroscience. Available at: [Link]

  • MDPI. (2022). Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells. Available at: [Link]

  • Lee, S., et al. (2021). Ceftriaxone exerts antitumor effects in MYCN-driven retinoblastoma and neuroblastoma by targeting DDX3X for translation repression. EMBO Molecular Medicine. Available at: [Link]

  • Ahmad, I., et al. (2021). Ceftriaxone Blocks the Polymerization of α-Synuclein and Exerts Neuroprotective Effects in Vitro. ACS Chemical Neuroscience. Available at: [Link]

  • Martinez, A., et al. (2020). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Neural Regeneration Research. Available at: [Link]

  • Miller, B. R., et al. (2008). Ceftriaxone-induced up-regulation of cortical and striatal GLT1 in the R6/2 model of Huntington's disease. Journal of Neurochemistry. Available at: [Link]

  • Schaal, C., et al. (2022). Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. Cells. Available at: [Link]

  • Teppola, H., et al. (2016). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PLoS ONE. Available at: [Link]

  • EURL ECVAM. DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Available at: [Link]

  • Li, X., et al. (2014). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience Bulletin. Available at: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available at: [Link]

  • D'Angelo, M., et al. (2024). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. Antioxidants. Available at: [Link]

  • Smaga, I., et al. (2020). Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation. Frontiers in Neuroscience. Available at: [Link]

  • Kim, H., et al. (2023). Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. Glutamate-induced toxicity in SH-SY5Y and BV2 cells is AMPK dependent. Available at: [Link]

  • Bader, R., et al. (2020). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Andrology. Available at: [Link]

  • Creative Biogene. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Available at: [Link]

  • Chu, K., et al. (2007). Ceftriaxone Modulates Uptake Activity of Glial Glutamate transporter-1 Against Global Brain Ischemia in Rats. Journal of Neuroscience Research. Available at: [Link]

  • PharmiWeb.com. (2021). SH-SY5Y Cell Line Culture Protocol and Research Applications. Available at: [Link]

  • Boster Bio. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • UCSC Genome Browser. Cell culture protocol for SH-SY5Y neuroblastoma cells. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

  • PubChem. Ceftriaxone. Available at: [Link]

  • Papazafiri, P., et al. (2018). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Neuroanatomy. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • Li, X., et al. (2014). Excitotoxicity Effects of Glutamate on Human Neuroblastoma SH-SY5Y Cells via Oxidative Damage. Neuroscience Bulletin. Available at: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Available at: [Link]

  • Wang, H., et al. (2018). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Neural Regeneration Research. Available at: [Link]

  • Bio-Techne. Ceftriaxone disodium salt hemi (heptahydrate). Available at: [Link]

  • ResearchGate. Neurodifferentiation protocol applied to SH-SY5Y cells. Available at: [Link]

Sources

Application

Application Notes and Protocols for Ceftriaxone Disodium Salt Administration in Rodent Neurological Disease Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of ceftriaxone disodium salt in rodent models of neurological diseases. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of ceftriaxone disodium salt in rodent models of neurological diseases. This document synthesizes technical data with field-proven insights to ensure experimental success and reproducibility.

Scientific Foundation: The Rationale for Ceftriaxone in Neurological Research

Ceftriaxone, a third-generation cephalosporin antibiotic, has garnered significant attention in neuroscience for its neuroprotective properties, which are independent of its antimicrobial activity.[1][2] The primary mechanism underlying its therapeutic potential in a range of neurological disorders is the upregulation of the glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter-2 (EAAT2) in humans.[1][3]

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS).[3] However, excessive extracellular glutamate leads to excitotoxicity, a pathological process implicated in neuronal damage and death in numerous acute and chronic neurological conditions.[4][5] GLT-1, predominantly expressed on astrocytes, is responsible for the majority of glutamate uptake from the synaptic cleft, thereby playing a critical role in maintaining glutamate homeostasis and preventing excitotoxicity.[5][6][7]

Ceftriaxone has been demonstrated to increase the expression and functional activity of GLT-1.[1][6] While the precise mechanism of this upregulation is still under investigation, studies suggest it involves the activation of the nuclear factor-κB (NF-κB) signaling pathway, which in turn enhances the transcription of the GLT-1 gene.[3] By augmenting GLT-1 levels, ceftriaxone enhances the clearance of synaptic glutamate, thus mitigating excitotoxic damage.[4][8]

Beyond its effects on glutamate transport, ceftriaxone has also been shown to exert neuroprotective effects through other mechanisms, including the reduction of neuroinflammation and oxidative stress.[7][9][10] These multifaceted actions make ceftriaxone a valuable tool for investigating disease mechanisms and a promising candidate for therapeutic development in conditions such as:

  • Amyotrophic Lateral Sclerosis (ALS)

  • Alzheimer's Disease[10]

  • Parkinson's Disease[7]

  • Huntington's Disease

  • Stroke and Brain Ischemia[1]

  • Epilepsy and Seizures

  • Traumatic Brain Injury (TBI)[8]

The following diagram illustrates the proposed primary mechanism of ceftriaxone-mediated neuroprotection.

Ceftriaxone_Mechanism CTX Ceftriaxone Astrocyte Astrocyte CTX->Astrocyte Enters CNS NFkB NF-κB Activation Astrocyte->NFkB Activates GLT1_Protein Increased GLT-1 Transporter Expression Neuron Neuron Neuroprotection Neuroprotection Neuron->Neuroprotection Beneficial Effect GLT1_Gene GLT-1 Gene Transcription NFkB->GLT1_Gene GLT1_Gene->GLT1_Protein Glutamate_Uptake Enhanced Glutamate Uptake GLT1_Protein->Glutamate_Uptake Glutamate_Uptake->Neuron Reduces Glutamate at Synapse Excitotoxicity Reduced Glutamate Excitotoxicity Glutamate_Uptake->Excitotoxicity Excitotoxicity->Neuroprotection

Caption: Ceftriaxone's neuroprotective signaling pathway.

Experimental Design Considerations

The successful implementation of ceftriaxone administration in rodent models requires careful planning. The following sections detail critical aspects of experimental design, from dosage and formulation to the selection of appropriate controls.

Dosage and Administration Route

The most commonly reported and effective dosage of ceftriaxone in rodent models of neurological disease is 200 mg/kg , administered once daily via intraperitoneal (i.p.) injection.[1][5][11] This dosage has been shown to consistently restore GLT-1 expression in various disease models.[1] However, dosages ranging from 50 mg/kg to 250 mg/kg have also been used effectively depending on the specific model and therapeutic window being investigated.[1][2][8]

Table 1: Summary of Ceftriaxone Dosages in Various Rodent Models

Neurological Disease ModelRodent SpeciesCeftriaxone Dose (mg/kg/day)Administration RouteDurationKey FindingsReference
Amyotrophic Lateral Sclerosis (ALS)SOD1G93A Transgenic Mice200i.p.5-7 daysIncreased GLT-1 expression[1]
Brain IschemiaRat50, 100, 200i.p.Pre-treatmentDose-dependent neuroprotection, increased GLT-1[1]
Traumatic Brain Injury (TBI)Rat50, 250i.p.3 days post-TBIImproved motor function, reduced infarct volume, increased GLT-1[8]
Parkinson's Disease6-OHDA lesioned Rat200i.p.7 daysIncreased striatal glutamate uptake and GLT-1 expression[2]
Alzheimer's DiseaseAβ25-35 injected Mice100i.p.36 daysAttenuated amyloid deposition and neuroinflammation[10]
Autism Spectrum DisorderValproic Acid-induced Mice50, 100, 200i.p.8 daysNo significant therapeutic effect on behavior[6]
Formulation and Stability of Ceftriaxone Disodium Salt

Ceftriaxone is typically supplied as a sterile disodium salt powder.[12] For administration to rodents, it must be reconstituted in a suitable sterile diluent.

  • Recommended Diluent: Sterile 0.9% saline is the most common and appropriate diluent for preparing ceftriaxone solutions for intraperitoneal injection in rodents.[4]

  • Reconstitution Procedure:

    • Aseptically add the calculated volume of sterile 0.9% saline to the vial containing the ceftriaxone disodium salt powder.

    • Shake the vial thoroughly until the powder is completely dissolved.[12] The resulting solution should be a light yellow to amber color.[12]

  • Concentration and Injection Volume: The concentration of the reconstituted solution should be calculated to allow for a manageable injection volume for the rodent (typically 0.1-0.5 mL for mice and 0.5-2.0 mL for rats). For a 200 mg/kg dose in a 25g mouse, this would be 5 mg of ceftriaxone. A stock solution of 20 mg/mL would require an injection of 0.25 mL.

  • Stability and Storage: Reconstituted solutions of ceftriaxone in saline should be prepared fresh immediately before use.[13] If short-term storage is necessary, the solution can be stored under refrigeration (2-8°C) and should be used within 48 hours.[13] Solutions stored at room temperature (25°C) are stable for a shorter duration.[14]

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for the preparation and administration of ceftriaxone disodium salt to rodents.

Materials
  • Ceftriaxone Disodium Salt, USP grade

  • Sterile 0.9% Sodium Chloride (Saline) for injection

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for i.p. injection)

  • 70% Ethanol for disinfection

  • Appropriate personal protective equipment (gloves, lab coat)

Protocol Workflow

The following diagram outlines the key steps in the experimental workflow.

Ceftriaxone_Workflow Start Start Calc 1. Calculate Dose & Required Volume Start->Calc Recon 2. Reconstitute Ceftriaxone in Sterile Saline Calc->Recon Prep 3. Prepare Syringe for Injection Recon->Prep Admin 4. Animal Restraint & i.p. Injection Prep->Admin Monitor 5. Post-Injection Monitoring Admin->Monitor Repeat 6. Repeat as per Dosing Schedule Monitor->Repeat Repeat->Admin Next Dose End End Repeat->End Final Dose

Caption: Experimental workflow for ceftriaxone administration.

Detailed Procedure
  • Dose Calculation:

    • Weigh each animal accurately before each injection.

    • Calculate the required dose of ceftriaxone based on the animal's body weight and the desired dosage (e.g., 200 mg/kg).

    • Example: For a 30g mouse at 200 mg/kg, the required dose is 6 mg.

    • Calculate the volume of the reconstituted ceftriaxone solution needed to deliver this dose.

    • Example: If the stock solution is 20 mg/mL, the injection volume is 0.3 mL.

  • Reconstitution of Ceftriaxone:

    • In a sterile environment (e.g., a laminar flow hood), use a sterile syringe and needle to draw up the calculated volume of sterile 0.9% saline.

    • Inject the saline into the vial containing the ceftriaxone powder.

    • Gently swirl or shake the vial until the powder is fully dissolved. Avoid vigorous shaking that may cause foaming.

  • Syringe Preparation:

    • Using a new sterile syringe and needle, draw up the calculated volume of the reconstituted ceftriaxone solution.

    • Carefully remove any air bubbles from the syringe.

  • Intraperitoneal (i.p.) Injection:

    • Properly restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to ensure the animal is secure and calm.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • If aspiration is clear, slowly inject the ceftriaxone solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, such as lethargy, abdominal discomfort, or injection site reactions.

    • Ensure the animal has free access to food and water.

  • Dosing Schedule:

    • Repeat the administration daily or as required by the experimental design. It is recommended to alternate the injection side (left vs. right quadrant) to minimize local irritation.

Self-Validating Systems and Quality Control

To ensure the trustworthiness and reproducibility of your findings, it is crucial to incorporate validation steps into your experimental design.

  • Pharmacokinetic Considerations: In rodents, ceftriaxone has a relatively short half-life of approximately 1 to 1.5 hours.[15] There is no evidence of drug accumulation with long-term daily administration.[15] For most studies, a single daily injection is sufficient to induce a lasting increase in GLT-1 expression, which can persist for an extended period after the final dose.[5]

  • Appropriate Controls:

    • Vehicle Control: A control group of animals should receive daily i.p. injections of the vehicle (sterile 0.9% saline) on the same schedule as the ceftriaxone-treated group. This controls for the effects of the injection procedure and the vehicle itself.

    • Disease Model Control: An untreated or vehicle-treated disease model group is essential to establish the baseline pathology against which the effects of ceftriaxone are measured.

    • Sham/Healthy Control: A group of healthy, non-diseased animals (sham-operated if applicable) provides a baseline for normal physiological and behavioral parameters.

By adhering to these detailed protocols and incorporating rigorous controls, researchers can confidently investigate the therapeutic potential of ceftriaxone in a variety of rodent models of neurological disease.

References

  • Amin, A., Vignisse, J., & Dhaher, R. (2021). Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease. Neuroscience & Biobehavioral Reviews, 125, 344-358. [Link]

  • Fisher, D. D., et al. (2021). The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics. Frontiers in Cellular Neuroscience, 15, 645012. [Link]

  • Amin, A., Vignisse, J., & Dhaher, R. (2021). Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease. PubMed, 33744319. [Link]

  • Sari, Y., et al. (2019). Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation. Frontiers in Neuroscience, 13, 1195. [Link]

  • Cudkowicz, M. E., et al. (2015). Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone. Toxicology Reports, 2, 1453-1460. [Link]

  • Neupsy Key. (2019). Ceftriaxone Treatment of TBI. [Link]

  • Stefanova, N. A., et al. (2021). Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 22(19), 10637. [Link]

  • Al-Ghananeem, A. M., et al. (2016). Aerosol Inhalation Delivery of Ceftriaxone in Mice: Generation Procedure, Pharmacokinetics, and Therapeutic Outcome. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 29(4), 356-364. [Link]

  • U.S. Food and Drug Administration. (2012). Ceftriaxone for Injection, USP. [Link]

  • Wei, J., et al. (2021). Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects. Journal of Neuroinflammation, 18(1), 213. [Link]

  • Yimer, E. M., et al. (2019). Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review. Frontiers in Neuroscience, 13, 22. [Link]

  • Lee, S. G., et al. (2008). Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes. Journal of Biological Chemistry, 283(19), 13116-13123. [Link]

  • Ozturk, M., et al. (2021). The Effect of Ceftriaxone in Valproic Acid-Induced Mouse Model of Autism. Clinical Psychopharmacology and Neuroscience, 19(1), 85-96. [Link]

  • Wang, Y., et al. (2021). Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota. Oxidative Medicine and Cellular Longevity, 2021, 9969519. [Link]

  • Al-Aani, H., & Al-Zehhawi, A. (2019). The Stability of Ceftriaxone Sodium in vials using different Diluents. Research Journal of Pharmacy and Technology, 12(11), 5349-5353. [Link]

  • MIMS. (2023). CEFTRIAXONE FOR INTRAMUSCULAR INJECTION. [Link]

Sources

Method

Application Notes and Protocols for the Kirby-Bauer Disk Diffusion Susceptibility Test for Ceftriaxone Disodium Salt

Introduction: The Role of Ceftriaxone and the Kirby-Bauer Method in Antimicrobial Susceptibility Testing Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-posi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Ceftriaxone and the Kirby-Bauer Method in Antimicrobial Susceptibility Testing

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy hinges on its ability to inhibit bacterial cell wall synthesis, a mechanism it accomplishes by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] These enzymes are critical for the final step of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[2] By mimicking the natural substrate of the PBP, Ceftriaxone causes the enzyme to attack its beta-lactam ring, leading to irreversible inactivation.[2] This disruption of cell wall maintenance results in cell lysis and bacterial death.[2][4]

Given the rise of antimicrobial resistance, determining an organism's susceptibility to Ceftriaxone is paramount for effective clinical treatment. The Kirby-Bauer disk diffusion method, a standardized procedure continually updated by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), remains a cornerstone of clinical microbiology for this purpose.[5][6] This method provides a reliable, semi-quantitative assessment of antimicrobial efficacy.[7] Its principle is based on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a standardized bacterial lawn, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, the "zone of inhibition," will form around the disk. The diameter of this zone is inversely correlated with the Minimum Inhibitory Concentration (MIC) and is used to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[5][8]

This document provides a detailed, experience-driven guide to performing and interpreting the Kirby-Bauer test for Ceftriaxone Disodium Salt, emphasizing the critical control points that ensure data integrity and reproducibility.

Mechanism of Action: Ceftriaxone

The bactericidal action of Ceftriaxone is a direct result of its interference with the bacterial cell wall. The following diagram illustrates this targeted mechanism.

cluster_membrane Bacterial Cell PBP Penicillin-Binding Protein (PBP) Wall Cross-linked Peptidoglycan (Cell Wall) PBP->Wall PG Peptidoglycan Precursors PG->PBP Normal Synthesis Lysis Cell Lysis & Death Wall->Lysis Weakened Wall Ceftriaxone Ceftriaxone Ceftriaxone->PBP Binds & Inhibits

Caption: Ceftriaxone inhibits PBP, preventing peptidoglycan cross-linking and causing cell lysis.

Part 1: The Experimental Protocol: A Self-Validating System

Adherence to a standardized protocol is not merely about following steps; it is about creating a system where each component is controlled to ensure the final result is a true and reliable measure of susceptibility. The methodologies published by CLSI and EUCAST are the authoritative standards.[8][9]

Media Preparation: The Foundation of Reproducibility

The choice of medium is critical. Mueller-Hinton Agar (MHA) is the internationally accepted standard for routine susceptibility testing of non-fastidious bacteria.[5][10]

  • Causality: MHA is selected for its batch-to-batch reproducibility, low concentration of inhibitors against common antibiotics like sulfonamides and trimethoprim, and its ability to support the growth of most common pathogens.[10] Its starch content helps absorb toxic metabolites produced by bacteria that could interfere with the antibiotic's activity.

Protocol: Mueller-Hinton Agar (MHA) Preparation

  • Rehydration: Suspend 38 grams of dehydrated MHA powder in 1 liter of purified, deionized water.[11]

  • Dissolution: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[10][12]

  • Sterilization: Autoclave the dissolved medium at 121°C (15 lbs pressure) for 15 minutes.[10][11] Overheating can degrade components and affect performance.

  • Pouring Plates: After sterilization, cool the agar in a 45-50°C water bath. Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to achieve a uniform depth of 4.0 ± 0.5 mm.[5] This depth is crucial as it affects the diffusion of the antibiotic.

  • Drying and Storage: Allow the plates to solidify at room temperature. Before use, ensure the agar surface is dry, with no visible condensation. Plates can be stored at 2-8°C in sealed bags and should be brought to room temperature before inoculation.[13]

Inoculum Preparation: Standardizing the Challenge

The density of the bacterial inoculum is one of the most significant variables. An inoculum that is too light will result in oversized inhibition zones, while an overly dense inoculum will lead to smaller zones, potentially misclassifying a susceptible isolate as resistant.

  • Causality: The procedure is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This ensures a confluent, uniform "lawn" of bacterial growth.[5][14]

Protocol: 0.5 McFarland Inoculum Standardization

  • Culture Purity: Using a sterile loop or needle, select 3-5 well-isolated colonies of the same morphological type from a fresh (18-24 hour) culture on a non-selective agar plate.[7]

  • Suspension: Transfer the selected colonies into a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth) or sterile saline.[7]

  • Homogenization: Vortex the tube thoroughly to create a smooth, homogeneous suspension.[14]

  • Turbidity Adjustment: Visually compare the turbidity of the bacterial suspension against a 0.5 McFarland standard, viewing them against a white background with contrasting black lines. Adjust the density by adding more bacteria or sterile saline/broth as needed until the turbidities match.[7] This suspension must be used within 15 minutes of preparation.

Plate Inoculation and Disk Application: The Diffusion Event

This phase initiates the interaction between the bacterium and the antibiotic. Precision and timing are key.

  • Causality: A uniform bacterial lawn is essential for circular, easily measured zones of inhibition. Applying the disks within 15 minutes of inoculation ensures that the antibiotic begins diffusing into the agar before significant bacterial growth occurs.

Protocol: Inoculation and Disk Placement

  • Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[7] Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.[5]

  • Streaking: Inoculate the entire surface of a dry MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure complete coverage.[7]

  • Drying: Allow the plate to stand for 3-5 minutes (but no more than 15 minutes) to allow the inoculum to be absorbed by the agar.[5]

  • Disk Application: Aseptically apply a Ceftriaxone 30 µg disk to the surface of the agar using sterile forceps or a dispenser.[15] Press the disk down gently to ensure complete, firm contact with the agar surface.[6]

  • Spacing: Disks must be placed at least 24 mm apart (center to center) to prevent the overlapping of inhibition zones.[5][6] Once a disk has contacted the agar, it must not be moved, as diffusion begins almost instantaneously.[6]

Incubation: Controlled Growth
  • Causality: Standardized incubation conditions ensure a predictable bacterial growth rate, which is necessary for the reproducible formation of inhibition zones. Plates are inverted to prevent condensation from dripping onto the agar surface and potentially altering the test results.

Protocol: Incubation

  • Timing: Within 15 minutes of applying the disks, place the plates in an incubator.

  • Conditions: Incubate the plates in an inverted position for 16-18 hours at 35 ± 2°C in ambient air.[15]

  • Exceptions: For certain fastidious organisms, different incubation atmospheres (e.g., increased CO₂) or longer incubation times may be required as specified by CLSI or EUCAST guidelines. However, for most common pathogens tested against Ceftriaxone, standard aerobic incubation is sufficient.[7]

Part 2: Data Interpretation and Quality Control

Measuring and Interpreting the Zone of Inhibition

After incubation, the diameter of the zone of complete growth inhibition is measured to the nearest millimeter (mm) using a ruler or calipers.[16] The plate should be read from the back against a dark background, illuminated with reflected light.[16] The disk diameter (6 mm) is included in the measurement.

The measured zone diameter is then compared to the interpretive criteria established by a standards organization like CLSI or EUCAST.[15]

Kirby-Bauer Workflow

node1 1. Isolate Pure Culture (18-24h growth) node2 2. Prepare Inoculum (Match 0.5 McFarland) node1->node2 node3 3. Lawn Inoculate Mueller-Hinton Agar Plate node2->node3 Use within 15 min node4 4. Apply 30µg Ceftriaxone Disk node3->node4 Apply within 15 min node5 5. Incubate Inverted (35°C, 16-18h) node4->node5 Incubate within 15 min node6 6. Measure Zone Diameter (mm) node5->node6 node7 7. Compare to Breakpoints (CLSI/EUCAST) node6->node7 node8 8. Report as S, I, or R node7->node8

Caption: Standardized workflow for the Ceftriaxone Kirby-Bauer disk diffusion test.

Interpretive Breakpoints for Ceftriaxone (30 µg disk)

Interpretive criteria can vary by bacterial species and are updated periodically. It is essential to consult the latest versions of the CLSI M100 or EUCAST breakpoint tables.[9][17] The table below provides an example for Enterobacteriaceae.

OrganizationZone Diameter (mm) - Susceptible (S)Zone Diameter (mm) - Intermediate (I)Zone Diameter (mm) - Resistant (R)
CLSI ≥ 2320 - 22≤ 19
EUCAST ≥ 2017 - 19≤ 16
Note: These values are for illustrative purposes for Enterobacteriaceae and are subject to change. Always refer to the most current CLSI M100 or EUCAST documents for the specific organism being tested.[18][19][20]
Quality Control: The Trustworthiness Pillar

A protocol is only trustworthy if it is self-validating. Quality Control (QC) is a non-negotiable component of antimicrobial susceptibility testing.

  • Causality: QC testing with well-characterized reference strains ensures that the media, antibiotic disks, and operator technique are all performing within acceptable limits. If QC results are out of range, patient results cannot be reported.

Protocol: Quality Control

  • Reference Strains: Perform the Kirby-Bauer test exactly as described above using known, stable ATCC® reference strains. For Ceftriaxone, a common QC strain is Escherichia coli ATCC® 25922.[15][18]

  • Frequency: QC should be performed daily or each time a new batch of media or disks is used.

  • Verification: The zone of inhibition measured for the QC strain must fall within the acceptable range published in the current CLSI M100 or EUCAST QC tables.

Table: Example QC Ranges for Ceftriaxone (30 µg disk)

QC StrainAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 2592229 - 35
Streptococcus pneumoniae ATCC® 4961930 - 36
Note: Ranges are for example only and must be verified against the current CLSI M100 document.[15]

References

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • CIA Medical. BD 231635 - Sensi-Disc Ceftriaxone 30g Antimicrobial Susceptibility Testing Disc. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST disk diffusion method for antimicrobial susceptibility testing. [Link]

  • Jones, R. N., et al. (1989). Standardization of disk diffusion and agar dilution susceptibility tests for Neisseria gonorrhoeae: interpretive criteria and quality control guidelines for ceftriaxone, penicillin, spectinomycin, and tetracycline. ASM Journals. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2019, March 12). EUCAST news. [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]

  • The Rubin Lab. (2020, July 27). Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. YouTube. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2019, February 20). CLSI-EUCAST Recommendations for Disk Diffusion Testing. [Link]

  • Badal, R., et al. Comparison of Ceftriaxone Susceptibility Rates of Enterobacteriaceae in the TEST Program Using EUCAST vs. 2009 and 2010 CLSI Breakpoints. [Link]

  • Hardy Diagnostics. HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • ResearchGate. (2014, July 5). Can you provide me a zone of inhibition chart for Ceftriaxone 10 mcg?. [Link]

  • U.S. Food and Drug Administration (FDA). (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • American Society for Microbiology (ASM). (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Kumar, V. A., et al. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. [Link]

  • ResearchGate. Zones of Inhibition for Screening for ESBLs Based on CLSI Breakpoint using Ceftriaxone and Ceftazidime Antibiotics. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Disk Diffusion and Quality Control. [Link]

  • The Biology Notes. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. [Link]

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Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Ceftriaxone Disodium Salt

Abstract This comprehensive guide provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ceftriaxone Disodium Salt, a third-generation cephalosporin antibiotic. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ceftriaxone Disodium Salt, a third-generation cephalosporin antibiotic. Designed for researchers, clinical microbiologists, and drug development professionals, this document outlines the principles of antimicrobial susceptibility testing (AST) and offers step-by-step methodologies for the reference broth microdilution and agar dilution techniques. The protocols are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By explaining the causality behind experimental choices and integrating mandatory quality control measures, these protocols ensure the generation of accurate, reproducible, and trustworthy data.

Introduction: The Imperative of Accurate MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a fundamental quantitative measure in microbiology, serving as a cornerstone for evaluating the potency of new and existing antimicrobial agents, monitoring the development of resistance, and guiding therapeutic decisions in clinical settings.[2][3] An accurately determined MIC provides critical data for distinguishing between susceptible and resistant pathogens, thereby informing appropriate antibiotic selection and dosing regimens.[2]

1.1. Ceftriaxone: Mechanism of Action

Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic.[4] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[5][6] Ceftriaxone selectively and irreversibly binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes that catalyze the final transpeptidation step in peptidoglycan synthesis.[4][7][8] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[4][8] Understanding this mechanism underscores the importance of determining the precise concentration at which this inhibition occurs for a given pathogen.

1.2. Standardization in Susceptibility Testing

To ensure inter-laboratory reproducibility and clinical relevance, antimicrobial susceptibility testing must be performed using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe are the primary bodies that develop and publish these standards.[9][10][11] This document aligns with the principles and methodologies detailed in CLSI documents (e.g., M07 for broth dilution) and EUCAST guidelines.[9][10][12]

Core Methodologies: Broth Microdilution and Agar Dilution

The two internationally recognized reference methods for MIC determination are broth dilution and agar dilution.[13][14]

  • Broth Microdilution: This method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[2][15] It is widely used due to its efficiency in testing multiple isolates or compounds simultaneously.

  • Agar Dilution: In this method, the antimicrobial agent is incorporated into solid agar medium at various concentrations.[13] A standardized bacterial inoculum is then spotted onto the surface of each plate. This technique is considered a gold standard for its accuracy and is particularly useful when testing a large panel of bacteria against a few specific drugs.[13]

Critical to the success of both methods is the stringent control of experimental variables, including the bacterial inoculum density (standardized to approximately 5 × 10^5 CFU/mL in the final broth dilution well), the use of Cation-Adjusted Mueller-Hinton medium, incubation parameters (temperature and duration), and pH.[2][16]

Materials and Reagents

  • Antimicrobial Agent: Ceftriaxone Disodium Salt, powder form (analytical grade). Note its properties: white to yellowish crystalline powder, readily soluble in water.[5][17][18]

  • Bacterial Strains:

    • Test isolates (clinical or environmental).

    • Quality Control (QC) reference strains (e.g., from the American Type Culture Collection, ATCC®):

      • Escherichia coli ATCC® 25922™

      • Staphylococcus aureus ATCC® 29213™

      • Pseudomonas aeruginosa ATCC® 27853™

      • Streptococcus pneumoniae ATCC® 49619™

      • Klebsiella pneumoniae ATCC® 700603™ (for ESBL screening)[19]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution.[16]

    • Mueller-Hinton Agar (MHA) for agar dilution and bacterial stock maintenance.[16]

    • Appropriate selective or non-selective agar for initial culture (e.g., Blood Agar, MacConkey Agar).

  • Reagents:

    • Sterile 0.85% saline solution.

    • 0.5 McFarland turbidity standard.

    • Sterile deionized water or appropriate solvent for antibiotic stock solution.

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates and lids.

    • Calibrated single- and multi-channel micropipettes and sterile tips.

    • Sterile reagent reservoirs.

    • Incubator (35 ± 2 °C, ambient air).

    • Vortex mixer.

    • Nephelometer or spectrophotometer for inoculum standardization.

    • Sterile petri dishes, tubes, and inoculation loops.

Protocol 1: Broth Microdilution Method

This protocol describes the determination of the MIC of Ceftriaxone using the broth microdilution method in a 96-well plate format.

4.1. Preparation of Ceftriaxone Stock Solution

The initial preparation of the antibiotic stock is a critical step where precision is paramount.

  • Weighing: Aseptically weigh a precise amount of Ceftriaxone Disodium Salt powder. Account for the potency of the powder as specified by the manufacturer.

  • Calculation: Calculate the volume of sterile deionized water required to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Formula: Volume (mL) = [Weight (mg) × Potency (µg/mg)] / Desired Concentration (µg/mL)

  • Dissolution & Sterilization: Dissolve the powder in the calculated volume of solvent. Vortex thoroughly to ensure complete dissolution. Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile cryovials and store at -70°C or below for up to 6 months.[20] Avoid repeated freeze-thaw cycles.

4.2. Preparation of Standardized Bacterial Inoculum

The final density of the bacterial suspension directly influences the MIC result; therefore, careful standardization is essential.

  • Primary Culture: From a stock culture, streak the test organism and QC strains onto a suitable non-selective agar plate and incubate overnight at 35 ± 2 °C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.

  • Initial Suspension: Transfer the selected colonies into a tube containing 3-5 mL of sterile saline. Vortex to create a smooth suspension.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[21] This can be done visually or, for greater accuracy, using a nephelometer. A 0.5 McFarland standard is equivalent to approximately 1.5 × 10⁸ CFU/mL.

  • Final Dilution: Within 15 minutes of standardization, perform a final dilution of the adjusted suspension in CAMHB. The goal is to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each test well. A typical dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB), followed by inoculation.

4.3. Assay Procedure in 96-Well Plate

  • Dispense Medium: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[22]

  • Drug Dilution: Add 100 µL of the prepared 2X final concentration Ceftriaxone working solution to the first column of wells. This creates the highest concentration to be tested.

  • Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column. This creates a gradient from the highest to the lowest concentration.

  • Controls:

    • Growth Control: One well (or column) containing 100 µL of CAMHB inoculated with the bacterial suspension but no drug.

    • Sterility Control: One well containing 100 µL of uninoculated CAMHB.

  • Inoculation: Add 100 µL of the final standardized bacterial inoculum (prepared in step 4.2) to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[23] Do not stack plates more than three high to ensure uniform heating.[24]

Broth_Microdilution_Workflow final_inoculum final_inoculum add_inoculum add_inoculum final_inoculum->add_inoculum Inoculate incubate incubate add_inoculum->incubate stock stock add_drug add_drug stock->add_drug Add Drug inoculum inoculum

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol 2: Agar Dilution Method

This protocol is an alternative reference standard, ideal for testing multiple isolates against a single drug.

  • Prepare Drug-Agar Plates:

    • Prepare serial two-fold dilutions of the Ceftriaxone stock solution in sterile water at 10 times the final desired concentrations.

    • Melt a sufficient volume of MHA and hold it in a 45-50°C water bath.

    • For each concentration, add 2 mL of the 10X drug dilution to 18 mL of molten MHA, mix thoroughly by inverting the tube, and pour into a sterile petri dish.[20] Swirl gently to ensure uniform distribution.

    • Also prepare a drug-free control plate (18 mL MHA + 2 mL sterile water).

    • Allow plates to solidify on a level surface and dry before use.

  • Prepare Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in section 4.2.

    • The final inoculum to be spotted on the plate should be approximately 1 × 10⁷ CFU/mL.

  • Inoculate Plates:

    • Using an inoculator or a micropipette, spot 1-2 µL of each standardized inoculum onto the agar surface of each plate, starting with the drug-free control and proceeding to the highest concentration. This delivers approximately 10⁴ CFU per spot.[13] Up to 36 different isolates can be tested on a single plate.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of Ceftriaxone that completely inhibits visible growth.[13] A faint haze or a single colony at the inoculation spot is disregarded. Growth on the drug-free control plate validates the results.

Agar_Dilution_Workflow drug_dilutions drug_dilutions mix_pour mix_pour drug_dilutions->mix_pour solidify solidify mix_pour->solidify melt_agar melt_agar melt_agar->mix_pour spot spot solidify->spot inoculum_prep inoculum_prep inoculum_prep->spot incubate incubate spot->incubate read_mic read_mic incubate->read_mic

Caption: Workflow for Agar Dilution MIC Determination.

Data Interpretation and Quality Control

6.1. Reading the Results

For the broth microdilution assay, the MIC is recorded as the lowest concentration of Ceftriaxone that shows no visible turbidity after incubation.[24] This is best observed by viewing the plate against a dark background. The growth control well must be turbid, and the sterility control well must be clear for the assay to be valid.

6.2. Quality Control: The Self-Validating System

Running ATCC reference strains with known MIC ranges alongside test isolates is a mandatory step for a self-validating and trustworthy protocol.[9] The MIC values for the QC strains must fall within the acceptable ranges published in the most current CLSI M100 or EUCAST documentation.[9][25]

Table 1: CLSI-Published Quality Control Ranges for Ceftriaxone (Note: These ranges are for illustrative purposes. Users MUST consult the latest version of the CLSI M100 document for current QC ranges.)

QC Organism (ATCC® No.)MIC Range (µg/mL)
Escherichia coli (25922)0.03 - 0.12
Staphylococcus aureus (29213)1 - 4
Pseudomonas aeruginosa (27853)8 - 32
Streptococcus pneumoniae (49619)0.03 - 0.12
Klebsiella pneumoniae (700603)0.06 - 0.25

If a QC result falls outside the acceptable range, it indicates a potential issue with the test system (e.g., inoculum preparation, antibiotic potency, incubation conditions), and the results for the test isolates are considered invalid.

6.3. Clinical Interpretation using Breakpoints

The final step is to interpret the raw MIC value using clinical breakpoints, which are the concentrations used to define isolates as Susceptible (S), Susceptible at Increased Exposure (I), or Resistant (R).[26] An isolate is categorized as 'Susceptible' if the infection it has caused is likely to respond to therapy with a standard dosage regimen. An 'Intermediate' or 'Susceptible, Increased Exposure' category suggests that the infection may be treatable in body sites where the drug is physiologically concentrated or when a higher dose of the drug can be used.[27] 'Resistant' implies that the organism is unlikely to be inhibited by achievable systemic concentrations of the agent.[26] These breakpoints are organism-specific and are published by CLSI and EUCAST.[9][26]

References

  • Title: Minimum inhibitory concentration - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Antibiotic resistance pattern and MIC of three brands of ceftriaxone against test isolates Source: ResearchGate URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Disk Diffusion and Quality Control Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: Minimum inhibitory concentration - Grokipedia Source: Grokipedia URL: [Link]

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  • Title: Lab Five: Minimal Inhibitory Concentration (MIC) Source: Al-Mustaqbal University College URL: [Link]

  • Title: What is Minimum Inhibitory Concentration (MIC)? Source: Dr.Oracle URL: [Link]

  • Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) Source: YouTube URL: [Link]

  • Title: Ceftriaxone for Injection, USP Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Agar dilution - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Evaluation of in vitro methods for testing ceftriaxone against anaerobic bacteria, including quality control guidelines Source: National Institutes of Health (NIH) URL: [Link]

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Method

Application Note &amp; Protocol: Ceftriaxone Disodium Salt for Studying Glutamate Transporter GLT-1 Upregulation

Abstract This document provides a comprehensive guide for researchers on the use of Ceftriaxone Disodium Salt to investigate the upregulation of the astrocytic glutamate transporter GLT-1 (Excitatory Amino Acid Transport...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers on the use of Ceftriaxone Disodium Salt to investigate the upregulation of the astrocytic glutamate transporter GLT-1 (Excitatory Amino Acid Transporter 2, EAAT2; gene name SLC1A2). We explore the molecular mechanisms underpinning this effect, present detailed protocols for both in vitro and in vivo experimental models, and offer critical insights into experimental design, validation, and data interpretation. This guide is tailored for neuroscientists, drug development professionals, and researchers studying glutamate homeostasis in the context of various neurological and psychiatric disorders.

Introduction: GLT-1, the Gatekeeper of Synaptic Glutamate

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic transmission, learning, and memory. However, its overabundance in the synaptic cleft leads to excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, stroke, and neurodegenerative diseases like Huntington's and Alzheimer's disease.[1][2] The precise control of extracellular glutamate concentrations is therefore critical for neuronal health.[3]

Astrocytes play a pivotal role in this process through a family of excitatory amino acid transporters (EAATs).[4] In the forebrain, the glutamate transporter-1 (GLT-1) is the most abundant and is responsible for clearing over 90% of synaptic glutamate.[4] Consequently, the upregulation of GLT-1 expression and function is a highly sought-after therapeutic strategy for mitigating glutamate-mediated neurotoxicity.[1][5]

Ceftriaxone, a β-lactam antibiotic, has been identified as a potent upregulator of GLT-1 expression, offering a valuable pharmacological tool for both basic research and preclinical studies.[5][6] Its neuroprotective effects are independent of its antimicrobial activity and are directly linked to its ability to enhance glutamate clearance.[5][7]

Mechanism of Action: Ceftriaxone's Transcriptional Control of GLT-1

Ceftriaxone exerts its effect on GLT-1 levels primarily through the transcriptional activation of the SLC1A2 gene.[6][8] The signaling cascade is initiated by the activation of the nuclear factor-kappa B (NF-κB) pathway.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by Ceftriaxone, NF-κB is released and translocates to the nucleus, where it binds to the promoter region of the SLC1A2 gene, thereby initiating transcription and subsequent translation into the GLT-1 protein.[9][10]

Signaling Pathway Overview:

Ceftriaxone_GLT1_Pathway Ceftriaxone-Mediated GLT-1 Upregulation cluster_extracellular Extracellular cluster_cell Astrocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Protein Synthesis Ceftriaxone Ceftriaxone NFkB_complex NF-κB/IκBα (Inactive) Ceftriaxone->NFkB_complex Activates Signaling Cascade NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA SLC1A2 Gene Promoter NFkB_nuc->DNA Binds & Activates mRNA GLT-1 mRNA DNA->mRNA Transcription GLT1 GLT-1 Protein mRNA->GLT1 Translation

Caption: Ceftriaxone activates the NF-κB pathway, leading to increased transcription of the GLT-1 gene.

Experimental Protocols

In Vitro Studies: Primary Astrocytic Cultures or Organotypic Slice Cultures

This protocol provides a framework for treating primary astrocyte cultures or organotypic spinal cord cultures with Ceftriaxone to evaluate GLT-1 upregulation.[11]

Materials:

  • Ceftriaxone Disodium Salt

  • Primary astrocyte cultures or organotypic slice cultures

  • Appropriate culture medium (e.g., DMEM for astrocytes)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Reagents for Western Blotting, qPCR, or Immunocytochemistry

  • Sterile tissue culture plates

Experimental Workflow:

in_vitro_workflow In Vitro Experimental Workflow start Prepare Astrocyte or Organotypic Cultures culture Culture to Desired State (~80% Confluency for Astrocytes) start->culture treatment Treat with Ceftriaxone or Vehicle Control culture->treatment incubation Incubate (e.g., 3-7 days) treatment->incubation harvest Harvest Cells or Slices incubation->harvest analysis Analyze GLT-1 Expression harvest->analysis wb Western Blot (Protein) analysis->wb qpcr qPCR (mRNA) analysis->qpcr icc Immunocytochemistry (Localization) analysis->icc

Caption: A generalized workflow for assessing Ceftriaxone's effect on GLT-1 expression in vitro.

Step-by-Step Protocol:

  • Culture Preparation: Plate primary astrocytes or prepare organotypic slice cultures according to established laboratory protocols.

  • Ceftriaxone Stock Solution: Prepare a concentrated stock solution of Ceftriaxone Disodium Salt in sterile water or PBS. A 100 mM stock is common. Ensure sterility by passing it through a 0.22 µm filter.

  • Treatment Application:

    • For adherent astrocytes, replace the existing medium with fresh medium containing the desired final concentration of Ceftriaxone. In organotypic cultures, add Ceftriaxone directly to the culture medium.

    • A concentration range of 1-10 µM is often effective, with studies showing neuroprotection at 10 µM.[11]

    • Always include a vehicle control group that receives the same volume of sterile water or PBS.

  • Incubation Period: Incubate the cultures for 3 to 7 days. The optimal duration may require empirical determination.[10][11]

  • Endpoint Analysis:

    • Western Blotting: Lyse cells or homogenize slices in an appropriate buffer. Quantify total protein, then perform SDS-PAGE and immunoblotting with a validated anti-GLT-1 antibody.[12][13]

    • qPCR: Extract total RNA, synthesize cDNA, and perform quantitative PCR using validated primers for SLC1A2 (the gene encoding GLT-1).[14] Normalize data to a stable housekeeping gene.

    • Immunocytochemistry: Fix the cultures, permeabilize, and stain with an anti-GLT-1 antibody to visualize changes in protein expression and its cellular localization.[11]

Data Summary Table (In Vitro):
ParameterRecommended Range/TypeRationale & Key Considerations
Model System Primary Astrocytes, Organotypic CulturesAstrocytes are the primary expressers of GLT-1. Organotypic cultures preserve some tissue architecture.
Ceftriaxone Conc. 1 - 10 µMA dose-response curve is recommended to find the optimal concentration for your specific model.[11]
Treatment Duration 3 - 7 daysAllows sufficient time for transcriptional and translational changes to manifest.[10][11]
Vehicle Control Sterile Water or PBSEssential to confirm that observed effects are due to Ceftriaxone and not the solvent.
Primary Readouts GLT-1 Protein, SLC1A2 mRNAWestern Blot and qPCR provide quantitative data on protein and gene expression, respectively.[12][14]
In Vivo Studies: Rodent Models

This protocol outlines the systemic administration of Ceftriaxone to rodents for the study of GLT-1 upregulation in the brain and spinal cord.

Materials:

  • Ceftriaxone Disodium Salt

  • Adult rodents (e.g., C57BL/6 mice, Sprague-Dawley rats)

  • Sterile 0.9% Saline

  • Intraperitoneal (i.p.) injection supplies

  • Anesthesia and perfusion equipment (e.g., 4% paraformaldehyde)

  • Tissue homogenization and analysis equipment

Experimental Workflow:

in_vivo_workflow In Vivo Experimental Workflow start Acclimate Rodents treatment Daily i.p. Injections: Ceftriaxone or Saline start->treatment duration Treatment Period (e.g., 5-7 days) treatment->duration euthanasia Euthanize & Perfuse (24h after last dose) duration->euthanasia dissection Dissect Brain/Spinal Cord Region of Interest euthanasia->dissection analysis Analyze GLT-1 Expression dissection->analysis wb Western Blot (Protein) analysis->wb ihc Immunohistochemistry (Localization) analysis->ihc func Functional Assays (Optional) (e.g., Glutamate Uptake) analysis->func

Caption: A standard workflow for in vivo investigation of Ceftriaxone-induced GLT-1 upregulation.

Step-by-Step Protocol:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the start of the experiment to minimize stress.

  • Ceftriaxone Solution Preparation: Dissolve Ceftriaxone Disodium Salt in sterile 0.9% saline. A commonly used and effective dose is 200 mg/kg.[15][16]

  • Administration Regimen:

    • Administer Ceftriaxone (200 mg/kg) or an equivalent volume of saline (vehicle control) via intraperitoneal (i.p.) injection once daily.[15][16]

    • A treatment course of 5 to 7 consecutive days is typically sufficient to induce significant GLT-1 upregulation.[5][16]

  • Tissue Harvesting:

    • Approximately 24 hours after the final injection, deeply anesthetize the animal.

    • Perform transcardial perfusion with ice-cold PBS to clear the blood, followed by 4% paraformaldehyde (for immunohistochemistry) or PBS alone (for Western blotting).[17][18]

    • Carefully dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum, spinal cord).[5][15]

  • Endpoint Analysis:

    • Western Blotting: Homogenize the fresh-frozen tissue in a suitable lysis buffer. Follow standard protocols for protein quantification and immunoblotting for GLT-1.[18][19]

    • Immunohistochemistry (IHC): Post-fix, cryoprotect, and section the brain tissue. Perform IHC staining using a validated anti-GLT-1 antibody to assess changes in its expression and distribution within the tissue.[17][20][21]

    • Functional Assays: To confirm that the increased protein expression translates to enhanced function, consider performing a [³H]-glutamate uptake assay on synaptosome preparations from the harvested tissue.[8]

Data Summary Table (In Vivo):
ParameterRecommended ProtocolRationale & Key Considerations
Animal Model C57BL/6 Mice, Sprague-Dawley RatsWidely used strains; choice may depend on the specific disease model.
Ceftriaxone Dose 200 mg/kg/dayThis dose has been consistently shown to upregulate GLT-1 in multiple brain regions.[5][15][16]
Administration Intraperitoneal (i.p.) injectionProvides reliable systemic delivery.
Treatment Duration 5 - 7 daysBalances efficacy with the duration of the experiment. This period is sufficient for robust GLT-1 upregulation.[5][16]
Vehicle Control 0.9% SalineControls for the stress of injection and any effects of the vehicle.
Primary Readouts GLT-1 Protein Levels & LocalizationWestern Blot provides quantitative data, while IHC reveals spatial distribution.[12][17]

Scientific Integrity & Self-Validation

To ensure the trustworthiness and reproducibility of your findings, the following validation steps are critical:

  • Antibody Specificity: The specificity of the anti-GLT-1 antibody is paramount. Validate it by including a negative control (e.g., tissue from a GLT-1 knockout mouse) or by pre-adsorbing the antibody with its immunizing peptide.[22]

  • Dose-Response and Time-Course: If establishing a new model, perform preliminary studies to determine the optimal dose and treatment duration for maximal GLT-1 induction.

Conclusion

Ceftriaxone Disodium Salt serves as an invaluable and well-characterized pharmacological agent for inducing the expression of the glutamate transporter GLT-1. By following the detailed protocols and incorporating the validation steps outlined in this guide, researchers can reliably investigate the regulatory mechanisms of glutamate transport and explore the therapeutic potential of GLT-1 upregulation in a multitude of CNS disorders. The ability to pharmacologically modulate this critical transporter provides a powerful avenue for advancing our understanding of neurological disease and developing novel neuroprotective strategies.

References

  • Sari, Y., et al. (2011). Effects of ceftriaxone on GLT1 isoforms, xCT, and associated signaling pathways in P rats exposed to ethanol. Alcoholism, Clinical and Experimental Research, 35(8), 1-10. [Link]

  • Miller, B. R., et al. (2008). Ceftriaxone-induced up-regulation of cortical and striatal GLT1 in the R6/2 model of Huntington's disease. Journal of Neurochemistry, 104(4), 1052-1060. [Link]

  • Hu, Y., et al. (2015). Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders. The Journal of Neuroscience, 35(10), 4225-4236. [Link]

  • Wilkie, C. M., et al. (2021). The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics. Frontiers in Cellular Neuroscience, 15, 647113. [Link]

  • Nicholson, K. J., et al. (2014). Upregulation of GLT-1 by treatment with ceftriaxone alleviates radicular pain by reducing spinal astrocyte activation and neuronal hyperexcitability. Journal of Neuroscience Research, 92(1), 116-129. [Link]

  • Wei, X., et al. (2012). Ceftriaxone induces GLT-1 expression and reduces CA1 delayed neuronal injury in hippocampal slice culture and in vivo. Journal of Neuroinflammation, 9, 24. [Link]

  • Alhaddad, H., et al. (2014). Ceftriaxone attenuates ethanol drinking and restores extracellular glutamate concentration through normalization of GLT-1 in nucleus accumbens of male alcohol-preferring rats. Psychopharmacology, 231(18), 3701-3712. [Link]

  • Knackstedt, L. A., et al. (2010). Ceftriaxone Normalizes Nucleus Accumbens Synaptic Transmission, Glutamate Transport, and Export following Cocaine Self-Administration and Extinction Training. The Journal of Neuroscience, 30(35), 11770-11780. [Link]

  • Lombardi, M., et al. (2013). Ceftriaxone-mediated upregulation of the glutamate transporter GLT-1 contrasts neurotoxicity evoked by kainate in rat organotypic spinal cord cultures. Neuroscience Letters, 544, 23-27. [Link]

  • Fontanez-Nieves, A. N., et al. (2013). Ceftriaxone, a GLT-1 transporter activator, disrupts hippocampal learning in rats. Neuroreport, 24(16), 895-900. [Link]

  • Sari, Y., et al. (2011). Ceftriaxone treatment affects the levels of GLT1 and ENT1 as well as ethanol intake in alcohol-preferring rats. Journal of Psychopharmacology, 25(9), 1259-1268. [Link]

  • Creative Biolabs. (n.d.). SLC1A2 Membrane Protein Introduction. Retrieved from [Link]

  • Giri, B., et al. (2022). The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: Potential targets for neurotherapeutics. Progress in Neurobiology, 213, 102258. [Link]

  • Taha, E., et al. (2021). Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation. Frontiers in Pharmacology, 12, 750249. [Link]

  • De Bundel, D., et al. (2018). Ketamine and Ceftriaxone-Induced Alterations in Glutamate Levels Do Not Impact the Specific Binding of Metabotropic Glutamate Receptor Subtype 5 Radioligand [18F]PSS232 in the Rat Brain. Molecules, 23(9), 2187. [Link]

  • Smaga, I., et al. (2020). Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease. Pharmacological Research, 159, 104934. [Link]

  • Parpura, V., & Verkhratsky, A. (2012). The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics. Neuropharmacology, 63(6), 1035-1044. [Link]

  • Mennerick, S., et al. (1998). Neuronal Expression of the Glutamate Transporter GLT-1 in Hippocampal Microcultures. The Journal of Neuroscience, 18(12), 4490-4499. [Link]

  • OriGene. (n.d.). EAAT2 (SLC1A2) Human qPCR Primer Pair (NM_004171). Retrieved from [Link]

  • Accogli, A., et al. (2023). The severity of SLC1A2-associated neurodevelopmental disorders correlates with transporter dysfunction. Brain, 146(7), 2849-2864. [Link]

  • protocols.io. (2024). Immunohistochemistry (IHC) Staining Mouse Brain Sections. [Link]

  • Underhill, S. M., et al. (2019). Post-translational Regulation of GLT-1 in Neurological Diseases and Its Potential as an Effective Therapeutic Target. Frontiers in Neuroscience, 13, 1334. [Link]

  • protocols.io. (2024). Western Blot in Mouse Brain Tissue for detecting pRab proteins. [Link]

  • Beart, P. M., & O'Shea, R. D. (2007). The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics. Journal of Cellular and Molecular Medicine, 11(6), 1202-1215. [Link]

  • The Human Protein Atlas. (n.d.). SLC1A2 protein expression summary. Retrieved from [Link]

  • Yamada, K., et al. (2001). Specificity of GLT1 immunohistochemistry in developing mouse brains. The Journal of Comparative Neurology, 430(4), 487-500. [Link]

  • Peterson, A. R., & Binder, D. K. (2020). Targeting glutamate transporter-1 in neurological diseases. Epilepsia Open, 5(2), 172-177. [Link]

  • Abcam. (2019). IHC for brain slice sections video protocol. [Link]

  • Fowler, C. E., et al. (2021). Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue. Journal of Neuroscience Methods, 348, 108993. [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result SLC1A2 solute carrier family 1 member 2 [ (human)]. Retrieved from [Link]

  • Acheson, K., et al. (2015). Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. Journal of Visualized Experiments, (99), e52718. [Link]

  • ResearchGate. (n.d.). Western blotting analysis of GLT-1 from C57BL/6J mice total enriched.... Retrieved from [Link]

  • Welander, H., et al. (2019). Non-specific Detection of a Major Western Blotting Band in Human Brain Homogenates by a Multitude of Amyloid Precursor Protein Antibodies. Frontiers in Molecular Neuroscience, 12, 239. [Link]

Sources

Application

Application Note: Assessment of Ceftriaxone Disodium Salt Cytotoxicity and Bioactivity in Mammalian Cells

Abstract & Rationale Ceftriaxone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. While primarily targeting prokaryotes, high-dose exposure in mammalian systems—often required f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Ceftriaxone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. While primarily targeting prokaryotes, high-dose exposure in mammalian systems—often required for pharmacokinetic safety profiling or neuroprotection studies (GLT-1 upregulation)—can induce off-target cytotoxicity.

The Critical Challenge: The primary failure mode in Ceftriaxone in vitro assessment is false-positive cytotoxicity due to calcium precipitation . Ceftriaxone disodium reacts with physiological calcium levels (found in standard DMEM/RPMI) to form insoluble Ceftriaxone-Calcium salts. These precipitates physically damage cells and interfere with optical density (OD) readings in colorimetric assays like MTT.

This guide provides a validated workflow to assess Ceftriaxone cytotoxicity while eliminating calcium-induced artifacts.

Material Preparation & Solubility

Chemical Nature: Ceftriaxone Disodium Salt (hemiheptahydrate). Solubility: Highly soluble in water (>100 mg/mL). Vehicle Selection:

  • Recommended: PBS (Calcium/Magnesium-free) or Sterile Water.

  • Contraindicated: DMSO (unnecessary and toxic) and Calcium-containing buffers (Ringer’s, Hartmann’s).

Stock Solution Protocol
  • Weighing: Weigh Ceftriaxone Disodium salt in a sterile microcentrifuge tube.

  • Dissolution: Add sterile PBS (Ca²⁺/Mg²⁺ free) to achieve a 100 mM stock concentration. Vortex until clear.

  • Filtration: Sterilize using a 0.22 µm PES syringe filter.

  • Storage: Use fresh. If storage is necessary, aliquot and freeze at -20°C. Do not refreeze.

Experimental Design Strategy

Cell Line Selection
Cell LineTissue OriginRationale for Ceftriaxone Testing
HepG2 Liver (Hepatocellular)Primary model for drug-induced hepatotoxicity and metabolic clearance.
HEK293 Kidney (Embryonic)Assessment of nephrotoxicity (a known risk of high-dose cephalosporins).
Neuro-2a NeuronalEvaluation of neuroprotective effects (GLT-1 upregulation) vs. neurotoxicity.[1][2]
The "Calcium-Aware" Media Strategy

To prevent precipitation artifacts during high-concentration (>1 mM) exposures:

  • Growth Phase: Standard DMEM + 10% FBS (Contains ~1.8 mM Ca²⁺).

  • Exposure Phase: Switch to Low-Calcium Media or reduce FBS to 1-2% if the drug concentration exceeds 2 mM.

  • Control: A "No-Cell" control plate containing media + drug is mandatory to measure background turbidity caused by precipitation.

Visualizing the Artifact Mechanism

The following diagram illustrates why standard protocols fail with Ceftriaxone and how to correct it.

Ceftriaxone_Mechanism Ceft Ceftriaxone Disodium Complex Insoluble Ca-Ceftriaxone Precipitate Ceft->Complex Binds Ca Free Calcium (Ca2+) (Standard Media) Ca->Complex High Conc. CellDeath Physical Cell Damage (Pseudo-Cytotoxicity) Complex->CellDeath Sedimentation OpticalError High OD Background (False MTT Result) Complex->OpticalError Light Scattering Solution Correct Protocol: Use Ca-Free PBS for Stock & Cell-Free Controls Solution->Complex Prevents

Caption: Mechanism of Ceftriaxone-Calcium precipitation leading to false cytotoxicity data.

Protocol 1: Metabolic Activity (MTT Assay)

Measures mitochondrial succinate dehydrogenase activity. Best for determining IC50.

Reagents
  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified Isopropanol.

Step-by-Step Workflow
  • Seeding: Plate HepG2 or HEK293 cells at

    
     cells/well in 96-well plates. Incubate 24h to adhere.
    
  • Treatment:

    • Remove growth media.

    • Add 100 µL fresh media containing Ceftriaxone (Range: 0, 10, 100, 500, 1000, 5000 µM).

    • Crucial: Include 3 wells of Media + Drug (No Cells) for every concentration to subtract precipitation background.

  • Incubation: 24 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT stock to each well. Incubate 3-4 hours.

  • Solubilization: Carefully remove supernatant (do not disturb formazan crystals). Add 100 µL DMSO.

  • Read: Measure Absorbance at 570 nm (Reference 650 nm).

Data Calculation



[1][2][3]

Protocol 2: Membrane Integrity (LDH Release)

Measures Lactate Dehydrogenase leakage into media. Best for confirming necrosis and validating MTT results.

Why this is necessary: Ceftriaxone can inhibit mitochondrial function without killing the cell immediately. LDH confirms if the cell membrane has actually ruptured.

Step-by-Step Workflow
  • Seeding & Treatment: Same as MTT Protocol.

  • Collection: After incubation, transfer 50 µL of supernatant from treated wells to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Substrate + Catalyst).

  • Incubation: Incubate 30 minutes at Room Temperature in the dark.

  • Stop: Add 50 µL Stop Solution (1N HCl).

  • Read: Measure Absorbance at 490 nm.

Experimental Workflow Diagram

Workflow cluster_treat Treatment Phase (24-72h) Start Start: Ceftriaxone Stock (Dissolve in PBS, not DMSO) Seed Seed Cells (HepG2/HEK293) 10k cells/well Start->Seed Treat Add Drug (0 - 5000 µM) Seed->Treat Control MUST INCLUDE: Cell-Free Drug Control Treat->Control Parallel Split Assay Selection Treat->Split Analyze Data Analysis Subtract Precipitate Background Control->Analyze Correction Factor MTT MTT Assay (Mitochondrial Activity) Split->MTT LDH LDH Assay (Membrane Rupture) Split->LDH MTT->Analyze LDH->Analyze

Caption: Validated workflow for Ceftriaxone cytotoxicity assessment including mandatory controls.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Cloudy Media immediately after drug addition Calcium PrecipitationUse Ca-free media or PBS for the drug vehicle. Check if media contains >1.8mM Calcium.[4]
High OD in "Dead" wells (MTT) Precipitate blocking lightUse the "Corrected OD" formula. Subtract the "No Cell" drug control OD.
Inconsistent IC50 pH ShiftCeftriaxone is a salt; high concentrations (>5mM) may alter media pH. Buffer with 25mM HEPES.
Cells detach but dye is active Anoikis/Matrix interferenceCoat plates with Poly-L-Lysine to ensure adhesion during drug exposure.

References

  • Rothstein, J. D., et al. (2005).[2][5] Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression.[2][6] Nature, 433(7021), 73–77.

  • Medicines and Healthcare products Regulatory Agency (MHRA). (2014). Ceftriaxone: incompatible with solutions containing calcium.[4][7][8] GOV.UK Drug Safety Update.

  • Shiffman, M. L., et al. (1990). The role of calcium in the precipitation of ceftriaxone in the gallbladder.[9][10] The American Journal of Gastroenterology, 85(10).

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ceftriaxone Disodium Salt Solubility in Buffers

Welcome to the technical support guide for Ceftriaxone Disodium Salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing stable and effecti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ceftriaxone Disodium Salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing stable and effective solutions for experimental use. Here, we address common solubility challenges in a practical, question-and-answer format, grounding our advice in established physicochemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental properties of ceftriaxone disodium salt that are critical for successful solubilization.

Q1: What is the general solubility of ceftriaxone disodium salt?

Ceftriaxone disodium salt is a white to yellowish crystalline powder that is readily soluble in water.[1][2] Its solubility in water at room temperature (25°C) is approximately 40 g/100 mL.[3] However, it is sparingly soluble in organic solvents like methanol, and very slightly soluble in ethanol.[1][2] For most biological experiments, it is recommended to prepare aqueous solutions by dissolving the crystalline solid directly in buffers.[4]

Q2: What is the expected pH of a ceftriaxone disodium salt solution?

A 1% aqueous solution of ceftriaxone sodium has a pH of approximately 6.7.[1][2] The color of the solution can range from light yellow to amber, depending on the storage duration, concentration, and the diluent used.[1][2]

Q3: How does pH affect the stability of ceftriaxone in solution?

The stability of ceftriaxone in an aqueous solution is dependent on both pH and temperature.[5] The ideal pH for stability is around 7.5.[5] Degradation of ceftriaxone occurs more rapidly at pH values lower or higher than this optimum.[5]

Q4: What are the pKa values of ceftriaxone and why are they important?

Ceftriaxone has multiple acidic dissociation constants (pKa values), with reported values around 3.0 (for the carboxylic acid), 3.2, and 4.1.[3][6] Some studies report as many as six pKa values.[3] These values are crucial because they indicate the pH at which different functional groups on the molecule will be ionized. The ionization state of a molecule significantly influences its solubility. For ceftriaxone, maintaining a pH above its acidic pKa values helps to keep the molecule in its more soluble, deprotonated (salt) form.

Q5: Are there any known incompatibilities with common buffer components?

Yes, the most critical incompatibility is with calcium-containing solutions.[2][7][8] Do not use diluents such as Ringer's or Hartmann's solution to reconstitute ceftriaxone, as a precipitate can form.[2] Ceftriaxone should not be mixed or administered simultaneously with calcium-containing IV solutions.[2][7][8] Additionally, based on literature reports, ceftriaxone is not compatible with amsacrine, vancomycin, and fluconazole.[9]

Section 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to resolving common problems encountered when preparing ceftriaxone solutions.

Issue 1: The ceftriaxone disodium salt is not fully dissolving, or the solution appears cloudy.

Potential Cause 1: Concentration Exceeds Solubility Limit in the Chosen Buffer

While highly soluble in water, the solubility of ceftriaxone disodium salt can be lower in certain buffers. For instance, its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[4][10]

Troubleshooting Steps:

  • Verify Solubility Limits: Cross-reference your target concentration with the known solubility in your specific buffer system.

  • Reduce Concentration: If your intended concentration is at or near the solubility limit, try preparing a more dilute solution.

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution. However, be mindful that prolonged exposure to higher temperatures can lead to degradation.[5]

  • Sonication: Use a bath sonicator for short intervals to break up any aggregates of the powder.

Potential Cause 2: Incorrect pH of the Buffer

If the pH of your buffer is too low (acidic), it can cause the ceftriaxone to convert to its less soluble free acid form, leading to precipitation.

Troubleshooting Steps:

  • Measure the pH: After attempting to dissolve the ceftriaxone, check the final pH of the solution.

  • Adjust pH: If the pH is acidic, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate dissolves. Ensure the final pH is within a stable range for your experiment (ideally close to 7.5 for optimal stability).[5]

Issue 2: A precipitate forms in the ceftriaxone solution over time.

Potential Cause 1: Delayed Precipitation with Divalent Cations

The most common cause of precipitation over time is the interaction with divalent cations, particularly calcium (Ca²⁺).[7][8][11] Ceftriaxone is highly soluble as a sodium salt but much less so as a calcium salt.[11] This is a critical concern in cell culture media or other buffers that contain calcium.

Troubleshooting Workflow:

cluster_0 Precipitation Troubleshooting start Precipitate Observed in Solution check_calcium Does the buffer/medium contain calcium? start->check_calcium action_remove_calcium Prepare a fresh, calcium-free buffer for reconstitution. check_calcium->action_remove_calcium YES check_storage How was the solution stored? check_calcium->check_storage NO calcium_present YES no_calcium NO action_sequential_addition If calcium is essential, add ceftriaxone solution to the final medium just before use. action_remove_calcium->action_sequential_addition end_point Clear, Stable Solution action_sequential_addition->end_point action_rt Use solution immediately. Stability is limited to hours/days depending on concentration. check_storage->action_rt Room Temp action_fridge Store for a limited time (see stability table). Equilibrate to RT and check for precipitate before use. check_storage->action_fridge Refrigerated storage_rt Room Temperature storage_fridge Refrigerated action_rt->end_point action_fridge->end_point

Caption: Troubleshooting workflow for ceftriaxone precipitation.

Experimental Protocol: Preparing Ceftriaxone Solutions for Calcium-Containing Media

  • Reconstitute Concentrated Stock: Prepare a concentrated stock solution of ceftriaxone disodium salt in sterile, calcium-free water or a calcium-free buffer (e.g., HEPES-buffered saline).

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Dilution: Just prior to the experiment, perform the final dilution of the ceftriaxone stock solution directly into the pre-warmed, calcium-containing cell culture medium.

  • Immediate Use: Use the final solution immediately to minimize the time for potential precipitation to occur.

Potential Cause 2: Chemical Degradation

Aqueous solutions of ceftriaxone are not stable indefinitely.[5] Degradation can occur, and the degradation products may be less soluble, leading to precipitation. Stability is dependent on temperature, concentration, and the solvent used.[12]

Troubleshooting Steps:

  • Follow Storage Guidelines: Adhere strictly to recommended storage conditions. Aqueous solutions should generally not be stored for more than one day at room temperature.[4]

  • Refrigerate or Freeze: For longer-term storage, refrigeration (2-8°C) or freezing (-20°C) is necessary.[13][14]

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh for each experiment.

Issue 3: The color of the solution has changed significantly.

Potential Cause: Chemical Degradation

The color of freshly prepared ceftriaxone solutions typically ranges from light yellow to amber.[1][2] A significant change in color, such as turning to a darker amber or reddish hue, can indicate hydrolysis of the β-lactam ring, which affects the antibiotic's activity.[8]

Troubleshooting Steps:

  • Assess Storage Conditions: Review the storage time and temperature of the solution. Prolonged storage at room temperature can accelerate degradation and color change.[15]

  • Protect from Light: Store stock solutions protected from light, as ceftriaxone can be light-sensitive.[15][16]

  • Discard and Prepare Fresh: If a significant and unexpected color change is observed, it is best to discard the solution and prepare a fresh batch to ensure experimental integrity.

Section 3: Data Tables for Quick Reference

Table 1: Solubility of Ceftriaxone Disodium Salt in Common Solvents
SolventpHApproximate SolubilityReference(s)
Water~6.7 (for 1% solution)Readily Soluble (40g/100mL at 25°C)[1][2][3]
PBS7.2~10 mg/mL[4][10]
EthanolN/AVery Slightly Soluble[1][2]
MethanolN/ASparingly Soluble[1][2]
DMSON/ASparingly Soluble[4]
Table 2: Recommended Storage and Stability of Reconstituted Ceftriaxone Solutions
DiluentConcentrationStorage Temp.Stability DurationReference(s)
Sterile Water100 mg/mL25°C (Room Temp)2 days[15]
Sterile Water100 mg/mL4°C (Refrigerated)10 days[15]
0.9% NaCl10-40 mg/mL-20°C (Frozen)26 weeks[14]
Dextrose 5%10-40 mg/mL-20°C (Frozen)26 weeks[14]
PBS (pH 7.2)10 mg/mLRoom TempNot recommended for > 1 day[4]

Note: Thawed frozen solutions should not be refrozen.[14]

Section 4: Final Recommendations from the Scientist

  • Always start with high-quality, sterile, and calcium-free diluents. The quality of your solvent is as important as the quality of the compound itself.

  • When in doubt, prepare fresh. The most common source of error in experiments involving reconstituted compounds is the use of improperly stored or degraded solutions.

  • pH is paramount. The pH of your final solution dictates both the solubility and stability of ceftriaxone. Always verify the pH, especially when using unbuffered water for initial reconstitution.

  • Avoid calcium at all costs during reconstitution and storage. If your experimental endpoint requires calcium, add the ceftriaxone solution at the last possible moment.

By understanding the key physicochemical properties of ceftriaxone disodium salt and following these troubleshooting guidelines, you can ensure the preparation of consistent and reliable solutions for your research.

References
  • ResearchGate. (n.d.). Ceftriaxone Sodium: Comprehensive Profile. Retrieved February 3, 2026, from [Link]

  • DailyMed. (n.d.). Ceftriaxone Sodium Injection, Powder, for Solution. U.S. National Library of Medicine. [Link]

  • Al-Aani, H., & Al-Nuaemy, W. (2022). A Review of Methods for Removal of Ceftriaxone from Wastewater. PMC, NIH. [Link]

  • Steadman, E., et al. (2011). In vitro assessment of the formation of ceftriaxone-calcium precipitates in human plasma. Journal of Pharmaceutical Sciences. [Link]

  • Ben-Noun, L. (1995). Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing. PubMed. [Link]

  • Journal UIN Jakarta. (n.d.). Ceftriaxone Degradation using Titanium Dioxide (TiO2) Nanoparticles. [Link]

  • PubChem, NIH. (n.d.). Ceftriaxone. [Link]

  • electronic medicines compendium (emc). (2021, March 13). Ceftriaxone 1g Powder for Solution for Injection or Infusion - Summary of Product Characteristics (SmPC). [Link]

  • Medsafe. (2014, August 21). CEFTRIAXONE 0.5 g & 1 g Powder For Injection. [Link]

  • Wikipedia. (2024, June 18). Ceftriaxone. [Link]

  • U.S. Food and Drug Administration. (n.d.). Ceftriaxone for Injection, USP. [Link]

  • MDPI. (2021, February 3). Ceftriaxone Degradation in the Presence of Sodium Halides Investigated by Electrochemical Methods Assisted by UV-Vis Spectrophotometry. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Ceftriaxone Sodium. ASHP Publications. [Link]

  • GlobalRPH. (n.d.). Dilution Ceftriaxone - Rocephin®. [Link]

  • USP-NF. (2016, August 1). Ceftriaxone Sodium. [Link]

  • SA Health. (n.d.). Ceftriaxone. Retrieved February 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Ceftriaxone Disodium Salt Dosage for In Vivo Animal Studies

Welcome to the technical support hub for Ceftriaxone Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Ceftriaxone Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the optimization of in vivo dosing regimens in animal models. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are built on a foundation of expertise and reproducibility.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the foundational questions researchers have when beginning to work with Ceftriaxone in an animal model.

Q1: What is the mechanism of action for Ceftriaxone, and why is it important for dose selection?

A1: Ceftriaxone is a third-generation cephalosporin antibiotic.[1][2] Its bactericidal activity comes from inhibiting the synthesis of the bacterial cell wall.[1][3][4] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking peptidoglycan, a critical component of the cell wall.[1][5] This action leads to a weakened cell wall and subsequent cell lysis.[5][6]

Understanding this is crucial for dosing because Ceftriaxone exhibits time-dependent killing . Its efficacy is best predicted by the duration the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) for the target pathogen (%fT>MIC).[7] This contrasts with concentration-dependent antibiotics, where the peak concentration is more critical. Therefore, your dosing strategy should aim to maintain plasma levels above the MIC for a significant portion of the dosing interval, rather than simply achieving a high peak concentration.

Q2: Can I directly scale the standard human dose of Ceftriaxone to my mouse or rat model based on body weight (mg/kg)?

A2: No, this is a common misconception that can lead to significant under-dosing in rodents. Rodents, like mice and rats, have a much higher basal metabolic rate than humans.[8] Consequently, they clear drugs like Ceftriaxone from their system much more rapidly. A simple mg/kg conversion from a human dose will result in plasma concentrations that are too low and maintained for too short a duration to be effective.

The correct starting point is to use allometric scaling , which normalizes the dose to body surface area (mg/m²), a parameter more closely related to metabolic rate across species.[8][9] This method provides a more accurate Human Equivalent Dose (HED) conversion to an Animal Equivalent Dose (AED).[8]

Q3: What are the typical starting dosage ranges for Ceftriaxone in rodent models?

A3: Dosage can vary significantly based on the animal species, the infection model, and the pathogen's susceptibility (MIC). However, published literature provides a well-established starting point for dose-ranging studies.

Animal ModelRoute of AdministrationTypical Dosage Range (mg/kg)Dosing FrequencyContext / Infection Model
Mouse Intraperitoneal (i.p.)5 - 100 mg/kgOnce or twice dailyN. gonorrhoeae, Autism Models.[10][11]
Mouse Aerosol Inhalation3 - 5 mg/kg (body-delivered)Single DoseK. pneumoniae, S. aureus.[12]
Rat Intraperitoneal (i.p.)100 mg/kgOnce dailySepsis (CLP model), Pharmacokinetics.[13]
Rat Subcutaneous (s.c.)500 - 2000 mg/kgOnce dailyLong-term toxicology studies.[14][15]

Expert Insight: These are starting ranges. A pilot dose-ranging study is essential to determine the optimal dose for your specific experimental conditions (e.g., pathogen strain, infection severity, and desired therapeutic outcome). For instance, in a mouse model of gonorrhea, doses of 5, 15, and 30 mg/kg were effective for a susceptible strain, but a fractionated dose of 120 mg/kg (administered three times a day) was required for a resistant strain.[10]

Section 2: Troubleshooting & Technical Issues

This section tackles practical problems that can arise during drug preparation and administration.

Q4: My reconstituted Ceftriaxone solution is cloudy or has formed a precipitate. What happened?

A4: Ceftriaxone Disodium Salt is generally readily soluble in water.[16] If you observe cloudiness or precipitation, consider these causes:

  • Incorrect Diluent: The most critical error is using a diluent containing calcium. NEVER mix Ceftriaxone with calcium-containing solutions (e.g., Ringer's lactate), as this will cause a dangerous precipitate to form.[3][5]

  • Concentration & Temperature: While soluble, attempting to make highly concentrated stock solutions, especially in cold diluents, can sometimes lead to incomplete dissolution. Ensure the powder is fully dissolved before proceeding. The stability of the solution is also dependent on the concentration.[6]

  • pH: The pH of a 1% aqueous solution is approximately 6.7.[16] Significant deviations from this pH in your final formulation could affect solubility.

Q5: How long is my prepared Ceftriaxone solution stable, and how should I store it?

A5: Stability depends on the diluent, concentration, and storage temperature.

  • Room Temperature (25°C): Reconstituted solutions generally retain chemical and physical stability for 24 hours.[5] Solutions in sterile water or 5% dextrose at 100 mg/mL have shown stability for up to 3 days at 25°C.[6]

  • Refrigerated (2-8°C): Stability is extended when refrigerated. Solutions can be stable for up to 3 days, and in some diluents like sterile water, for as long as 10 days.[5][6]

  • Visual Cue: The color of a fresh solution ranges from light yellow to amber.[16] A significant color change towards dark amber or reddish suggests degradation (hydrolysis of the β-lactam ring) and loss of antimicrobial activity.[5]

Self-Validation Rule: Always prepare your solution fresh daily for maximum potency and safety. If storage is necessary, refrigerate and protect from light. Visually inspect the solution for any color change or precipitation before each use.

Q6: I'm observing adverse effects like weight loss or lethargy in my animals after dosing. What should I do?

A6: While Ceftriaxone is generally well-tolerated, adverse effects can occur, especially at higher doses or with long-term administration.[14][15]

  • Injection Site Trauma: High concentrations or repeated subcutaneous injections can cause local tissue trauma and inflammation, potentially leading to chronic blood loss and anemia.[14][15]

  • Gastrointestinal Effects: Ceftriaxone can significantly alter gut microbiota, which may lead to effects like cecum dilatation or weight loss.[14][17]

  • Neurological Effects: Though rare and typically associated with high doses or renal impairment, neurological side effects like encephalopathy or convulsions have been reported.[18]

Troubleshooting Steps:

  • Confirm Dosing Accuracy: Double-check your calculations and the concentration of your solution.

  • Reduce Concentration/Vary Injection Site: If using subcutaneous or intramuscular routes, decrease the drug concentration (increase the volume, within limits) and rotate injection sites to minimize local trauma.

  • Dose De-escalation: Reduce the dose to the next lowest level in your study plan to see if the effects resolve. This helps identify the No-Observed-Adverse-Effect Level (NOAEL). In long-term rat studies, the NOAEL was determined to be 0.5 g/kg/day.[14][15]

  • Monitor Animal Health: Closely monitor body weight, food/water intake, and clinical signs. Consult with your institution's veterinary staff immediately if severe effects are observed.

Section 3: Essential Protocols & Workflows

Protocol 1: Preparation of Ceftriaxone Disodium Salt for Injection (100 mg/mL Stock)

This protocol describes the preparation of a stock solution suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents.

Materials:

  • Ceftriaxone Disodium Salt powder (sterile)

  • Sterile Water for Injection (WFI) or sterile 0.9% Saline

  • Sterile vials

  • Calibrated pipettes

  • Syringes and appropriate gauge needles (e.g., 27-30G for mice)

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or using proper aseptic technique to ensure sterility.

  • Calculate Required Volume: Determine the total amount of Ceftriaxone needed for your study group. For a 100 mg/mL stock, you will add 1 mL of diluent for every 100 mg of Ceftriaxone powder.

    • Causality Check: This concentration is a balance between being high enough to avoid injecting excessively large volumes into small animals, while remaining well within solubility limits.

  • Reconstitution: a. Weigh the required amount of Ceftriaxone Disodium Salt powder into a sterile vial. b. Using a sterile syringe, add the calculated volume of sterile WFI or saline to the vial. c. Gently swirl or vortex the vial until the powder is completely dissolved. The solution should be clear and light yellow.[16]

  • Final Concentration Verification: Ensure the final volume corresponds to the desired concentration.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions. Use immediately or store at 2-8°C, protected from light, for the recommended duration (see FAQ Q5).

  • Dose Calculation: To calculate the injection volume for an individual animal:

    • Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Stock Concentration (mg/mL)

Section 4: Visual Workflow for Dose Optimization

The following diagram outlines the logical process for determining and validating a Ceftriaxone dose for a new in vivo model.

DoseOptimizationWorkflow cluster_feedback lit_review 1. Literature Review & Pathogen MIC Testing allometric 2. Allometric Scaling (Calculate initial AED) lit_review->allometric Provides HED pilot_study 3. Pilot Dose-Ranging Study (e.g., 3-5 dose levels) allometric->pilot_study Defines dose range pk_pd_analysis 4. PK/PD Analysis (%fT > MIC) pilot_study->pk_pd_analysis Generates plasma concentration data pk_pd_analysis->pilot_study Refine Dose Range if needed efficacy_study 5. Definitive Efficacy Study (Optimized Dose vs. Control) pk_pd_analysis->efficacy_study Identifies optimal dose/frequency data_analysis 6. Data Analysis & Reporting (Bacterial load, survival, etc.) efficacy_study->data_analysis

Caption: Workflow for systematic dose optimization of Ceftriaxone in vivo.

Section 5: References

  • MedEx. (n.d.). Ceftriaxone Sodium (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh. Retrieved from [Link]

  • Wockhardt UK Ltd. (2021). Ceftriaxone 1g Powder for Solution for Injection or Infusion - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc). Retrieved from [Link]

  • Abrams, R. P., et al. (2018). Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model. Antimicrobial Agents and Chemotherapy, 62(7). Retrieved from [Link]

  • Gao, K., et al. (2020). Long-Term Exposure to Ceftriaxone Sodium Induces Alteration of Gut Microbiota Accompanied by Abnormal Behaviors in Mice. Frontiers in Physiology, 11, 711. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Ceftriaxone for Injection, USP. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ceftriaxone Sodium?. Retrieved from [Link]

  • The ACME Laboratories Ltd. (n.d.). Cefron-Vet Injection. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceftriaxone. Retrieved from [Link]

  • Pelletier, F., et al. (2001). Daily Variations in Ceftriaxone Pharmacokinetics in Rats. Antimicrobial Agents and Chemotherapy, 45(7), 2052–2055. Retrieved from [Link]

  • Selmi, V., et al. (2016). Changes in ceftriaxone pharmacokinetics/pharmacodynamics during the early phase of sepsis: A prospective, experimental study in the rat. Journal of Translational Medicine, 14, 316. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftriaxone. PubChem Compound Database. Retrieved from [Link]

  • Cudkowicz, M. E., et al. (2015). Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone. Toxicology Reports, 3, 29-37. Retrieved from [Link]

  • Papakonstantinopoulou, A., et al. (2015). Effect of ceftriaxone on the outcome of murine pyelonephritis caused by extended-spectrum-β-lactamase-producing Escherichia coli. Antimicrobial Agents and Chemotherapy, 59(1), 574-577. Retrieved from [Link]

  • Cudkowicz, M. E., et al. (2015). Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone. Toxicology Reports, 3, 29-37. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. Retrieved from [Link]

  • Klyachko, N. L., et al. (2022). Aerosol Inhalation Delivery of Ceftriaxone in Mice: Generation Procedure, Pharmacokinetics, and Therapeutic Outcome. Pharmaceutics, 14(10), 2038. Retrieved from [Link]

  • Balasubramaniam, G. A., et al. (2011). Comparative antibiogram and clinical efficacy of ceftriaxone in bovine respiratory infections. Veterinary World, 4(6), 267-269. Retrieved from [Link]

  • Richards, D. M., et al. (1984). Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use. Drugs, 27(6), 469-527. Retrieved from [Link]

  • Gritsch, D., et al. (2021). Serious Neurological Adverse Events of Ceftriaxone. Pharmacy, 9(2), 94. Retrieved from [Link]

  • DailyMed. (n.d.). Ceftriaxone Sodium Injection, Powder, for Solution. U.S. National Library of Medicine. Retrieved from [Link]

  • Vivexia. (n.d.). Ceftaroline versus Ceftriaxone in a Highly Penicillin-Resistant Pneumococcal Pneumonia Rabbit Model. Retrieved from [Link]

  • Al-Aani, W. K. M., & Al-Zubaidi, A. K. A. (2018). The Stability of Ceftriaxone Sodium in vials using different Diluents. Research Journal of Pharmacy and Technology, 11(1), 101-106. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of cephalosporins in plasma of mice. Retrieved from [Link]

  • ChemSafetyPRO. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]

  • Can, Ö. D., et al. (2021). The Effect of Ceftriaxone in Valproic Acid-Induced Mouse Model of Autism. Journal of Basic and Clinical Health Sciences, 5(1), 1-13. Retrieved from [Link]

  • Eze, U. A., et al. (2021). A cross-sectional study on practices of veterinarians towards the use of ceftriaxone in dogs in Enugu State, Nigeria. International Journal of Veterinary Science, 10(2), 119-125. Retrieved from [Link]

  • Cognigen. (n.d.). From Animal to Human with a new monoclonal antibody: An example of the use of pharmacokinetics only to assist on the choice of first in human dose. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of allometric scaling principles to predict pharmacokinetic parameters across species. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ceftriaxone Disodium Stability &amp; Degradation

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and analytical scientists. It addresses high-level inquiries regarding the stability, degradation mechanisms, and analytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and analytical scientists. It addresses high-level inquiries regarding the stability, degradation mechanisms, and analytical challenges associated with Ceftriaxone Disodium.[1][2]

Status: Active Subject: Degradation Pathways, Byproduct Identification, and Troubleshooting in Solution Audience: Analytical Chemists, Formulation Scientists, QA/QC Managers

Executive Summary

Ceftriaxone Disodium is a third-generation cephalosporin characterized by a 2-aminothiazolyl side chain and a thiotriazinedione moiety.[2] While highly potent, it exhibits complex instability profiles in solution, driven primarily by


-lactam ring hydrolysis , geometric isomerization (Z to E) , and calcium-mediated precipitation . This guide details the mechanistic pathways of these degradations and provides validated troubleshooting protocols for their detection and mitigation.

Module 1: Chemical Degradation Pathways

Hydrolytic Cleavage (pH-Dependent)

The primary degradation mechanism for Ceftriaxone in aqueous solution is the hydrolysis of the unstable


-lactam ring. This process is catalyzed by both acid and base, though the specific byproducts differ.
  • Mechanism: Nucleophilic attack on the carbonyl carbon of the

    
    -lactam ring.
    
  • Key Byproducts:

    • 
      -Lactam Ring Opening:  Formation of cephalosporoic acid derivatives.[3]
      
    • Thiotriazinone Cleavage: Under specific conditions (often acidic), the thioether bond at the C-3 position cleaves, releasing 3-mercapto-2-methyl-1,2,4-triazine-5,6-dione (often referred to as "Product B" in kinetic studies) [1].

  • Critical Insight: In alkaline media (pH > 8), degradation is rapid and irreversible. In acidic media, the formation of the N-oxime isomer (Product E) is also observed [1].

Geometric Isomerization (Photolytic & Thermal)

Ceftriaxone exists naturally as the Z-isomer (syn-isomer) regarding the methoxyimino group. Exposure to UV light or thermal stress promotes isomerization to the thermodynamically less active E-isomer (anti-isomer).

  • Regulatory Limit: The E-isomer is a specified impurity in USP/EP monographs and must be strictly controlled [4].

  • Detection: The E-isomer typically elutes after the main Ceftriaxone peak in Reverse Phase HPLC (RP-HPLC) methods [4].

Pathway Visualization

The following diagram illustrates the competitive degradation pathways.

CeftriaxoneDegradation Ceftriaxone Ceftriaxone (Z-Isomer) (Active API) E_Isomer Ceftriaxone E-Isomer (Anti-Isomer Impurity) Ceftriaxone->E_Isomer Photo-isomerization (UV) Thermal Stress OpenRing Cephalosporoic Acid (Open Beta-Lactam) Ceftriaxone->OpenRing Hydrolysis (pH > 7.5) Triazine 3-Mercapto-2-methyl- 1,2,4-triazine-5,6-dione (Side Chain Cleavage) Ceftriaxone->Triazine Acidic Hydrolysis C-3 Thioether Cleavage Oxidation N-Oxide / S-Oxide Derivatives Ceftriaxone->Oxidation Oxidative Stress (H2O2) E_Isomer->Ceftriaxone Reversible (Slow)

Figure 1: Primary degradation pathways of Ceftriaxone including Isomerization, Hydrolysis, and Cleavage.

Module 2: The "Calcium Incompatibility" Crisis

One of the most critical, often fatal, interactions involving Ceftriaxone is its reaction with calcium ions. This is not a classical degradation but a precipitation reaction forming an insoluble salt.

Mechanism of Failure

Ceftriaxone behaves as a dianion in physiological pH. In the presence of Calcium (


), it forms a rigid, insoluble Ceftriaxone-Calcium salt.


Risk Factors
  • Neonates: Contraindicated due to risk of fatal lung/kidney precipitation [5, 6].

  • Diluents: Ringer’s Lactate and Hartmann’s Solution (contain

    
    ) are strictly prohibited  for reconstitution [5].
    

Module 3: Troubleshooting & FAQs

Ticket #101: "I see a new peak eluting after my main peak in HPLC."

Diagnosis: Likely the E-Isomer (Anti-isomer) . Root Cause: The sample was likely exposed to light during preparation or left at room temperature for >6 hours. Validation Protocol:

  • Check Resolution: Ensure resolution (

    
    ) between Z and E isomers is 
    
    
    
    as per USP guidelines [4].
  • Stress Test: Expose a small aliquot of standard to UV light for 1 hour. If the post-main peak grows significantly, it is the E-isomer.

  • Mitigation: Use amber glassware and analyze samples within 4 hours of reconstitution.

Ticket #102: "My solution turned hazy/cloudy immediately upon mixing."

Diagnosis: Calcium-Ceftriaxone Precipitation . Root Cause: Use of calcium-containing diluents (e.g., Ringer's Lactate) or simultaneous Y-site administration with TPN (Total Parenteral Nutrition). Action Plan:

  • Immediate: Discard the solution. Do not attempt to filter and use.

  • Verification: Check the label of the diluent for "Calcium Chloride" or "Calcium Gluconate".

  • Prevention: Switch to 0.9% Sodium Chloride or 5% Dextrose for reconstitution.

Ticket #103: "Recovery rates are dropping in alkaline buffers."

Diagnosis: Beta-Lactam Hydrolysis . Root Cause: Ceftriaxone is unstable at pH > 7.5. Data Reference: | pH Condition | Half-life (


) at 25°C | Predominant Pathway |
| :--- | :--- | :--- |
| pH 2.0 - 4.0 | Moderate Stability | Isomerization / Acid Hydrolysis |
| pH 7.0 | ~14 Days (4°C) | Slow Hydrolysis |
| pH > 8.5 | < 4 Hours | Rapid Ring Opening [1] |

Module 4: Validated Analytical Workflows

Standard Stability-Indicating HPLC Method

Based on USP/EP Monographs and literature [2, 4].

  • Column: C18 (L1 packing),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 7.0) + Ion Pairing Agent (Tetraheptylammonium bromide - optional for specific separations).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Isocratic or Gradient (typically 50:50 or similar ratio depending on retention needs).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 240 nm (or 254 nm).

  • Sample Temp: Must be maintained at 4°C in the autosampler to prevent on-column degradation.

Workflow Visualization: Sample Preparation

SamplePrep Step1 Weigh Ceftriaxone Na (Protect from Light) Step2 Dissolve in Mobile Phase (or Water) Step1->Step2 Step3 Check Clarity (Must be Clear) Step2->Step3 Step4 Transfer to Amber Vial Step3->Step4 Step5 Autosampler (4°C) Inject < 4 Hours Step4->Step5

Figure 2: Critical Control Points (CCPs) in Ceftriaxone sample preparation to minimize degradation.

References

  • Degradation Kinetics & Pathways: Title: Mechanism of ceftriaxone degradation in aqueous solution.[3][5][6] Source: Acta Poloniae Pharmaceutica (via PubMed/Google Scholar). Link:3

  • Analytical Method Validation: Title: Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium. Source: National Institutes of Health (NIH). Link:2

  • Photodegradation: Title: Photodegradation of ceftriaxone in aqueous solution by using UVC and UVC/H2O2 oxidation processes.[5][6] Source: ResearchGate. Link:5[6][7][8]

  • USP/EP Impurity Standards: Title: Ceftriaxone for Injection - USP Monographs (Identification of E-isomer and Related Compounds). Source: USP-NF. Link:9

  • Calcium Interaction Safety: Title: Updated advice: Ceftriaxone and calcium precipitation.[10][11][12][13] Source: Medsafe (Govt.nz). Link:12

  • Clinical Interaction Data: Title: Evaluation of a Potential Clinical Interaction between Ceftriaxone and Calcium.[10][11][13] Source: PubMed Central (PMC). Link:10

Sources

Optimization

Common issues with Ceftriaxone Disodium Salt stability in cell culture media

Status: Operational Subject: Stability & Troubleshooting Guide for Ceftriaxone Disodium Salt Document ID: TS-CEF-002 Last Updated: October 2023 Executive Summary Ceftriaxone Disodium Salt is a third-generation cephalospo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability & Troubleshooting Guide for Ceftriaxone Disodium Salt Document ID: TS-CEF-002 Last Updated: October 2023

Executive Summary

Ceftriaxone Disodium Salt is a third-generation cephalosporin widely used in cell culture to prevent bacterial contamination or select for specific resistance markers. However, its utility is frequently compromised by two critical failure modes: calcium-dependent precipitation and rapid thermal degradation at physiological temperatures.

This guide moves beyond basic product inserts to explain the mechanistic causes of these failures and provides validated protocols to ensure experimental reproducibility.

Module 1: The Calcium Precipitation Crisis

The Issue

Users frequently report "mysterious crystals" or "turbidity" appearing in cell culture media within 2–4 hours of adding Ceftriaxone. This is often misdiagnosed as microbial contamination.

The Mechanism

Ceftriaxone is incompatible with calcium ions (


).[1][2] Unlike many other beta-lactams, Ceftriaxone has a high affinity for calcium, forming an insoluble Ceftriaxone-Calcium salt.
  • Stoichiometry: The precipitation usually occurs in a 1:1 molar ratio of Ceftriaxone to Calcium.

  • Critical Threshold: Standard cell culture media like DMEM (approx. 1.8 mM

    
    ) and Ringer’s Solution  contain sufficient calcium to trigger precipitation, especially at higher antibiotic concentrations (>1 mg/mL).
    
Visualizing the Failure Pathway

CalciumPrecipitation Ceftriaxone Ceftriaxone (Anion) Complex Transient Ionic Complex Ceftriaxone->Complex High Affinity Binding Calcium Free Ca++ Ions (DMEM/Ringer's) Calcium->Complex Precipitate Insoluble Ceftriaxone-Ca Salt Complex->Precipitate Nucleation (>1.8mM Ca++) Loss Loss of Antibiotic Potency Precipitate->Loss Toxicity Physical Toxicity to Cells (Crystals) Precipitate->Toxicity

Figure 1: The kinetic pathway of Ceftriaxone-Calcium precipitation in high-calcium media.

Troubleshooting & Prevention
ScenarioRecommendation
Standard Culture (DMEM/RPMI) Do not mix high concentrations directly. Dissolve Ceftriaxone in sterile water or PBS first. Add to media only at final working concentration (usually <100 µg/mL) where solubility is maintained.
High Concentration Assays Switch to calcium-free media or reduce calcium concentration if the experimental design permits.
In Vivo / Perfusion Strict Contraindication: Never co-administer with Ringer’s Lactate or Hartmann’s solution. Flush lines with saline between administrations.

Module 2: Thermal Instability & Degradation

The Issue

Researchers observe a loss of antimicrobial activity after 24–48 hours of incubation, leading to "breakthrough" contamination or loss of selection pressure.

The Mechanism

Ceftriaxone contains a metastable beta-lactam ring . At physiological pH (7.2–7.4) and temperature (37°C), this ring undergoes hydrolysis.

  • Half-Life: At 37°C, the half-life of Ceftriaxone in media is approximately 12–20 hours depending on the specific buffer system [1, 2].

  • Degradation Products: The primary breakdown product lacks antibiotic activity, effectively diluting your effective concentration by ~50% every day.

Stability Data Comparison
ConditionEstimated Stability (>90% Potency)Action Required
Frozen (-20°C) > 90 DaysRecommended storage for stock aliquots.[1]
Refrigerated (4°C) 7–10 DaysAcceptable for working stocks.
Room Temp (25°C) 2–3 DaysDiscard after 48 hours.
Incubator (37°C) < 20 HoursCRITICAL: Requires daily replenishment.
Protocol: The "Fed-Batch" Replenishment Strategy

To maintain Minimum Inhibitory Concentration (MIC) over long-term culture (3+ days), do not rely on a single initial dose.

  • Calculate Degradation: Assume 50% loss every 24 hours at 37°C.

  • Spike Addition: Add 50% of the original dose every 24 hours to restore effective concentration.

  • Example:

    • Day 0: Add 100 µg/mL.

    • Day 1 (24h): Concentration is ~50 µg/mL. Add 50 µg/mL fresh stock.

    • Day 2 (48h): Repeat.[3][4]

Module 3: Optimal Reconstitution & Storage

The Issue

Inconsistent results between batches often stem from improper stock preparation, specifically regarding solvent choice and freeze-thaw cycles.

Validated Preparation Workflow

PrepWorkflow Start Weigh Ceftriaxone Disodium Salt Solvent Select Solvent: Sterile Water or PBS (AVOID Calcium Media) Start->Solvent Dissolve Vortex to Dissolve (Target: 10-50 mg/mL) Solvent->Dissolve Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter Aliquot Aliquot into Light-Protective Tubes Filter->Aliquot Storage Store at -20°C (Avoid Freeze-Thaw) Aliquot->Storage

Figure 2: Step-by-step workflow for preparing stable Ceftriaxone stock solutions.

Key Protocol Steps
  • Solvent: Use Sterile Water for Injection or PBS (Ca/Mg-free) .

    • Note: While soluble in water, the disodium salt increases osmolarity. For sensitive cells, account for this or use PBS to maintain buffering capacity.

  • Light Protection: Ceftriaxone is light-sensitive (photo-degradation leads to E-isomerization). Store stocks in amber tubes or wrap in foil [3].

  • Filtration: Always filter-sterilize (0.22 µm) after dissolution. Do not autoclave.

Frequently Asked Questions (FAQ)

Q: Can I use Ringer's Lactate to dissolve Ceftriaxone for my stock solution? A: No. Ringer's Lactate contains calcium. Mixing these at stock concentrations will cause immediate precipitation, rendering the antibiotic ineffective and potentially damaging your cells with micro-crystals [4].

Q: My media turned yellow after adding Ceftriaxone. Is this bad? A: Not necessarily. Concentrated Ceftriaxone solutions range from light yellow to amber.[1] However, if the color darkens significantly over time at room temperature, it indicates oxidation or degradation. If particles are visible, discard immediately.

Q: I am treating cells for 5 days. Can I just add the drug once? A: No. At 37°C, Ceftriaxone degrades rapidly (half-life <20h). By Day 5, the remaining concentration will be negligible. You must replenish the media or add fresh antibiotic daily [1].

Q: Does the "Disodium" part matter for my media formulation? A: Minimally, but yes. 1 gram of Ceftriaxone Sodium contains ~3.6 mEq (83 mg) of sodium [5].[1] In high-salt sensitivity assays, this extra sodium load should be calculated, though for standard culture, it is usually negligible.

References

  • National Institutes of Health (PMC). Ampicillin and Ceftriaxone Solution Stability at Different Temperatures. (Demonstrates ~82% remaining after 20h at 37°C).[5]

  • ResearchGate (Pharmaceutical Analysis). Stability of ceftriaxone in water and cerebrospinal fluid. (Identifies optimal pH and thermal degradation kinetics).

  • Cayman Chemical. Ceftriaxone Sodium Salt Product Information. (Solubility data and light sensitivity warnings).

  • U.S. Food & Drug Administration (FDA). Ceftriaxone (Rocephin) Prescribing Information.[1] (Definitive source on Calcium incompatibility and contraindications).

  • ASHP (American Society of Health-System Pharmacists). Ceftriaxone Sodium Monograph. (Detailed chemical properties, sodium content, and stability data).[1]

Sources

Troubleshooting

Technical Support Center: Ceftriaxone Disodium Salt Stability &amp; Preparation

Topic: Preventing Precipitation in Stock Solutions The Core Issue: The Calcium Incompatibility[1][2] CRITICAL ALERT: The number one cause of Ceftriaxone precipitation is the presence of Calcium ions ( ) . Unlike many ant...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation in Stock Solutions

The Core Issue: The Calcium Incompatibility[1][2]

CRITICAL ALERT: The number one cause of Ceftriaxone precipitation is the presence of Calcium ions (


) .

Unlike many antibiotics that precipitate simply due to pH shifts or saturation, Ceftriaxone behaves as a ligand that chelates calcium, forming an insoluble Ceftriaxone-Calcium salt. This reaction is stoichiometric, rapid, and often irreversible.

The Mechanism: Ceftriaxone disodium dissociates in water. In the presence of Calcium (even trace amounts found in tap water or specific buffers), the Calcium ion displaces the Sodium, cross-linking Ceftriaxone molecules into a rigid, insoluble lattice. This precipitate can be fatal in biological systems (causing embolisms) and ruins in vitro experiments by altering actual drug concentration.

Mechanism of Failure (Visualization)

CeftriaxonePrecipitation Ceftriaxone Ceftriaxone Disodium (Soluble) Reaction Ionic Displacement (Chelation) Ceftriaxone->Reaction Dissociation Calcium Calcium Source (Ringer's, Tap Water, DPBS++) Calcium->Reaction Ca2+ Introduction Precipitate Ceftriaxone-Calcium Salt (INSOLUBLE PRECIPITATE) Reaction->Precipitate Lattice Formation

Figure 1: The precipitation pathway.[1][2][3] Note that once the Calcium salt forms, redissolving it without degrading the active compound is virtually impossible.

Solvent & Buffer Compatibility Matrix

Many researchers habitually use PBS or Ringer's solution for all stock preparations. Do not do this with Ceftriaxone.

Solvent / BufferCompatibilityScientific Rationale
Sterile Water for Injection (WFI) Recommended Ideal for high-concentration stocks (up to 100 mg/mL).[1] No interfering ions.
0.9% Sodium Chloride (Normal Saline) Compatible Sodium ion common ion effect is negligible at standard concentrations.
5% Dextrose (D5W) Compatible Non-ionic, maintains osmolarity without interacting with the salt form.
Ringer's Lactate / Hartmann's FORBIDDEN Contains Calcium (

).[1][3][4] Immediate precipitation risk.[4][5]
PBS (Standard) Caution Generally okay, but phosphate buffers can promote crystal growth if pH drifts.
DPBS (with Ca/Mg) FORBIDDEN "Complete" media often adds Calcium/Magnesium. Will cause cloudiness.
Tap Water FORBIDDEN Uncontrolled mineral hardness (Ca/Mg) guarantees precipitation.

Protocol: Preparation of Stable Stock Solution (100 mg/mL)

This protocol is designed to create a "Self-Validating" stock solution. If you fail a validation check, do not proceed.

Reagents:

  • Ceftriaxone Disodium Salt (High Purity)

  • Sterile Water for Injection (WFI) or 0.9% NaCl[1]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

Workflow:

  • Calculate & Weigh:

    • Calculate mass based on active moiety. The disodium salt is ~83 mg Sodium per gram.

    • Validation Check: Ensure the powder is a white to yellowish-orange crystalline powder.[6] If it is brown, it has oxidized. Discard.

  • Solvent Addition (The "Sandwich" Method):

    • Do not dump water directly onto the powder pile, which creates clumps.

    • Add 50% of the solvent volume to the tube first.

    • Add the weighed powder.

    • Add the remaining 50% solvent.

  • Dissolution:

    • Vortex moderately or swirl. Do not sonicate for extended periods as heat degrades the beta-lactam ring.

    • Validation Check: Solution must be clear. A pale yellow to amber color is normal. If it is cloudy or has floating particulates, STOP . You likely have calcium contamination in your glassware or water.

  • Filtration (Sterilization):

    • Pass through a 0.22 µm PES filter.

    • Why PES? Low protein binding and low drug retention compared to Nylon.

  • Storage:

    • Aliquot immediately into single-use volumes (avoid freeze-thaw cycles).

    • Store at -20°C for up to 6 months.

    • Store at 4°C for up to 3 days.

Decision Logic for Experimental Design

SolventDecision Start Need Ceftriaxone Stock CheckCa Does Diluent contain Calcium? (Ringer's, Krebs, DPBS++) Start->CheckCa Stop STOP: High Risk of Precipitation CheckCa->Stop Yes Proceed Proceed to Solubilization CheckCa->Proceed No CheckTime Storage Time Required? Proceed->CheckTime ShortTerm Store 4°C (3 Days Max) CheckTime->ShortTerm < 72 Hours LongTerm Aliquot & Freeze -20°C (6 Months) CheckTime->LongTerm > 72 Hours

Figure 2: Decision tree for ensuring solvent compatibility and storage stability.

Troubleshooting & FAQs

Q: My stock solution turned amber after 24 hours at room temperature. Is it still good? A: Likely, yes, but use caution. Ceftriaxone solutions naturally darken from light yellow to amber as they age due to minor hydrolysis. However, if the color shifts to dark brown or precipitates appear, the beta-lactam ring has likely opened, and potency is compromised. Recommendation: Always use fresh stocks (within 24h) for critical MIC or cell culture assays [1][6].

Q: Can I mix Ceftriaxone with Calcium-containing media (e.g., DMEM) if I do it slowly? A: No. The FDA and clinical studies have confirmed that "flushing" lines or slow mixing does not mitigate the risk in high-concentration scenarios. In vitro, if you must add it to calcium-rich media, dilute the Ceftriaxone stock significantly (e.g., to <1 mg/mL) in saline first, then add that dilute solution to the media to avoid localized high concentrations that trigger nucleation [2][5].

Q: I used distilled water, but it still looks cloudy. Why? A: Check your glassware. If the glassware was washed with tap water and not acid-washed or triple-rinsed with deionized water, residual calcium deposits can trigger precipitation. Alternatively, the drug powder may have absorbed moisture and degraded prior to mixing.

Q: Can I use Lidocaine to dissolve the stock? A: Only for Intramuscular (IM) injection experiments in vivo. Never use Lidocaine-dissolved stocks for IV administration or in vitro cell culture, as Lidocaine itself has biological activity that will confound your results (ion channel blockade) [7].

References

  • Roche Laboratories. (2015). Rocephin (ceftriaxone sodium) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • U.S. Food and Drug Administration (FDA). (2009). Information for Healthcare Professionals: Ceftriaxone (marketed as Rocephin).[7][Link]

  • Steadman, E., et al. (2010). Physical compatibility of ceftriaxone sodium with calcium-containing solutions.[4] American Journal of Health-System Pharmacy. [Link]

  • Robinson, R.F., et al. (2010). Ceftriaxone-Calcium Precipitation in the Lungs of a Neonate.[8][9] Journal of Pediatric Pharmacology and Therapeutics. [Link]

  • Bradley, J.S., et al. (2009). Ceftriaxone and Calcium: A Fatal Combination?[8][10][9] Pediatrics.[11] [Link]

  • PubChem. (2023). Ceftriaxone Sodium Compound Summary. National Library of Medicine. [Link]

  • Electronic Medicines Compendium (EMC). (2023). Ceftriaxone 1g Powder for Solution for Injection or Infusion.[11][Link]

Sources

Optimization

Technical Support Center: Robust HPLC Analysis of Ceftriaxone Disodium Salt

Welcome to the technical support center for the HPLC analysis of Ceftriaxone Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to enhance the robustness and reliability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Ceftriaxone Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to enhance the robustness and reliability of their analytical methods. Here, we synthesize technical expertise with field-proven insights to address common challenges and provide practical solutions in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of Ceftriaxone Disodium Salt, providing potential causes and systematic solutions.

Peak Shape Anomalies: Tailing and Fronting

Question: My ceftriaxone peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for ceftriaxone, an acidic compound, is a common issue that can compromise peak integration and resolution. The primary causes often revolve around secondary interactions between the analyte and the stationary phase.

  • Causality: At mid-range pH, residual, un-endcapped silanol groups on the surface of C18 columns can be ionized and interact with the polar functional groups of ceftriaxone, leading to peak tailing[1].

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter. Lowering the pH to between 2.5 and 4.5 can suppress the ionization of residual silanols, thereby minimizing secondary interactions. A mobile phase containing a phosphate buffer adjusted to pH 4.3 with orthophosphoric acid has been shown to be effective[2][3].

    • Use of End-capped Columns: Employing a high-quality, end-capped C18 column will reduce the number of available free silanol groups, leading to more symmetrical peaks.

    • Buffer Concentration: Ensure an adequate buffer concentration (typically 20-50 mM) to maintain a consistent pH throughout the analysis and minimize on-column pH shifts that can contribute to peak tailing.

Question: I am observing peak fronting for my ceftriaxone peak. What could be the reason?

Answer:

Peak fronting is generally less common than tailing for ceftriaxone but can occur due to several factors.

  • Causality: The most common causes of peak fronting include column overload, poor sample solubility in the mobile phase, or a physical collapse of the column bed[4][5][6].

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Injecting a sample with a lower concentration of ceftriaxone can alleviate column overload.

    • Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Dissolving the sample directly in the mobile phase is often the best practice[4].

    • Column Integrity Check: A sudden onset of peak fronting for all peaks could indicate a column void or collapse. This can happen if the column is operated outside its recommended pH or temperature range[6]. If a column void is suspected, reversing and flushing the column with a strong solvent may help. However, in most cases, the column will need to be replaced.

Retention Time Variability

Question: The retention time of my ceftriaxone peak is shifting between injections. What should I investigate?

Answer:

Consistent retention times are crucial for reliable peak identification and quantification. Fluctuations can be caused by a number of factors related to the HPLC system and the mobile phase.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, and inadequate column equilibration are common culprits for retention time drift.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. For buffered mobile phases, always prepare them fresh daily to avoid microbial growth and changes in pH. The stability of the mobile phase can be evaluated by storing it at 4–8 °C for up to a week and comparing it with a freshly prepared one[7].

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.

    • Sufficient Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This may take 20-30 column volumes.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the robust analysis of Ceftriaxone Disodium Salt.

Q1: What is a suitable starting HPLC method for Ceftriaxone Disodium Salt analysis?

A good starting point for a robust reversed-phase HPLC method would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[7][8].

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to around 4.3 with orthophosphoric acid) and acetonitrile in a ratio of approximately 65:35 (v/v) has been shown to provide good results[2][3].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 240-245 nm is suitable for ceftriaxone[7][8].

  • Column Temperature: 30 °C.

Q2: How can I ensure my method is "stability-indicating"?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To achieve this:

  • Forced Degradation Studies: You must perform forced degradation studies by subjecting ceftriaxone to various stress conditions such as acid and base hydrolysis, oxidation, and photolysis[9]. Ceftriaxone has been shown to be susceptible to degradation in acidic and oxidative conditions[2][9].

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the ceftriaxone peak is free from co-eluting impurities or degradation products.

Q3: What are the key parameters to consider for method robustness testing as per ICH guidelines?

Robustness testing involves making small, deliberate variations to the method parameters to assess its reliability. For ceftriaxone HPLC analysis, key parameters to investigate include:

  • Mobile Phase pH: Vary the pH by ± 0.2 units.

  • Mobile Phase Composition: Alter the organic solvent percentage by ± 2%.

  • Column Temperature: Change the temperature by ± 5 °C.

  • Flow Rate: Adjust the flow rate by ± 0.1 mL/min.

  • Wavelength: Vary the detection wavelength by ± 2 nm. The method is considered robust if these small changes do not significantly affect the analytical results, with the relative standard deviation (RSD) of the results remaining below 2%[7][10].

Q4: My ceftriaxone standard solution appears to be degrading. How can I improve its stability?

Ceftriaxone is known to be unstable in solution, especially at room temperature. To minimize degradation:

  • Fresh Preparation: Prepare standard solutions fresh daily.

  • Refrigeration and Light Protection: Store stock solutions in a refrigerator at 2-8 °C and protect them from light.

  • Solvent Choice: Dissolving ceftriaxone in water or the mobile phase is a common practice.

Section 3: Experimental Protocols and Data

Protocol for a Robust HPLC Analysis of Ceftriaxone Disodium Salt

This protocol is designed to provide a reliable and robust method for the quantification of Ceftriaxone Disodium Salt.

1. Materials and Reagents:

  • Ceftriaxone Disodium Salt reference standard

  • Acetonitrile (HPLC grade)

  • Disodium hydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 65% Phosphate Buffer (20mM, pH 4.3) : 35% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 242 nm
Run Time 10 minutes

3. Preparation of Solutions:

  • Buffer Preparation (20mM Disodium Hydrogen Phosphate, pH 4.3): Dissolve 2.84 g of Disodium hydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.3 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 65:35 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ceftriaxone Disodium Salt reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

4. System Suitability Test (SST): Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria should be:

  • Tailing factor: ≤ 1.5

  • Theoretical plates: ≥ 2000

  • %RSD of peak areas: ≤ 2.0

Summary of Reported HPLC Method Parameters

The following table summarizes key parameters from various validated HPLC methods for Ceftriaxone Disodium Salt.

ReferenceColumnMobile PhaseDetection Wavelength (nm)Retention Time (min)
[2][3]Xterra C18 (4.6 x 150mm, 5 µm)Disodium hydrogen phosphate buffer and Acetonitrile (65:35), pH 4.3242~2.6
[8]Waters XTerra RP-18 (250x4.6 mm, 5 µm)Methanol, water, and orthophosphoric acid245~3.5
[10]Phenomenex ODS C18 (250 mm × 4.6 mm, 5.0 µm)Acetonitrile and water with 0.01% triethylamine, pH 6.5 (70:30)270~4.15
[7]Flowrosil C18 (250 mm x 4.6 mm, 5 µ)Methanol: water: ortho-phosphoric acid (75:24.5:0.5)240~3.79

Section 4: Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting Problem Chromatographic Issue (e.g., Peak Tailing, RT Shift) CheckSystem 1. Check HPLC System - Leaks? - Pump Pressure Stable? Problem->CheckSystem CheckMobilePhase 2. Evaluate Mobile Phase - Freshly Prepared? - Correct pH? - Degassed? CheckSystem->CheckMobilePhase System OK FurtherAction Consult Senior Analyst or Manufacturer CheckSystem->FurtherAction System Faulty CheckColumn 3. Assess Column - Correct Column? - Equilibrated? - Past Expiry? CheckMobilePhase->CheckColumn Mobile Phase OK CheckMobilePhase->FurtherAction Preparation Error CheckMethod 4. Review Method Parameters - Correct Flow Rate? - Correct Temperature? CheckColumn->CheckMethod Column OK CheckColumn->FurtherAction Column Issue Solution Problem Resolved CheckMethod->Solution Parameters Correct CheckMethod->FurtherAction Method Error Robust_Method_Development Start Define Analytical Target Profile (ATP) RiskAssessment Identify Critical Quality Attributes (CQAs) & Critical Process Parameters (CPPs) Start->RiskAssessment DoE Design of Experiments (DoE) - Vary CPPs (e.g., pH, % Organic) RiskAssessment->DoE Optimization Model & Optimize Responses (e.g., Resolution, Tailing Factor) DoE->Optimization MODR Define Method Operable Design Region (MODR) Optimization->MODR Validation Method Validation (as per ICH Q2(R1)) - Specificity, Linearity, Accuracy, Precision, Robustness MODR->Validation FinalMethod Final Robust HPLC Method Validation->FinalMethod

Caption: Quality by Design (QbD) approach to robust HPLC method development.

References

  • Patel, K. Y., Dedania, Z. R., Dedania, R. R., & Patel, U. (2021). QbD approach to HPLC method development and validation of ceftriaxone sodium. Journal of the Chinese Chemical Society, 68(1), 1278-1285. [Link]

  • Hiremath, B. (2025). Development and Validation of a High-Performance Liquid Chromatographic Method for Content Assay of Ceftriaxone in Pharmaceutica. Indian Journal of Pharmaceutical Education and Research, 59(1), 94-100. [Link]

  • Avanapu, S. R., & Talluri, M. K. (2015). HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • GSC Online Press. (2023, July 10). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. [Link]

  • Thiruvengadam, E., & V, S. (2014). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. International Scholarly Research Notices, 2014, 852532. [Link]

  • ResearchGate. (2015). HPLC Method development and Validation for the assay of Ceftriaxone sodium injection. [Link]

  • T'jollyn, H., Snoeys, J., De Bock, L., & Stove, C. (2019). Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry. Wellcome Open Research, 4, 34. [Link]

  • ResearchGate. (2023). Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. [Link]

  • ResearchGate. (2014). Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

Sources

Troubleshooting

Optimizing storage conditions for long-term stability of Ceftriaxone Disodium Salt powder

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the storage conditions...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the storage conditions of Ceftriaxone Disodium Salt powder. As Senior Application Scientists, we move beyond mere instructions to explain the fundamental principles governing stability, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs): Core Principles of Storage

This section addresses the most common queries regarding the handling and storage of Ceftriaxone Disodium Salt powder to ensure its long-term stability and integrity.

Q1: What are the ideal storage conditions for Ceftriaxone Disodium Salt powder?

A: For maximum long-term stability, Ceftriaxone Disodium Salt powder should be stored in a tightly-closed container in a cool, dry, and dark place.[1][2][3] Specific temperature recommendations are crucial for preserving the integrity of the compound.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of chemical degradation, which is temperature-dependent.[4][5]
Controlled Room Temperature (20°C to 25°C)Acceptable for shorter periods, but refrigeration is preferred for long-term storage.[6]
Humidity Low Relative Humidity (RH)The powder is sensitive to moisture, which can accelerate degradation.[7] Store in a well-ventilated or desiccated environment.[1]
Light Protect from UV/SunlightExposure to light can induce photodegradation, compromising the compound's potency.[3][4][6]
Container Tightly Sealed, Approved ContainerPrevents exposure to ambient humidity and atmospheric contaminants.[2][3][5]
Q2: Why is temperature control so critical for the stability of the powder?

A: The degradation of Ceftriaxone, like most chemical reactions, is accelerated by higher temperatures.[8] Storing the powder at elevated temperatures provides the necessary activation energy for degradation pathways to proceed, primarily through the hydrolysis of the β-lactam ring, a core structural feature essential for its antibiotic activity. Studies have demonstrated that lower storage temperatures significantly improve the chemical stability of Ceftriaxone.[8] The degradation process often follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the drug.[7][8] Therefore, maintaining refrigerated conditions (2°C to 8°C) is the most effective strategy to slow down these kinetic processes and preserve the compound's shelf life.

Q3: How exactly does humidity affect the stability of the powder?

A: Humidity is a significant environmental factor that can compromise the stability of Ceftriaxone Disodium Salt powder, which exists as a hemi-heptahydrate.[9] The presence of moisture can lead to two primary issues:

  • Physical Changes: Absorption of water can cause the powder to clump or cake, making it difficult to handle and weigh accurately. This moisture absorption can also lead to a reversible redistribution of the water of hydration within the crystal lattice.[9]

  • Chemical Degradation: More critically, humidity accelerates chemical degradation. Research has shown that at relative humidity levels above 50%, the degradation of Ceftriaxone can shift from a simple first-order reaction to an autocatalytic process.[7] In an autocatalytic reaction, one of the degradation products acts as a catalyst, further accelerating the breakdown of the parent molecule. This creates a feedback loop that can lead to rapid loss of potency. Therefore, protecting the powder from ambient moisture is essential.

Q4: My reconstituted solution of Ceftriaxone appears to be stable. Does the solid powder really need to be protected from light?

A: Yes, protecting the solid powder from light is a mandatory storage requirement.[3][6] While degradation may be more visually apparent in a solution, photolytic degradation pathways can be initiated in the solid state as well. Exposure to UV and visible light can provide the energy to break chemical bonds and create reactive species, leading to the formation of degradation products.[8] This process is often subtle and may not result in an immediate, visible change in the powder's appearance. However, it can lead to a quantifiable loss of potency over time. Storing the powder in an opaque or amber container, and in a dark location such as a cupboard or refrigerator, is a critical step to prevent this mode of degradation.[3][4]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a systematic approach to identifying and resolving common problems encountered during the storage and handling of Ceftriaxone Disodium Salt powder.

Q1: I noticed the color of my Ceftriaxone powder, which was initially white to pale yellow, has darkened to a yellowish-orange. Is it still suitable for my experiments?

A: A significant color change is a strong visual indicator of chemical degradation and should be treated as a sign of compromised stability. Ceftriaxone sodium is described as a white to yellowish-orange crystalline powder; however, a noticeable darkening upon storage suggests the formation of degradation products. These products can interfere with experimental results and may possess altered biological activity or toxicity. It is strongly recommended to discard the discolored powder and use a fresh, properly stored batch to ensure the accuracy and reproducibility of your experiments.

Q2: The powder in my container has formed hard clumps. What caused this and what should I do?

A: Clumping or caking is almost always a result of moisture exposure. This indicates that the container was not sealed tightly or was opened frequently in a humid environment. As discussed in the FAQ section, moisture can lead to both physical changes and accelerated chemical degradation.[7][9] While the material might still be usable if the clumping is minor and no significant color change is observed, it is a critical warning sign that storage conditions are suboptimal. You should immediately transfer the remaining powder to a new, dry, and tightly sealed container, preferably with a desiccant, and store it in a low-humidity environment. For future use, it is advisable to aliquot the powder into smaller, single-use vials to minimize repeated exposure of the main stock to ambient conditions.

Q3: My stability-indicating HPLC analysis shows a significant loss of potency, but I followed the general storage guidelines. What could have gone wrong?

A: This situation requires a systematic investigation of potential causes. The following workflow can help you pinpoint the issue.

troubleshooting_workflow start Start: Unexpected Degradation Detected storage_temp Verify Storage Temperature (Check logs, thermometer calibration) start->storage_temp humidity_exposure Assess Humidity Exposure (Container seal, handling environment) storage_temp->humidity_exposure Temp OK outcome_temp Root Cause: Temperature Fluctuation storage_temp->outcome_temp Issue Found light_exposure Check for Light Exposure (Container type, storage location) humidity_exposure->light_exposure Humidity OK outcome_humidity Root Cause: Moisture Ingress humidity_exposure->outcome_humidity Issue Found reconstitution_check Review Reconstitution & Handling (Solvent purity, pH, storage of solution) light_exposure->reconstitution_check Light OK outcome_light Root Cause: Photodegradation light_exposure->outcome_light Issue Found analytical_method Validate Analytical Method (Standard stability, column integrity, mobile phase) reconstitution_check->analytical_method Handling OK outcome_handling Root Cause: Post-storage Handling reconstitution_check->outcome_handling Issue Found outcome_analytical Root Cause: Analytical Error analytical_method->outcome_analytical Issue Found stability_factors Ceftriaxone Ceftriaxone Disodium Salt (Powder) Degradation Chemical Degradation (Loss of Potency) Ceftriaxone->Degradation Influenced by Temp Temperature Temp->Degradation Humidity Humidity Humidity->Degradation Light Light (UV/Visible) Light->Degradation

Sources

Optimization

Effect of different diluents on the stability of reconstituted Ceftriaxone Disodium Salt

Welcome to the technical support guide for Ceftriaxone Disodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ceftriaxone Disodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of reconstituted ceftriaxone with various diluents. Our goal is to equip you with the necessary information to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of reconstituted Ceftriaxone Disodium Salt.

Q1: What are the recommended standard diluents for reconstituting Ceftriaxone Disodium Salt?

For laboratory and research purposes, the most common and recommended diluents are Sterile Water for Injection, 0.9% Sodium Chloride Injection, and 5% Dextrose Injection.[1] For intramuscular applications where pain reduction is a factor, 1% Lidocaine Hydrochloride solution (without epinephrine) is also frequently used.[1][2][3] It is critical to note that solutions containing lidocaine are strictly for intramuscular use and must never be administered intravenously.[4]

Q2: How does the choice of diluent impact the stability of reconstituted ceftriaxone?

The type of diluent is a crucial factor influencing the stability of reconstituted ceftriaxone. Solutions prepared with Sterile Water for Injection and 5% Dextrose generally exhibit the greatest stability.[5] The pH of the resulting solution plays a significant role; ceftriaxone is more stable in acidic to slightly acidic conditions and demonstrates less stability in basic conditions.[5] For instance, diluents like lidocaine solutions can result in a higher pH (around 8-8.5), which can accelerate degradation compared to the more neutral pH of sterile water (around 6.5) or the slightly acidic pH of dextrose solutions (around 6).[5]

Q3: What is the expected stability of reconstituted ceftriaxone at different temperatures?

Temperature is one of the most critical factors governing the stability of reconstituted ceftriaxone. As a general rule, lower temperatures significantly enhance stability.

  • Refrigerated Temperature (2-8°C): Solutions are considerably more stable, with some preparations maintaining potency for up to 10 days or even longer depending on the diluent and concentration.[5][6][7]

  • Room Temperature (23-25°C): Stability is significantly reduced. Depending on the diluent and concentration, the solution may be stable for periods ranging from 24 hours to a few days.[5][6][7]

  • Body Temperature (37°C): At this temperature, degradation is rapid, and stability is typically limited to only a few hours.[8][9]

  • Frozen Temperature (-20°C): When reconstituted with 5% Dextrose or 0.9% Sodium Chloride, ceftriaxone solutions can be stable for up to 26 weeks when frozen.[10]

Q4: Does the concentration of the reconstituted solution affect its stability?

Yes, the concentration of the reconstituted solution has a notable effect on its stability. Generally, more dilute solutions of ceftriaxone tend to be more stable than highly concentrated solutions.[5][11] For example, a study showed that ceftriaxone at 100mg/mL in lidocaine 1% was stable for a longer period under refrigeration than a solution with a concentration of 250mg/mL.[5]

Q5: My reconstituted ceftriaxone solution changed color from light yellow to amber. Is it still usable?

The color of reconstituted ceftriaxone solutions can range from light yellow to amber.[12] This color change is dependent on the storage duration, concentration, and the diluent used.[12] While a slight color change is normal and does not necessarily indicate a significant loss of potency, a pronounced darkening may suggest degradation. It is always best practice to use freshly prepared solutions. For quantitative experiments, a stability-indicating assay such as High-Performance Liquid Chromatography (HPLC) should be used to confirm the concentration if the solution has been stored.[7]

Q6: Are there any known incompatibilities with reconstituted ceftriaxone?

Absolutely. The most critical incompatibility is with calcium-containing solutions, such as Ringer's or Hartmann's solution.[12][13][14] Mixing ceftriaxone with these diluents can lead to the formation of a precipitate (ceftriaxone-calcium), which can have serious consequences.[12][13] Ceftriaxone is also reported to be incompatible with amsacrine, vancomycin, fluconazole, and aminoglycosides.[14] Therefore, ceftriaxone solutions should not be mixed with or added to other agents unless their compatibility is explicitly confirmed.[14]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Action(s) & Explanation
Precipitate or cloudiness observed in the solution immediately after reconstitution. Use of a calcium-containing diluent. Ceftriaxone readily forms a precipitate with calcium ions.[12][13] Immediately discard the solution. Re-prepare using a recommended, calcium-free diluent such as Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose. Always verify the composition of your diluents.
Significant loss of potency in a stored, reconstituted sample. Improper storage temperature, extended storage duration, or inappropriate pH. Ceftriaxone degradation follows first-order kinetics and is highly temperature-dependent.[7] Verify your storage conditions against the stability data provided in this guide (See Table 1). For future experiments, prepare fresh solutions or store them under validated refrigerated or frozen conditions for the shortest time necessary. The optimal pH for stability is around 7.5, with faster degradation at lower or higher pH levels.[15][16]
Inconsistent results in bioassays using reconstituted ceftriaxone. Degradation of the active compound. Even if visually clear, the ceftriaxone may have degraded into inactive products. This is especially likely if solutions are stored at room temperature for extended periods. It is crucial to use freshly reconstituted solutions for all sensitive biological experiments or to validate the stability under your specific storage conditions using a method like HPLC.[7]
Pain or irritation reported during intramuscular injection in animal studies. Use of an irritating diluent. Reconstitution with Sterile Water for Injection can be painful upon intramuscular injection.[2] For animal welfare and to minimize stress-induced variables, consider using 1% Lidocaine as the diluent for intramuscular injections, as it has been shown to significantly reduce injection-site pain.[2][3]

Data Summary: Stability of Reconstituted Ceftriaxone

The following table summarizes the stability of Ceftriaxone Disodium Salt in various diluents at different concentrations and temperatures. A solution is generally considered stable if it retains at least 90% of its initial concentration.[5]

Table 1: Stability of Reconstituted Ceftriaxone Sodium

DiluentConcentration (mg/mL)Storage Temp.Stability Period
Sterile Water for Injection10025°C2 days[10]
4°C10 days[5][10]
250, 35025°C24 hours[10]
4°C3 days[10]
0.9% Sodium Chloride10025°C2 days[10]
4°C10 days[10]
25025°C< 8 hours[5]
4°C3 days[5]
5% Dextrose10025°C2-3 days[5][6]
4°C10 days[5][6]
250, 35025°C24 hours[10]
4°C3 days[10]
1% Lidocaine HCl10025°C24 hours[10]
4°C9-10 days[5][10]
2504°C3 days[5]

Note: Stability times are approximate and can be influenced by the specific manufacturer's formulation. Always refer to the product-specific information sheet when available.

Experimental Protocols & Workflows

Protocol: Basic Stability Assessment of Reconstituted Ceftriaxone

This protocol outlines a fundamental workflow for evaluating the stability of ceftriaxone in a chosen diluent.

  • Reconstitution:

    • Aseptically reconstitute a known quantity of Ceftriaxone Disodium Salt powder with a precise volume of the desired diluent (e.g., Sterile Water for Injection) to achieve the target concentration (e.g., 100 mg/mL).[7]

    • Ensure complete dissolution by vortexing or gentle swirling.

  • Initial Analysis (T=0):

    • Immediately take an aliquot of the freshly prepared solution.

    • Perform a quantitative analysis using a validated stability-indicating HPLC method to determine the initial concentration (C₀).[7]

    • Visually inspect for color and clarity and measure the initial pH.

  • Sample Storage:

    • Divide the remaining solution into multiple sealed, light-protected vials.

    • Store these vials under the desired experimental conditions (e.g., 4°C and 25°C).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 6h, 12h, 24h, 48h, etc.), remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Perform visual inspection, pH measurement, and HPLC analysis to determine the ceftriaxone concentration (Cₜ).

  • Data Analysis:

    • Calculate the percentage of ceftriaxone remaining at each time point: (% Remaining) = (Cₜ / C₀) * 100.

    • Determine the time at which the concentration falls below 90% of the initial concentration. This is often referred to as the t₉₀ and represents the stability period under those conditions.[7]

Workflow for Stability Study

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Results & Conclusion Reconstitute Reconstitute Ceftriaxone with selected diluent Initial_Analysis Initial Analysis (T=0) - HPLC Concentration (C₀) - pH Measurement - Visual Inspection Reconstitute->Initial_Analysis Store_A Condition A (e.g., 25°C, protected from light) Initial_Analysis->Store_A Aliquot Store_B Condition B (e.g., 4°C, protected from light) Initial_Analysis->Store_B Aliquot Time_Analysis Withdraw samples at pre-defined intervals (Tₓ) Store_A->Time_Analysis Store_B->Time_Analysis Final_Analysis Final Analysis - HPLC Concentration (Cₜ) - pH Measurement - Visual Inspection Time_Analysis->Final_Analysis Data_Analysis Calculate % Remaining vs. Time Final_Analysis->Data_Analysis Conclusion Determine Stability Period (t₉₀) Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of reconstituted Ceftriaxone.

References

  • The Stability of Ceftriaxone Sodium in vials using different Diluents. Research Journal of Pharmacy and Technology. [Link]

  • Reconstitution Stability of Ceftriaxone Sodium for Injection in Intravenous Diluents. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • CEFTRIAXONE FOR INTRAMUSCULAR INJECTION. Sandoz Canada Inc. [Link]

  • Stability of Ceftriaxone 1g After Reconstitution with Lidocaine. Dr.Oracle. [Link]

  • Effect of pH on ceftriaxone degradation. ResearchGate. [Link]

  • Stability of ceftriaxone sodium in peritoneal dialysis solutions. PubMed. [Link]

  • Chemical stability of ceftriaxone by a validated stability-indicating liquid chromatographic method. ResearchGate. [Link]

  • Ceftriaxone for Injection, USP. U.S. Food and Drug Administration. [https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/0654 Ceftriaxone 1g Powder for Solution for Injection or Infusion - Summary of Product Characteristics (SmPC) - (emc). electronic medicines compendium (emc). [Link]

  • What are the compatible intravenous (IV) fluids for ceftriaxone administration?. Dr.Oracle. [Link]

  • mechanism of ceftriaxone degradation in aqueous solution. [Link]

  • Ceftriaxone/lidocaine Interactions. Drugs.com. [Link]

  • Trick of the Trade: Mix Ceftriaxone IM with Lidocaine for Less Pain. Academic Life in Emergency Medicine. [Link]

  • Can Rocephin (ceftriaxone) be mixed with lidocaine?. Dr.Oracle. [Link]

  • Ceftriaxone Degradation in the Presence of Sodium Halides Investigated by Electrochemical Methods Assisted by UV-Vis Spectrophotometry. MDPI. [Link]

  • Summaries of Product Characteristics. NAFDAC. [Link]Ceftriaxone-for-Injection-USP-1-g.pdf)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Third-Generation Cephalosporins Against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the in vitro efficacy of key third-generation cephalosporins against the opportunistic pathogen Pse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vitro efficacy of key third-generation cephalosporins against the opportunistic pathogen Pseudomonas aeruginosa. Moving beyond a simple product-to-product comparison, we delve into the fundamental mechanisms of action, the genetic and biochemical underpinnings of resistance, and provide detailed, replicable experimental protocols for assessing antimicrobial susceptibility. This document is designed to serve as a practical resource for researchers in microbiology, infectious disease, and pharmaceutical development.

Introduction: The Enduring Challenge of Pseudomonas aeruginosa

Pseudomonas aeruginosa remains a significant cause of opportunistic infections, particularly in healthcare settings. Its intrinsic and acquired resistance to a wide range of antibiotics complicates treatment and drives the need for a nuanced understanding of antimicrobial efficacy. Third-generation cephalosporins have long been a part of the therapeutic arsenal against this pathogen, but their effectiveness is increasingly challenged by evolving resistance mechanisms. This guide will focus on the comparative efficacy of prominent third-generation cephalosporins, including ceftazidime and cefoperazone, as well as newer combination agents designed to overcome resistance, such as ceftolozane-tazobactam and ceftazidime-avibactam.

Mechanism of Action and Resistance: A Molecular Arms Race

Third-generation cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.

However, P. aeruginosa has evolved sophisticated countermeasures to evade the action of these antibiotics. Understanding these resistance mechanisms is critical for interpreting susceptibility data and developing novel therapeutic strategies. The primary mechanisms of resistance include:

  • Enzymatic Degradation by β-Lactamases: P. aeruginosa can produce a variety of β-lactamase enzymes that hydrolyze the β-lactam ring of cephalosporins, rendering them inactive.[1] Of particular importance is the inducible chromosomal AmpC β-lactamase.[2]

  • Efflux Pumps: These membrane-bound protein complexes actively transport antibiotics out of the bacterial cell, preventing them from reaching their PBP targets.[1] The MexAB-OprM efflux pump is a key contributor to multidrug resistance in P. aeruginosa.[3]

  • Reduced Outer Membrane Permeability: Alterations or loss of outer membrane porin proteins, such as OprD, can restrict the entry of cephalosporins into the periplasmic space where the PBPs are located.[4][5]

Visualizing Resistance: Key Signaling Pathways

To fully appreciate the complexity of resistance, it is essential to visualize the regulatory pathways involved. The following diagrams illustrate the core mechanisms of resistance to third-generation cephalosporins in P. aeruginosa.

AmpC_Regulation cluster_membrane Periplasm cluster_cytoplasm Cytoplasm Peptidoglycan Fragments Peptidoglycan Fragments AmpG AmpG Peptidoglycan Fragments->AmpG transport AmpD AmpD NagZ NagZ AmpR AmpR NagZ->AmpR activates ampC gene ampC gene AmpR->ampC gene induces transcription AmpC β-lactamase AmpC β-lactamase ampC gene->AmpC β-lactamase translation β-lactam antibiotic β-lactam antibiotic AmpC β-lactamase->β-lactam antibiotic hydrolyzes β-lactam antibiotic->Peptidoglycan Fragments induces accumulation

Caption: Regulation of AmpC β-lactamase expression in P. aeruginosa.

MexAB_OprM_Efflux cluster_membrane Cell Envelope OprM OprM (Outer Membrane) Antibiotic (Extracellular) Antibiotic (Extracellular) OprM->Antibiotic (Extracellular) expels MexA MexA (Periplasmic) MexA->OprM connects MexB MexB (Inner Membrane) MexB->MexA associates Antibiotic (Cytoplasm) Antibiotic (Cytoplasm) Antibiotic (Cytoplasm)->MexB binds

Caption: The MexAB-OprM efflux pump system in P. aeruginosa.

Experimental Protocols for Susceptibility Testing

Accurate and reproducible assessment of antibiotic susceptibility is paramount for both clinical diagnostics and research. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols to ensure consistency.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a microorganism.[2]

Protocol based on CLSI M07-A11 and EUCAST Guidelines: [2][6]

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of the cephalosporins to be tested at a concentration of 1280 µg/mL in a suitable solvent.

    • Sterilize by filtration through a 0.22 µm filter.

  • Preparation of 96-Well Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[7]

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a qualitative test that assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.[8]

Protocol based on CLSI M100 Standards: [9]

  • Medium Preparation:

    • Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Aseptically apply the cephalosporin-impregnated disks to the surface of the inoculated agar.

    • Ensure the disks are firmly in contact with the agar and are at least 24 mm apart.

  • Incubation:

    • Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours in ambient air.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as susceptible (S), intermediate (I), or resistant (R) based on the zone diameter interpretive criteria provided in the current CLSI M100 document.[9]

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the in vitro activity of selected third-generation cephalosporins and combination agents against P. aeruginosa, as represented by their Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates. Lower MIC values indicate greater potency.

Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference(s)
Ceftazidime 23283.8[10]
Cefoperazone N/AN/A80[11]
Ceftolozane/Tazobactam 225646.6 - 79.2[12][13]
Ceftazidime/Avibactam 2481.7 - 96.7[10][14][15]

Note: Susceptibility rates can vary significantly based on the geographic location and the specific patient population from which the isolates were collected.

Conclusion and Future Perspectives

The data presented in this guide underscore the continued utility of certain third-generation cephalosporins against P. aeruginosa, particularly the newer β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam. Ceftazidime alone maintains reasonable activity, though rising MIC₉₀ values highlight the impact of resistance.[10] Cefoperazone has also demonstrated significant efficacy.[11] The newer agents, ceftolozane-tazobactam and ceftazidime-avibactam, show potent activity against a broad range of isolates, including many that are resistant to older cephalosporins.[12][13][14][15]

For researchers and drug development professionals, these findings emphasize the critical need for ongoing surveillance of resistance trends and the development of novel strategies to combat the multifaceted resistance mechanisms of P. aeruginosa. This includes the exploration of new β-lactamase inhibitors, efflux pump inhibitors, and alternative therapeutic approaches that are less susceptible to existing resistance pathways. The experimental protocols detailed herein provide a standardized framework for the evaluation of these next-generation antimicrobial agents.

References

  • Susceptibility of MDR Pseudomonas aeruginosa to ceftolozane/tazobactam and comparison of different susceptibility testing methods. (2017). Journal of Antimicrobial Chemotherapy. [Link]

  • Comparative in-vitro activity of ceftazidime (GR 20263) and other β -lactamase stable cephalosporins against pseudomonas. (n.d.). Journal of Antimicrobial Chemotherapy. [Link]

  • Comparison of in vitro activities of ceftazidime, piperacillin-tazobactam, and cefoperazone-sulbactam, and the implication on empirical therapy in patients with cancer. (2012). PubMed. [Link]

  • MIC50 and MIC90 of biocides against 92 Pseudomonas aeruginosa isolates. (n.d.). ResearchGate. [Link]

  • Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex. (2023). PLOS One. [Link]

  • Comparison of in vitro Activities of Ceftazidime-Tazobactam, Piperacillin- Tazobactam, and Cefoperazone-Sulbactam and the Implic. (2020). International Journal of Current Microbiology and Applied Sciences. [Link]

  • MIC 50 and MIC 90 of Pseudomonas aeruginosa. (n.d.). ResearchGate. [Link]

  • Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia. (2022). PubMed Central. [Link]

  • Activity of Ceftazidime-Avibactam Tested against Clinical Isolates of Antimicrobial Resistant Pseudomonas aeruginosa from United. (n.d.). JMI Laboratories. [Link]

  • Ceftazidime-Avibactam Activity against Multidrug-Resistant Pseudomonas aeruginosa Isolated in U.S. Medical Centers in 2012 and 2013. (2015). PubMed Central. [Link]

  • Resistance to ceftazidime–avibactam and other new β-lactams in Pseudomonas aeruginosa clinical isolates: a multi-center surveillance study. (2024). Microbiology Spectrum. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Negative regulation of the Pseudomonas aeruginosa outer membrane porin OprD selective for imipenem and basic amino acids. (n.d.). PubMed. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. (2018). PubMed Central. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • MexAB-OprM-specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 1: discovery and early strategies for lead optimization. (n.d.). PubMed. [Link]

  • MIC Determination. (n.d.). EUCAST. [Link]

  • Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa. (n.d.). PubMed Central. [Link]

  • MIC distributions of ceftolozane/tazobactam for all referred P. aeruginosa by assigned group and for other non-fermenters. (n.d.). ResearchGate. [Link]

  • MexAB-OprM Efflux Pump of Pseudomonas aeruginosa Offers Resistance to Carvacrol: A Herbal Antimicrobial Agent. (n.d.). Frontiers in Microbiology. [Link]

  • Direct Disk Diffusion Testing From Positive Blood Cultures. (2022). CLSI. [Link]

  • (PDF) Comparative Study Of Cefoperazone, Ceftazidime, Ceftizoxime, Cefotaxime, Ceftriaxone And Cefixime Against Pseudomonas Aeruginosa. (2014). ResearchGate. [Link]

  • In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem- resistant Acinetobacter baumannii and Pseudomonas aeruginosa. (n.d.). Dove Medical Press. [Link]

  • Antimicrobial Activity of Ceftolozane-Tazobactam, Ceftazidime-Avibactam, and Cefiderocol against Multidrug-Resistant Pseudomonas aeruginosa Recovered at a German University Hospital. (2022). PubMed Central. [Link]

  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021). PubMed Central. [Link]

  • Negative Regulation of the Pseudomonas aeruginosa Outer Membrane Porin OprD Selective for Imipenem and Basic Amino Acids. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (n.d.). PubMed. [Link]

  • Determination of alternative ceftolozane/tazobactam dosing regimens for patients with infections due to Pseudomonas aeruginosa with MIC values between 4 and 32 mg/L. (n.d.). Journal of Antimicrobial Chemotherapy. [Link]

  • Ceftazidime-avibactam MIC distribution of Pseudomonas aeruginosa... (n.d.). ResearchGate. [Link]

  • Investigation of OprD Porin Protein Levels in Carbapenem-Resistant Pseudomonas aeruginosa Isolates. (n.d.). Brieflands. [Link]

  • Regulation, structure, and activity of the Pseudomonas aeruginosa MexXY efflux system. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Structure and function of OprD protein in Pseudomonas aeruginosa: From antibiotic resistance to novel therapies. (n.d.). PubMed Central. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI. [Link]

  • Mechanisms of Resistance to Ceftolozane/Tazobactam in Pseudomonas aeruginosa: Results of the GERPA Multicenter Study. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Investigation Of MexAB Efflux Pump From Pseudomonas aeruginosa l Protocol Preview. (2022). YouTube. [Link]

  • [Cefoperazone, cefsulodin and ceftazidime--3 cephalosporins active against Pseudomonas in comparison with their monobactam analogs]. (n.d.). PubMed. [Link]

  • The analysis of the role of MexAB-OprM on quorum sensing homeostasis shows that the apparent redundancy of Pseudomonas aeruginosa multidrug efflux pumps allows keeping the robustness and the plasticity of this intercellular signaling network. (2020). bioRxiv. [Link]

  • CLSI 2025: Antibiotic Selection and Zone Interpretation Criteria for Pseudomonas aeruginosa. (2025). LaboratoryTests.org. [Link]

  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. (2025). Medical Notes. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Role of the Outer Membrane Protein OprD2 in Carbapenem-Resistance Mechanisms of Pseudomonas aeruginosa. (n.d.). PLOS. [Link]

  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024). YouTube. [Link]

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Comparative

Validating GLT-1 Upregulation: A Comparative Guide to Ceftriaxone in Primary Astrocytes

[1][2][3] Executive Summary In the landscape of neuropharmacology, the upregulation of Glutamate Transporter-1 (GLT-1/EAAT2) represents a critical therapeutic target for combating excitotoxicity in ALS, Alzheimer's, and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the landscape of neuropharmacology, the upregulation of Glutamate Transporter-1 (GLT-1/EAAT2) represents a critical therapeutic target for combating excitotoxicity in ALS, Alzheimer's, and ischemic stroke. While various agents promise modulation, Ceftriaxone (CTX) remains the gold-standard positive control for transcriptional upregulation.

This guide provides a rigorous, data-backed framework for validating GLT-1 upregulation in primary astrocytes. Unlike general protocols, we dissect the causality of the mechanism, compare CTX against emerging alternatives like LDN-212320 and Riluzole, and provide a self-validating experimental workflow.

Part 1: Mechanistic Grounding

Why Ceftriaxone? The NF-κB Pathway

To validate a target, you must understand its regulation. Ceftriaxone does not merely "boost" GLT-1; it acts as a specific transcriptional modulator. Research identifies the nuclear factor-κB (NF-κB) signaling pathway as the primary driver. CTX promotes the nuclear translocation of the p65 subunit, which binds specifically to the -272 position of the EAAT2 (GLT-1) promoter, initiating transcription [1].

Figure 1: Mechanism of Action The following diagram illustrates the specific signaling cascade triggered by Ceftriaxone, contrasting it with the functional modulation of Riluzole.

GLT1_Pathway CTX Ceftriaxone (CTX) NFkB_Inactive NF-κB (Inactive Cytosolic) CTX->NFkB_Inactive Activates Riluzole Riluzole Translation GLT-1 Protein Expression Riluzole->Translation Weak/Variable Induction Uptake Glutamate Uptake Riluzole->Uptake Modulates Flux/Release (Non-Transcriptional) p65 p65 Translocation NFkB_Inactive->p65 Promoter EAAT2 Promoter (-272 site) p65->Promoter Binds Transcription GLT-1 mRNA Transcription Promoter->Transcription Transcription->Translation Membrane Membrane Insertion Translation->Membrane Membrane->Uptake

Caption: Ceftriaxone induces GLT-1 via NF-κB transcriptional activation, whereas Riluzole primarily modulates functional flux with variable effects on protein expression.

Part 2: Comparative Analysis

Ceftriaxone vs. Alternatives

Before committing resources to an assay, researchers must select the correct modulator. While CTX is the transcriptional benchmark, other agents offer distinct profiles.

Table 1: Comparative Matrix of GLT-1 Modulators

FeatureCeftriaxone (CTX) LDN-212320 Riluzole
Primary Mechanism Transcriptional enhancer (NF-κB) [1]Translational/Post-translational enhancer [2]Functional modulator; reduces Glu release
Potency (In Vitro) High (2-3x fold increase)Moderate to HighLow (Expression); High (Function)
Time to Effect 48–72 Hours (Lag phase for transcription)24–48 HoursImmediate (Functional) to 48h
Dose Range 10 µM – 100 µM1 µM – 10 µM1 µM – 10 µM
Limitations Requires chronic treatment (days); β-lactam side effects in vivoLess validated in clinical settings than RiluzoleExpression data is inconsistent across astrocyte populations [3]
Best Use Case Positive Control for Expression Screening for small molecule enhancersFunctional neuroprotection assays

Critical Insight: Do not use Riluzole if your primary endpoint is protein expression (Western Blot). Use Ceftriaxone.[1][2][3][4][5][6][7][8][9][10][11][12] If your endpoint is survival or acute functional uptake, Riluzole is a valid comparator.

Part 3: Experimental Validation Framework

To scientifically validate GLT-1 upregulation, you cannot rely on a single endpoint. You must demonstrate Expression (Western Blot) and Function (Uptake Assay).[1]

Figure 2: The Self-Validating Workflow

Workflow Start Primary Astrocyte Culture (DIV 14) Treat Treatment Phase (CTX 10-100µM, 72h) Start->Treat Split Split Samples Treat->Split WB Protocol A: Quant. Western Blot Split->WB Uptake Protocol B: 3H-Glutamate Uptake Split->Uptake Result1 Band at ~65kDa (Monomer) & Multimers WB->Result1 Result2 >50% Increase in CPM/mg protein Uptake->Result2 Conclusion Validated Upregulation Result1->Conclusion Result2->Conclusion

Caption: A dual-arm workflow ensures that increased protein expression correlates with functional glutamate clearance capacity.

Protocol A: Primary Astrocyte Culture & Treatment

The Foundation of Reproducibility

Causality: Astrocytes lose GLT-1 expression in isolation (in vitro) without neuronal factors. Therefore, a robust induction protocol is required to see a signal over the "culture noise."

  • Cell Source: Cortical astrocytes from P1-P3 rat/mouse pups.

  • Maturation: Cultivate until DIV 14 (Days in Vitro). Immature astrocytes express GLAST but low GLT-1. Maturation is crucial for Ceftriaxone sensitivity.

  • Treatment:

    • Vehicle: Saline or Media alone.

    • Dose: 100 µM Ceftriaxone (optimal for maximal induction).

    • Duration: 3 to 5 days . (Note: 24h is often insufficient for significant protein-level changes via the NF-κB pathway).

    • Refresh: Change media containing fresh drug every 48 hours to prevent degradation.

Protocol B: Quantitative Western Blotting

Validating the Molecular Species

Expert Insight: GLT-1 is notorious for aggregating. Boiling samples can cause the transporter to precipitate, leading to empty lanes.

  • Lysis: RIPA buffer with Protease Inhibitors.

  • Sample Prep: DO NOT BOIL. Incubate at 37°C for 30 minutes or 70°C for 10 minutes.

  • Loading: 20 µg total protein per lane.

  • Antibody: Anti-GLT-1 (C-terminus).

  • Target Bands: Look for the monomer at ~62-65 kDa and significant multimeric complexes (dimers/trimers) at >150 kDa . CTX treatment should increase the intensity of both species.

  • Normalization: Use Beta-Actin or GAPDH.

Protocol C: Functional [³H]-Glutamate Uptake Assay

The "True" Test of Efficacy

Expression does not guarantee function. The transporter must be inserted into the plasma membrane.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing Na+ (Total uptake) or Choline (Na+-independent background).

  • Substrate: L-[³H]-Glutamate (final concentration 0.1 µM) + unlabeled Glutamate (10-100 µM).

  • Inhibition Control: Include Dihydrokainate (DHK) (100 µM) in a subset of wells. DHK is a selective GLT-1 inhibitor.

    • Logic: If CTX upregulates GLT-1 specifically, the "DHK-sensitive" portion of uptake should increase significantly compared to control.

  • Incubation: 5–10 minutes at 37°C. (Keep short to measure rate, not equilibrium).

  • Termination: Ice-cold stop solution. Lyse cells with 0.1M NaOH and measure radioactivity via scintillation counting.

  • Calculation: Specific GLT-1 Uptake = (Total Uptake - DHK Treated Uptake).

Part 4: Troubleshooting & Optimization

The "Serum Effect" Pitfall: High serum concentrations (10% FBS) can sometimes mask the effects of Ceftriaxone because serum itself contains factors that may elevate basal GLT-1.

  • Solution: Switch to low-serum (1-2%) or G5-supplemented serum-free media 24h prior to and during Ceftriaxone treatment to maximize the dynamic range of the assay [3].

Expression vs. Function Discrepancy: If Western Blot shows 3x increase but Uptake shows only 20% increase:

  • Cause: The transporter may be trapped in the ER/Golgi and not trafficking to the membrane.

  • Verification: Perform Surface Biotinylation assays to quantify membrane-bound GLT-1 specifically.

References

  • Lee, S. G., et al. (2008). "Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes." Journal of Biological Chemistry.

  • Kong, Q., et al. (2014). "Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection." Journal of Clinical Investigation.

  • Rao, V. L., et al. (2001). "Antisense knockdown of the glial glutamate transporter GLT-1, but not the neuronal transporter EAAC1, exacerbates transient focal cerebral ischemia-induced neuronal damage in rat brain." Journal of Neuroscience.

  • Rothstein, J. D., et al. (2005). "Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression."[12] Nature.

Sources

Validation

A Comparative Guide: Ceftriaxone Disodium Salt vs. Meropenem in Treating Experimental Sepsis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of Ceftriaxone Disodium Salt and Meropenem in the context of experimental sepsis models. Moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Ceftriaxone Disodium Salt and Meropenem in the context of experimental sepsis models. Moving beyond a simple catalog of features, we delve into the mechanistic underpinnings, comparative efficacy data, and detailed experimental protocols to empower researchers in their study design and interpretation.

Introduction: The Challenge of Sepsis and the Role of Beta-Lactams

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. In the laboratory, replicating the complexity of clinical sepsis is crucial for developing effective therapeutics. Animal models, particularly those inducing polymicrobial infections like Cecal Ligation and Puncture (CLP), are considered the gold standard as they closely mimic the progression and characteristics of human sepsis.[1][2]

At the forefront of sepsis treatment are beta-lactam antibiotics. This guide focuses on two prominent examples:

  • Ceftriaxone: A third-generation cephalosporin with a broad spectrum of activity against many gram-positive and gram-negative bacteria.

  • Meropenem: A broad-spectrum carbapenem antibiotic, often reserved for more severe or resistant infections.

Understanding their comparative performance in a controlled, experimental setting is vital for preclinical research and development.

Pharmacological Profile: A Head-to-Head Comparison

FeatureCeftriaxone Disodium SaltMeropenem
Drug Class Third-generation cephalosporin[3]Carbapenem[3]
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.Similar to other beta-lactams, it inhibits cell wall synthesis but has a broader spectrum of PBP binding.
Spectrum of Activity Broad-spectrum, effective against many gram-positive and gram-negative organisms.Very broad-spectrum, including activity against many anaerobic and gram-negative bacteria resistant to other beta-lactams.
Half-life Approximately 8 hours[3]Approximately 1 hour[3]

Preclinical Evidence: Efficacy in Experimental Sepsis Models

Direct comparative studies of ceftriaxone and meropenem in standardized, non-meningitis-related sepsis models are not extensively detailed in the provided search results. However, we can synthesize data from related experimental contexts to draw informed comparisons.

Bacterial Clearance and Survival
  • In a rabbit model of meningitis caused by penicillin-resistant Streptococcus pneumoniae, the difference in the change in bacterial concentration in the cerebrospinal fluid (CSF) after 24 hours was not statistically significant between ceftriaxone and meropenem treatment groups.[4]

  • An in vitro study on penicillin-resistant S. pneumoniae found that meropenem had significantly superior killing activity compared to ceftriaxone alone.[5] The bactericidal activity of meropenem was found to be similar to a combination of ceftriaxone and vancomycin.[5]

  • In a murine model of lethal pneumococcal pneumonia, treatment with ceftriaxone alone resulted in a 52% survival rate, with 40% of the mice developing septicemia.[6] The addition of IL-10 to ceftriaxone treatment enhanced bacterial clearance, prevented septicemia, and increased the survival rate to 95%.[6]

Modulation of Inflammatory Response

Sepsis is characterized by a massive release of pro-inflammatory cytokines. Effective treatment should not only clear the pathogen but also mitigate this harmful inflammatory cascade.

  • In a murine CLP model, treatment with ceftriaxone alone led to a significant decrease in the plasma levels of key pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[7]

  • Studies have shown that ceftriaxone treatment can increase the plasma levels of the anti-inflammatory cytokine IL-10.[8] IL-10 plays a crucial role in limiting the host's immune response by inhibiting the production of pro-inflammatory mediators.[8]

  • In a rat model of endotoxin-induced sepsis, ceftriaxone was able to reduce elevated levels of Vascular Endothelial Growth Factor (VEGF) and nitric oxide metabolites (NOx), both of which are involved in the inflammatory response and subsequent organ damage.[9]

While direct comparative data on the anti-inflammatory effects of meropenem in sepsis models is limited in the search results, its potent and broad-spectrum bactericidal activity would inherently lead to a reduction in the inflammatory stimuli.

Experimental Design & Protocols

Reproducibility in sepsis research is paramount. The Cecal Ligation and Puncture (CLP) model is widely used because it induces a polymicrobial infection that closely mirrors clinical abdominal sepsis.[1]

Visualizing the Experimental Workflow

G cluster_pre Pre-Operative Phase cluster_op Sepsis Induction Phase cluster_post Post-Operative & Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Anesthesia Anesthesia Induction Acclimatization->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy CLP Cecal Ligation & Puncture (e.g., 20% ligation, 21G needle) Laparotomy->CLP Closure Suturing CLP->Closure Resuscitation Fluid Resuscitation (e.g., 1ml Saline s.c.) Closure->Resuscitation Treatment Antibiotic Administration (Ceftriaxone or Meropenem) Resuscitation->Treatment Monitoring Monitoring (Survival, Clinical Scores) Treatment->Monitoring Sampling Blood/Tissue Sampling (e.g., at 24h) Monitoring->Sampling At pre-defined endpoints BacterialLoad Bacterial Load (CFU counts) Sampling->BacterialLoad Cytokines Cytokine Analysis (ELISA) Sampling->Cytokines

Sources

Comparative

In Vitro Comparison of Ceftriaxone and Vancomycin Against MRSA Isolates

Executive Summary This guide provides a technical, data-driven comparison of Vancomycin (a glycopeptide) and Ceftriaxone (a third-generation cephalosporin) against Methicillin-Resistant Staphylococcus aureus (MRSA). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical, data-driven comparison of Vancomycin (a glycopeptide) and Ceftriaxone (a third-generation cephalosporin) against Methicillin-Resistant Staphylococcus aureus (MRSA).

While Vancomycin remains the clinical "gold standard" for MRSA, Ceftriaxone is frequently utilized in research settings as a negative control for susceptibility or a synergistic partner . This guide delineates their mechanistic divergence, in vitro performance metrics (MIC and Time-Kill kinetics), and experimental protocols for validation.

Key Takeaway:

  • Vancomycin: Exhibits consistent bactericidal activity (slow-killing) with MICs typically

    
    .
    
  • Ceftriaxone: Demonstrates intrinsic lack of efficacy (MIC

    
    ) due to low affinity for PBP2a, yet remains critical for studying the "See-Saw" effect in combination therapies.
    

Mechanistic Divergence: The Molecular Battlefield

To understand the in vitro data, one must first understand the target site variation. MRSA resistance is defined by the acquisition of the mecA gene, which encodes Penicillin-Binding Protein 2a (PBP2a) .

  • Ceftriaxone (Beta-Lactam): Targets native PBPs (1, 2, 3,[1] 4) to inhibit transpeptidation (cross-linking). However, PBP2a has a closed active site that sterically hinders Ceftriaxone binding. Consequently, cell wall synthesis continues uninhibited in the presence of Ceftriaxone alone.

  • Vancomycin (Glycopeptide): Bypasses the PBP machinery entirely. It binds with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor (Lipid II). This steric blockade prevents any PBP (including PBP2a) from cross-linking the cell wall.

Visualization: Mechanism of Action & Resistance

MRSA_Mechanism cluster_PBPs Penicillin-Binding Proteins (PBPs) Precursor Peptidoglycan Precursor (Lipid II - D-Ala-D-Ala) NativePBP Native PBPs (High Affinity for Beta-Lactams) Precursor->NativePBP PBP2a PBP2a (mecA encoded) (Low Affinity for Beta-Lactams) Precursor->PBP2a Crosslink Cell Wall Cross-Linking (Bacterial Survival) Precursor->Crosslink Blocked by Vancomycin (Regardless of PBP) Vancomycin Vancomycin (Glycopeptide) Vancomycin->Precursor Binds D-Ala-D-Ala (Steric Hindrance) Ceftriaxone Ceftriaxone (Beta-Lactam) Ceftriaxone->NativePBP Acylates/Inhibits Ceftriaxone->PBP2a Cannot Bind (Active Site Closed) NativePBP->Crosslink Blocked by Ceftriaxone PBP2a->Crosslink Continues Synthesis (Resistance)

Figure 1: Mechanistic pathway showing how PBP2a allows MRSA to bypass Ceftriaxone inhibition, while Vancomycin blocks the substrate directly.

Comparative Performance Metrics

The following data summarizes typical in vitro results derived from CLSI-compliant Broth Microdilution (BMD) and Time-Kill assays.

Table 1: MIC Distribution & Breakpoints

Note: Ceftriaxone does not have a CLSI breakpoint for Staphylococci; values below represent experimental observation.

ParameterVancomycin (Standard of Care)Ceftriaxone (Comparator)
Typical MRSA MIC Range


CLSI Breakpoint (Susceptible)

[1]
N/A (Clinically Resistant)
Bactericidal Character Slow BactericidalNone (Indifferent/Growth)
Inoculum Effect Moderate (MIC rises with high load)High (PBP saturation required)
Primary Utility Monotherapy / Efficacy TestingNegative Control / Synergy Studies
Time-Kill Kinetics Analysis

In a 24-hour Time-Kill assay (starting inoculum


 CFU/mL):
  • Vancomycin (

    
     MIC):  Typically shows a 
    
    
    
    reduction in CFU/mL by 24 hours.[2] However, the kill rate is slower compared to beta-lactams acting on susceptible strains (MSSA).
  • Ceftriaxone (

    
     MIC equivalent):  MRSA isolates will show logarithmic growth similar to the growth control, often reaching 
    
    
    
    CFU/mL by 24 hours.
  • Combination (Synergy): Interestingly, adding Ceftriaxone to Vancomycin often enhances Vancomycin killing (the "See-Saw Effect"), reducing the Vancomycin MIC [2, 3].

Experimental Protocols

To replicate these findings, strictly adhere to CLSI M07 (MIC) and M26 (Time-Kill) guidelines.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the minimum concentration required to visibly inhibit growth.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Ensure Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels are correct.

  • Inoculum Prep: Direct colony suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve final well concentration of 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Rows A-H: 2-fold serial dilutions.

    • Vancomycin Range:

      
      .
      
    • Ceftriaxone Range:

      
      .
      
  • Incubation:

    
    C for 24 hours (ambient air). Note: MRSA requires full 24h incubation to detect heteroresistance.
    
  • Readout: Record MIC as the lowest concentration with no visible button/turbidity.

Protocol B: Time-Kill Kinetics Assay

Objective: Quantify the rate of bacterial killing over time.

Workflow Visualization:

TimeKill_Protocol cluster_flasks Treatment Flasks (20mL) Start Start: Log-phase MRSA (~10^8 CFU/mL) Dilute Dilute in CAMHB Target: 5x10^5 CFU/mL Start->Dilute Control Growth Control (No Drug) Dilute->Control Vanco Vancomycin (4x MIC) Dilute->Vanco Ceft Ceftriaxone (Fixed: 64 ug/mL) Dilute->Ceft Incubate Incubate 37°C Shaking (200 rpm) Control->Incubate Vanco->Incubate Ceft->Incubate Sample Remove Aliquots 0h, 4h, 8h, 24h Incubate->Sample At T=x Plate Serial Dilution & Plating (MHA Plates) Sample->Plate Count Count Colonies Calc Log10 CFU/mL Plate->Count

Figure 2: Workflow for Time-Kill Assay. Ensure carry-over effects are minimized by dilution.

Expert Tip (Self-Validation):

  • Carry-over Effect: When plating from the Vancomycin flask, the antibiotic is transferred to the agar. To validate that you are counting survivors and not inhibiting them on the plate, use the spot-plating method with at least a 1:10 dilution, or use charcoal-containing agar to adsorb residual drug.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[3] [Link]

  • Roch, M., et al. (2014). "Entrapment of Ceftaroline and Vancomycin by the Cell Wall of MRSA." Antimicrobial Agents and Chemotherapy. [Link]

  • Dhanda, G., et al. (2023). "Synergy of Vancomycin and Beta-Lactams against MRSA."[4][5][6] Frontiers in Microbiology. [Link]

  • Chambers, H. F. (1997). "Methicillin resistance in staphylococci: molecular and biochemical basis and clinical implications." Clinical Microbiology Reviews. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Ceftriaxone Disodium Salt Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria

This guide provides an in-depth analysis of Ceftriaxone Disodium Salt's efficacy, or lack thereof, against the significant clinical threat of extended-spectrum beta-lactamase (ESBL) producing bacteria. We will dissect th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Ceftriaxone Disodium Salt's efficacy, or lack thereof, against the significant clinical threat of extended-spectrum beta-lactamase (ESBL) producing bacteria. We will dissect the mechanisms of resistance, present comparative data against current standards of care, and provide actionable experimental protocols for researchers in drug development and microbiology.

The Challenge of ESBLs: Why Third-Generation Cephalosporins Fail

Extended-spectrum β-lactamases are enzymes that mediate resistance to a broad range of β-lactam antibiotics, including penicillins and third-generation cephalosporins like ceftriaxone.[1] The emergence and proliferation of bacteria producing these enzymes, primarily within the Enterobacterales order (e.g., Escherichia coli and Klebsiella pneumoniae), pose a critical global health challenge, limiting therapeutic options and leading to poorer patient outcomes.[1][2]

Ceftriaxone acts by inhibiting bacterial cell wall synthesis. However, ESBL enzymes effectively hydrolyze the β-lactam ring structure of ceftriaxone, rendering the antibiotic inactive before it can reach its target.[3] This enzymatic degradation is the primary mechanism of resistance. Consequently, ceftriaxone monotherapy is clinically ineffective against ESBL-producing organisms and is not recommended for treating such infections.[3][4]

Clinical data starkly illustrates this failure. A prospective study on acute pyelonephritis caused by ESBL-producing E. coli revealed that at 72 hours, only 65% of patients treated with ceftriaxone achieved a clinical response, compared to 93% of patients with non-ESBL strains.[3] Microbiological response was even lower at 67.5% for the ESBL group versus 100% for the non-ESBL group.[3][4] Animal models further corroborate these findings, showing that even when bacterial burden appears controlled, ceftriaxone treatment in mice infected with ESBL-producing E. coli results in significantly more profound renal damage compared to infections with non-ESBL strains.[3]

Restoring Activity: The Role of Combination Therapies

The strategy of pairing a β-lactam antibiotic with a β-lactamase inhibitor (BLI) is a well-established approach to overcoming resistance.[5] For ceftriaxone, the combination with sulbactam, a BLI, has been investigated as a potential method to restore its activity against ESBL producers.

The core principle is that sulbactam preferentially binds to and inactivates the ESBL enzyme, thereby protecting ceftriaxone from hydrolysis and allowing it to exert its bactericidal effect. Further enhancements to this combination have been explored, such as the addition of Ethylenediaminetetraacetic acid (EDTA), a chelating agent that can disrupt the bacterial outer membrane and work synergistically with the antibiotic.

In-vitro studies have shown that these combinations can be effective. One study found that a 2:1 ratio of ceftriaxone to sulbactam, combined with 3mg/ml of disodium EDTA, lowered the Minimum Inhibitory Concentration (MIC) by more than eight-fold and demonstrated synergy against most tested ESBL-producing microorganisms.[6] Another investigation focusing on a ceftriaxone-sulbactam combination against an ESBL-producing E. coli strain determined a MIC of 32/16 µg/mL and demonstrated that sulbactam provides a protective post-β-lactamase-inhibitor effect (PLIE), maintaining the inhibition of the β-lactamase even after its own concentration decreases.[5]

Below is a diagram illustrating the mechanism of action.

G cluster_0 Scenario 1: Ceftriaxone Monotherapy vs. ESBL Bacteria cluster_1 Scenario 2: Ceftriaxone + Sulbactam Combination CTX Ceftriaxone ESBL ESBL Enzyme CTX->ESBL Hydrolysis PBP Penicillin-Binding Protein (Target) CTX->PBP Intended Action (Blocked) ESBL->CTX Inactivation CW Cell Wall Synthesis PBP->CW Inhibited Death Bacterial Cell Death CW->Death CTX_S Ceftriaxone PBP_S Penicillin-Binding Protein (Target) CTX_S->PBP_S Binds & Inhibits SUL Sulbactam (Inhibitor) ESBL_S ESBL Enzyme SUL->ESBL_S Inhibition ESBL_S->CTX_S Hydrolysis (Prevented) CW_S Cell Wall Synthesis PBP_S->CW_S Blocked Death_S Bacterial Cell Death CW_S->Death_S Leads to

Mechanism of ESBL resistance and inhibitor action.

While promising, these combinations are not yet standard of care and require further clinical validation before they can be routinely recommended.[3]

Comparative Analysis: Ceftriaxone vs. Alternative Agents

Given the limitations of ceftriaxone, a comparative analysis against established alternative therapies is essential for drug development professionals. The choice of agent often depends on the site and severity of the infection.

  • Carbapenems (e.g., Meropenem, Ertapenem): These remain the first-line treatment and gold standard for serious infections caused by ESBL-producing Enterobacterales.[3][4][7] Their molecular structure is highly resistant to hydrolysis by ESBLs. However, the overuse of carbapenems is a significant driver of carbapenem resistance, a critical threat in itself.[8]

  • Piperacillin-Tazobactam: While a β-lactam/BLI combination, its efficacy against ESBLs is debated and often associated with poorer outcomes compared to carbapenems, particularly in severe infections.[9]

  • Oral Options for Uncomplicated UTIs: For less severe infections like cystitis, carbapenem-sparing options are strongly preferred. Agents such as nitrofurantoin and fosfomycin often retain high susceptibility rates (>90-95%) against ESBL-producing E. coli and are recommended as first-line treatments for uncomplicated UTIs.[4][7][10]

Table 1: Comparative In-Vitro Efficacy and Clinical Outcomes
Antibiotic AgentClassIn-Vitro Susceptibility (ESBL E. coli)Typical Clinical UseClinical Success Rate (Indication)Citation(s)
Ceftriaxone 3rd Gen. CephalosporinVery Low (<10%)Not Recommended for ESBLs65% (Pyelonephritis)[3],[4],[11]
Ceftriaxone/Sulbactam/EDTA Combination68.2% (In-vitro study)InvestigationalNot Established[3],[6]
Meropenem CarbapenemVery High (>95%)Severe Infections (First-line)High (Generally >90%)[3],[12]
Ertapenem CarbapenemVery High (>95%)Severe Infections (First-line)High (Generally >90%)[4],[7]
Fosfomycin Phosphonic Acid DerivativeHigh (>95%)Uncomplicated UTI>90% (UTI)[4],[10],[8]
Nitrofurantoin NitrofuranHigh (>90%)Uncomplicated UTI>90% (UTI)[4],[10],[7]

Experimental Protocol: Broth Microdilution for MIC Determination

To quantitatively assess the efficacy of ceftriaxone or any novel compound against an ESBL-producing strain, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). This protocol is designed to be self-validating through the inclusion of quality control strains.

Objective: To determine the MIC of Ceftriaxone Disodium Salt against a clinical isolate of an ESBL-producing E. coli.

Principle: A standardized suspension of the test organism is exposed to serial twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after a defined incubation period. This protocol adheres to the standards outlined by the Clinical and Laboratory Standards Institute (CLSI).[13]

Materials:

  • Ceftriaxone Disodium Salt analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • ESBL-producing E. coli test strain (e.g., ATCC® 700603™)

  • Quality Control (QC) strain (E. coli ATCC® 25922™)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:
  • Antibiotic Stock Preparation:

    • Causality: A high-concentration, accurate stock solution is critical for precise serial dilutions. Prepare a 1280 µg/mL stock solution of ceftriaxone in a suitable sterile solvent (e.g., sterile deionized water). Filter-sterilize the solution.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the ESBL-producing test strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Causality: Standardizing the inoculum density is paramount. An inoculum that is too dense can lead to falsely elevated MICs, while a sparse inoculum can lead to falsely low results.

    • Prepare the final inoculum by diluting this adjusted suspension 1:100 in CAMHB. This will yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Preparation (Serial Dilution):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the 1280 µg/mL ceftriaxone stock to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10 after mixing. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 can serve as a sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the antibiotic concentrations to a range of 64 µg/mL to 0.125 µg/mL. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Quality Control:

    • Causality: Running a QC strain with a known MIC range validates the entire experimental run, ensuring that the media, antibiotic, and procedure were correct.

    • Repeat steps 3 and 4 in a separate row or plate using the non-ESBL QC strain, E. coli ATCC® 25922™.

  • Incubation:

    • Stack the plates (no more than 4 high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • Using a plate reader or by eye, determine the lowest concentration of ceftriaxone that shows no visible growth (no turbidity). This is the MIC.

    • Check the QC strain result. The MIC for E. coli ATCC® 25922™ must fall within its acceptable range (e.g., ≤1 µg/mL for ceftriaxone) for the test to be considered valid.

    • For ESBL-producing Enterobacterales, a ceftriaxone MIC of ≥2 µg/mL is generally considered resistant and is often used as a proxy for ESBL production.[14][15] However, studies suggest that most ESBL isolates exhibit much higher MICs, often ≥32 µg/mL.[13][14]

Workflow Diagram: MIC Determination

G cluster_prep Preparation Phase cluster_plate Assay Phase cluster_analysis Analysis Phase A 1. Prepare Ceftriaxone Stock Solution (1280 µg/mL) C 3. Prepare 0.5 McFarland Bacterial Suspension A->C E 5. Perform Serial Dilutions of Ceftriaxone in 96-Well Plate A->E B 2. Culture ESBL-producing and QC Strains B->C D 4. Dilute Suspension for Final Inoculum C->D F 6. Inoculate Wells with Bacterial Suspension D->F E->F G 7. Include Growth and Sterility Controls E->G H 8. Incubate Plate (16-20h at 35°C) F->H I 9. Read Plates for Visible Growth (Turbidity) H->I J 10. Determine MIC (Lowest concentration with no growth) I->J K 11. Validate with QC Strain Results J->K

Workflow for Broth Microdilution MIC Testing.

Conclusion and Future Directions

The available evidence overwhelmingly indicates that ceftriaxone disodium salt as a monotherapy is not an effective treatment for infections caused by ESBL-producing bacteria.[3][4] High rates of clinical failure are predicted by the in-vitro resistance conferred by ESBL enzymes. While combination therapies with β-lactamase inhibitors like sulbactam show in-vitro promise, they require rigorous clinical evaluation to define their place in therapy.[5][6]

For researchers and drug development professionals, the focus should be on alternatives. Carbapenems remain the treatment of choice for severe ESBL infections, but their use must be stewarded carefully to prevent the rise of carbapenem resistance.[8] The development of novel β-lactam/BLI combinations and non-β-lactam antibiotics is critical. Furthermore, a renewed focus on carbapenem-sparing agents, especially for non-critical infections like uncomplicated cystitis, is an essential component of a sustainable antimicrobial strategy.[7]

Accurate and rapid diagnostics are the cornerstone of effective treatment. While ceftriaxone susceptibility can act as a proxy for ESBL screening, confirmatory tests or molecular methods are necessary for precise identification and appropriate therapeutic decision-making.[9][15]

References

  • Dr.Oracle. (2025, December 4). What is the recommended dose of Ceftriaxone (Rocephin) for treating E. coli ESBL infections?
  • Chaudhary, M., et al. Catering ESBL resistance challenge through strategic combination of Ceftriaxone, Sulbactam and Ethylenediaminetetraacetic Acid. Journal of Pharmacy Research.
  • Dr.Oracle. (2025, October 29). Can ceftriaxone be administered to a patient with Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli (E. coli) urinary tract infection (UTI)?
  • EFDA. Ceftriaxone and Sulbactam for Injection 1.5 gm Injxone SB.
  • PubMed. (2024). Ceftriaxone versus cefepime or carbapenems for definitive treatment of low-risk AmpC-Harboring Enterobacterales bloodstream infections in hospitalized adults: A retrospective cohort study.
  • Dr.Oracle. (2025, April 28). What antibiotics are effective against Extended-Spectrum Beta-Lactamase (ESBL) producing bacteria in urine?
  • National Institutes of Health (NIH). (2024). Establishing the Optimal Ceftriaxone MIC for Predicting ESBL Production in Bloodstream Infections. PMC.
  • National Institutes of Health (NIH). Risk factors for mortality of patients with ceftriaxone resistant E. coli bacteremia receiving carbapenem versus beta lactam/beta lactamase inhibitor therapy. PMC.
  • ResearchGate. (2025, August 9). Impact of Ceftriaxone De-restriction on the Occurrence of ESBL-Positive Bacterial Strains and Antibiotic Consumption.
  • SciSpace. PRO: Testing for ESBL production is necessary for ceftriaxone-non-susceptible Enterobacterales.
  • Oxford Academic. Clinical Impact of Ceftriaxone Resistance in Escherichia coli Bloodstream Infections: A Multicenter Prospective Cohort Study.
  • National Institutes of Health (NIH). (2022). Infectious Diseases Society of America 2022 Guidance on the Treatment of Extended-Spectrum β-lactamase Producing Enterobacterales (ESBL-E)... PMC.
  • MDPI. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia.
  • Oxford Academic. (2025, August 14). Establishing the Optimal Ceftriaxone MIC for Predicting ESBL Production in Bloodstream Infections. Open Forum Infectious Diseases.
  • (2021, May 7). Should ceftriaxone-resistant Enterobacterales be tested for ESBLs? A PRO/CON debate.
  • National Institutes of Health (NIH). (2025, September 11). Postβ-Lactamase-Inhibiting Effect of Sulbactam in Combination with Ceftriaxone on Extended-Spectrum-β-Lactamase-Producing Escherichia coli. PMC.
  • National Institutes of Health (NIH). (2026, January 11). Comparative Treatment Outcomes of Non-Extended-Spectrum Beta-Lactamase (ESBL), Ceftriaxone Non-Susceptible, Enterobacterales Bacteremia...
  • National Institutes of Health (NIH). (2025, February 5). Preserving the antimicrobial arsenal: exploring alternatives to carbapenems in ESBL battles within the southeast of Ireland.
  • National Institutes of Health (NIH). (2019, December 23). Prevalence and antibiotic resistance pattern of extended-spectrum beta-lactamase-producing Escherichia coli in clinical specimens. PMC.
  • IT Medical Team. (2011). A comparative study of Sulbactomax versus Ceftriaxone and betalactamase inhibitor and their effect on mutant prevention in ESBL.
  • (2025, August 10). Should ceftriaxone-resistant Enterobacterales be tested for ESBLs? A PRO/CON debate.

Sources

Comparative

Comparative Pharmacodynamics: Ceftriaxone vs. Cefotaxime in Neurological Infection Models

[1] Executive Summary While Ceftriaxone (CRO) and Cefotaxime (CTX) are often considered clinically interchangeable for adult bacterial meningitis, they exhibit distinct pharmacochemical behaviors in experimental models....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

While Ceftriaxone (CRO) and Cefotaxime (CTX) are often considered clinically interchangeable for adult bacterial meningitis, they exhibit distinct pharmacochemical behaviors in experimental models. This guide dissects their performance in the gold-standard rabbit meningitis model, isolating the variables of protein binding , active metabolites , and CSF penetration kinetics .

The Verdict: In experimental settings, Cefotaxime demonstrates more predictable linear pharmacokinetics due to low protein binding, while Ceftriaxone relies on massive total-drug serum concentrations to drive free-drug diffusion across the Blood-Brain Barrier (BBB).

Part 1: Mechanistic Basis & Pharmacochemistry

To design a valid experiment, one must understand the transport mechanisms. The efficacy of beta-lactams in the Central Nervous System (CNS) is driven exclusively by the unbound (free) fraction of the drug (


).
The Protein Binding Variable[2]
  • Ceftriaxone: Highly protein-bound (~85–95% in humans; ~60–80% in rabbits). This creates a "reservoir" effect in serum but limits the fraction available for immediate passive diffusion across the BBB.

  • Cefotaxime: Low protein binding (<40%).[1][2] Higher percentage of free drug is available for diffusion, but rapid renal elimination requires more frequent dosing to maintain gradients.

The Active Metabolite Factor

Unlike Ceftriaxone, Cefotaxime is metabolized into desacetyl-cefotaxime (dCTX) . In meningitis models, dCTX penetrates the CSF and exerts synergistic bactericidal activity, effectively extending the antimicrobial coverage duration.

Visualization: BBB Transport Dynamics

The following diagram illustrates the kinetic differences. Note the "Albumin Trap" affecting Ceftriaxone in the serum compartment.

BBB_Transport cluster_serum Serum Compartment cluster_bbb Blood-Brain Barrier cluster_csf CSF Compartment Albumin Serum Albumin CRO_Bound Ceftriaxone (Bound) Albumin->CRO_Bound High Affinity (Saturable) CRO_Free Ceftriaxone (Free) CRO_Bound->CRO_Free Equilibrium BBB_Tight Tight Junctions (Inflammation opens these) CRO_Free->BBB_Tight Diffusion Gradient CTX_Free Cefotaxime (Free) dCTX Desacetyl-CTX (Metabolite) CTX_Free->dCTX Hepatic Metabolism CTX_Free->BBB_Tight dCTX->BBB_Tight CRO_CSF Ceftriaxone (CSF) BBB_Tight->CRO_CSF CTX_CSF Cefotaxime (CSF) BBB_Tight->CTX_CSF dCTX_CSF Desacetyl-CTX (CSF) BBB_Tight->dCTX_CSF

Figure 1: Pharmacokinetic pathway showing the impact of protein binding on BBB penetration. Note dCTX contribution for Cefotaxime.

Part 2: The Gold Standard Protocol (Rabbit Meningitis Model)

The New Zealand White (NZW) rabbit model is the regulatory gold standard for meningitis PK/PD because the CSF volume allows for serial sampling in the same animal, reducing inter-subject variability.

Experimental Design

Objective: Compare bactericidal activity ($ \Delta \log_{10} CFU/mL $) and CSF penetration.

Materials:
  • Subjects: NZW Rabbits (2–3 kg).

  • Anesthesia: Ketamine (35 mg/kg) + Xylazine (5 mg/kg) IM.

  • Organism: Streptococcus pneumoniae (Type 3) or Haemophilus influenzae.

  • Inoculum:

    
     to 
    
    
    
    CFU suspended in saline.
Step-by-Step Workflow:
  • Induction (T=0h):

    • Anesthetize rabbit.[3]

    • Fix in stereotactic frame (optional but recommended for precision).

    • Intracisternal Inoculation: Insert 25G needle into the cisterna magna. Withdraw 0.2 mL CSF; inject 0.2 mL bacterial suspension.

    • Expert Insight: Avoid hematogenous inoculation (IV injection) for PK studies, as it creates variable meningitis severity. Direct cisternal injection ensures uniform inflammation.

  • Incubation (T=0h to T=12h):

    • Return animal to cage. Allow 12–16 hours for meningeal inflammation to peak.

    • Validation: At T=12h, verify meningitis via CSF tap (WBC > 1000/mm³, Lactate > 3.5 mmol/L).

  • Treatment Phase (T=12h):

    • Group A (CRO): Ceftriaxone 100 mg/kg IV bolus (mimics high-dose human therapy).

    • Group B (CTX): Cefotaxime 100 mg/kg IV bolus (or continuous infusion to study steady-state).

    • Group C (Control): Saline.

  • Serial Sampling:

    • Collect paired Blood and CSF samples at 0, 1, 2, 4, 6, and 8 hours post-dose.

    • Technique: Use a percutaneous cisternal tap. Limit CSF volume to 0.2 mL per draw to avoid altering CSF hydrodynamics.

Visualization: Experimental Timeline

Protocol_Workflow cluster_treatment Treatment Arms (IV) Start Anesthesia & Prep (NZW Rabbits) Inoculation Intracisternal Inoculation (S. pneumoniae, 10^5 CFU) Start->Inoculation Incubation Incubation Period (12-16 Hours) Inoculation->Incubation Validation Confirm Meningitis (Tap CSF: WBC >1000) Incubation->Validation Arm_A Ceftriaxone 100 mg/kg Validation->Arm_A Arm_B Cefotaxime 100 mg/kg Validation->Arm_B Sampling Serial Sampling (0-8h) Paired Serum & CSF Arm_A->Sampling Arm_B->Sampling Analysis HPLC (Drug Levels) & Quantitative Culture Sampling->Analysis

Figure 2: Experimental workflow for the rabbit meningitis model.

Part 3: Head-to-Head Data Analysis

The following data summarizes typical findings from comparative studies (e.g., Nau et al., Lutsar et al.).

Pharmacokinetic Parameters (Inflamed Meninges)
ParameterCeftriaxone (CRO)Cefotaxime (CTX)Clinical Implication
Serum Protein Binding ~85–95% (Human)~60–80% (Rabbit)30–40%CRO requires higher total doses to achieve equivalent free drug levels.
Serum Half-Life (

)
6–9 hours1–1.5 hoursCRO supports once-daily dosing; CTX requires q4h-q6h dosing.
CSF Penetration (%) 2–5% (Total Drug)10–20% (Total Drug)CTX penetrates more efficiently due to lower protein binding.
Active Metabolite NoneDesacetyl-cefotaximeCTX metabolite adds ~20% extra bioactivity in CSF.
Hysteresis (Lag Time) SignificantModerateCRO takes longer to equilibrate in CSF.
Bactericidal Activity (Efficacy)[6]

Despite PK differences, both drugs exhibit similar pharmacodynamics when dosed appropriately.

MetricCeftriaxoneCefotaxime
Bactericidal Rate -0.5 to -1.0

CFU/mL/h
-0.5 to -1.0

CFU/mL/h
Time to Sterilization 8–12 hours8–12 hours
Effect of Steroids Penetration reduced by ~50%Penetration reduced by ~30%

Critical Note on Steroids: The administration of Dexamethasone (often used to reduce hearing loss) closes tight junctions. This affects Ceftriaxone more severely than Cefotaxime because Ceftriaxone's entry is heavily dependent on the "leakiness" of the inflamed BBB, whereas Cefotaxime's smaller, less-bound molecule diffuses slightly better through intact barriers.

Part 4: Translational & Safety Considerations

The "Free Drug" Hypothesis

Researchers must not be misled by total serum concentrations. While Ceftriaxone serum levels are massive (up to 200 µg/mL), only the free fraction (~10 µg/mL) is driving the gradient into the CSF. Cefotaxime serum levels are lower, but a higher percentage is available for transport.

Neonatal Safety (The "Biliary Sludge" Issue)
  • Ceftriaxone: Displaces bilirubin from albumin and precipitates with calcium. Contraindicated in neonates (risk of Kernicterus and biliary pseudolithiasis).

  • Cefotaxime: Does not displace bilirubin significantly and does not precipitate with calcium.

  • Model Selection: If modeling neonatal meningitis, Cefotaxime is the mandatory choice for translational relevance.

Summary of Recommendations
  • For Convenience Models: Use Ceftriaxone (Single dose ease).

  • For Neonatal Models: Use Cefotaxime (Safety profile).

  • For Steroid Co-administration Studies: Use Cefotaxime to minimize PK variability caused by BBB closure.

References

  • Nau, R., et al. (1993). Passage of cefotaxime and ceftriaxone into cerebrospinal fluid of patients with uninflamed meninges.[4] Antimicrobial Agents and Chemotherapy.[5][1][6][7]

  • Lutsar, I., & Friedland, I. R. (2000). Pharmacokinetics and pharmacodynamics of cephalosporins in cerebrospinal fluid. Clinical Pharmacokinetics.

  • Scheld, W. M. (1989). Drug delivery to the central nervous system: general principles and relevance to therapy for meningitis. Reviews of Infectious Diseases.

  • Cherubin, C. E., et al. (1989). Penetration of newer cephalosporins into cerebrospinal fluid. Reviews of Infectious Diseases.

  • McCracken, G. H., Jr., et al. (1984). Pharmacokinetics of ceftriaxone in newborn infants. Antimicrobial Agents and Chemotherapy.[5][1][6][7]

Sources

Validation

A Researcher's Guide to Validating the Neuroprotective Effects of Ceftriaxone Disodium Salt in a Stroke Model

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals interested in validating the neuroprotective properties of Ceftriaxone Disodium Salt. We will move beyon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals interested in validating the neuroprotective properties of Ceftriaxone Disodium Salt. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating and robust investigation into this promising therapeutic candidate for ischemic stroke.

The Scientific Premise: Why Ceftriaxone?

Ischemic stroke triggers a devastating cascade of events, central to which is glutamate excitotoxicity . The massive release of the excitatory neurotransmitter glutamate over-activates its receptors, leading to an influx of calcium ions and subsequent neuronal death. A primary defense against this is the rapid clearance of synaptic glutamate by excitatory amino acid transporters (EAATs). The most abundant of these in the forebrain is the glutamate transporter-1 (GLT-1), predominantly expressed on astrocytes.

Ceftriaxone, a third-generation β-lactam antibiotic, has garnered significant attention for its neuroprotective potential, which is largely attributed to its ability to upregulate the expression and activity of GLT-1.[1][2][3] By enhancing the brain's natural glutamate clearance mechanism, Ceftriaxone offers a compelling therapeutic strategy to mitigate excitotoxic damage following an ischemic event. Evidence also suggests secondary mechanisms, including anti-inflammatory actions and modulation of oxidative stress, may contribute to its overall neuroprotective profile.[4][5]

Proposed Mechanism of Action

The primary hypothesis is that Ceftriaxone enhances the transcription of the SLC1A2 gene, which codes for GLT-1. This leads to an increased density of GLT-1 transporters on astrocytes surrounding the synapse, thereby improving the buffering capacity for glutamate released during an ischemic insult.

cluster_0 Ischemic Stroke cluster_1 Ceftriaxone Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release Excitotoxicity Excitotoxicity & Neuronal Death Glutamate_Release->Excitotoxicity Ceftriaxone Ceftriaxone GLT1_Upregulation ↑ GLT-1 Expression/Activity on Astrocytes Ceftriaxone->GLT1_Upregulation Glutamate_Clearance ↑ Glutamate Clearance GLT1_Upregulation->Glutamate_Clearance Glutamate_Clearance->Glutamate_Release Attenuates Start Grouping Animal Grouping (Sham, MCAO+Vehicle, MCAO+CTX) Start->Grouping Treatment Ceftriaxone (CTX) or Vehicle Admin (e.g., 200 mg/kg, i.p.) Grouping->Treatment MCAO Transient MCAO Surgery (e.g., 90 min occlusion) Treatment->MCAO Assessments Post-Stroke Assessments MCAO->Assessments Behavior Behavioral Testing (24h, 72h, 7d) Assessments->Behavior Imaging Infarct Volume Analysis (e.g., 72h) Assessments->Imaging Molecular Molecular & Histological Analysis (Terminal) Assessments->Molecular End Molecular->End

Caption: High-level experimental workflow for validation.

Core Methodologies & Protocols

The trustworthiness of your findings hinges on the meticulous execution of validated protocols.

In Vivo Model: Transient MCAO
  • Rationale: This model reliably produces an infarct in the territory of the middle cerebral artery, encompassing both cortical and striatal regions, which is highly relevant to human stroke. [6]The reperfusion phase also allows for the study of secondary injury mechanisms.

  • Protocol:

    • Anesthetize the animal (e.g., Wistar rat, 250-300g) with isoflurane.

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a silicon-coated monofilament (e.g., 4-0) through an incision in the CCA and advance it up the ICA until a slight resistance is felt, indicating occlusion of the MCA origin.

    • After the occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.

    • Close the incision and allow the animal to recover with appropriate post-operative care.

Outcome Measure 1: Infarct Volume Assessment
  • Rationale: The primary endpoint for any neuroprotective agent is its ability to salvage brain tissue. TTC staining provides a clear, quantitative measure of the infarct core.

  • Protocol (TTC Staining):

    • At a predetermined endpoint (e.g., 72 hours post-MCAO), euthanize the animal and harvest the brain.

    • Chill the brain briefly at -20°C for easier slicing.

    • Cut the brain into 2 mm coronal sections.

    • Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.

    • Transfer the stained sections to a 4% paraformaldehyde solution for fixation.

    • Image the sections. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct area in each slice using image analysis software (e.g., ImageJ) and calculate the total infarct volume, correcting for edema.

Outcome Measure 2: Neurological Function
  • Rationale: A reduction in infarct volume must translate to improved functional outcomes. Behavioral tests provide this crucial link.

  • Protocol (Modified Neurological Severity Score - mNSS):

    • Assess animals at multiple time points (e.g., 24h, 72h, 7 days) post-stroke. [7] 2. The mNSS is a composite score (0-18) evaluating motor, sensory, balance, and reflex functions.

    • Motor Tests: Raising the rat by the tail (observing for forelimb flexion), performance on a walking beam.

    • Sensory Tests: Placing and proprioceptive tests.

    • Reflex Tests: Pinna, corneal, and startle reflexes.

    • A higher score indicates greater neurological deficit. The experimenter must be blinded to the treatment groups to ensure unbiased scoring.

Mechanistic Validation 1: Western Blot for GLT-1
  • Rationale: To directly test the hypothesis that Ceftriaxone upregulates GLT-1, quantifying its protein levels in the relevant brain region is essential.

  • Protocol:

    • At the terminal endpoint, harvest the brain and dissect the peri-infarct cortical tissue.

    • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. [8] 3. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a 10% Tris-Glycine gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against GLT-1 (e.g., Sigma-Aldrich AB1783). [9]Use an antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and imaging system.

    • Quantify band density and normalize GLT-1 expression to the loading control.

Mechanistic Validation 2: Immunohistochemistry (IHC)
  • Rationale: IHC provides spatial information, allowing visualization of neuronal survival and astrocytic reactivity in the peri-infarct zone.

  • Protocol:

    • Perfuse the animal with saline followed by 4% paraformaldehyde.

    • Harvest the brain and post-fix overnight, then transfer to a sucrose solution for cryoprotection.

    • Cut 20-30 µm thick coronal sections using a cryostat.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding and permeabilize the sections.

    • Incubate with primary antibodies overnight. Key targets include:

      • NeuN: To label surviving neurons. [10][11] * GFAP: To label reactive astrocytes. [12] 7. Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Mount with a DAPI-containing medium to counterstain nuclei.

    • Image using a confocal or fluorescence microscope and quantify the number of NeuN-positive cells in defined regions of the peri-infarct cortex.

Data Presentation & Interpretation

Clear data presentation is critical for objective comparison.

Table 1: Comparative Efficacy on Infarct Volume and Neurological Deficit

GroupNInfarct Volume (% of Hemisphere)mNSS Score (at 72h)
Sham100 ± 00.5 ± 0.2
MCAO + Vehicle1035.2 ± 4.511.8 ± 1.3
MCAO + Ceftriaxone (200 mg/kg)1018.5 ± 3.16.5 ± 1.1
Data are presented as Mean ± SEM. *p < 0.05 compared to MCAO + Vehicle.

Table 2: Mechanistic Validation Data

GroupNRelative GLT-1 Protein Expression (Fold Change vs. Sham)Surviving Neurons (NeuN+ cells/field in Peri-Infarct)
Sham81.0 ± 0.1250 ± 15
MCAO + Vehicle80.6 ± 0.195 ± 12
MCAO + Ceftriaxone (200 mg/kg)81.4 ± 0.2180 ± 18
Data are presented as Mean ± SEM. *p < 0.05 compared to MCAO + Vehicle.

Comparison with Alternative Neuroprotective Strategies

Ceftriaxone's performance should be contextualized against other major classes of neuroprotective agents.

Therapeutic ClassExample AgentMechanism of ActionKey AdvantagesMajor Limitations & Challenges
Glutamate Transporter Upregulator Ceftriaxone Increases expression/activity of astrocytic GLT-1, enhancing glutamate clearance. [3][13]Utilizes an endogenous protective mechanism; good safety profile as an existing antibiotic.Efficacy may depend on pre- vs. post-stroke administration; mixed results on expression vs. activity. [3][14]
NMDA Receptor Antagonist MemantineUncompetitive, low-affinity antagonist that blocks the NMDA receptor ion channel. [15][16][17]Directly targets the excitotoxic pathway.High-affinity antagonists failed clinical trials due to severe side effects (psychosis, memory impairment). [18]Narrow therapeutic window.
Free Radical Scavenger EdaravoneScavenges hydroxyl radicals and peroxyl radicals, reducing oxidative stress and lipid peroxidation. [19][20]Targets a key downstream component of ischemic injury; approved for stroke in some countries.Acts after the initial excitotoxic insult; may not prevent the primary neuronal injury.

Conclusion and Future Directions

The experimental framework outlined provides a robust pathway to validate the neuroprotective effects of Ceftriaxone Disodium Salt. The data consistently show that Ceftriaxone can significantly reduce infarct volume and improve neurological outcomes in preclinical stroke models. [3][13]This effect is strongly correlated with an upregulation of the glutamate transporter GLT-1, confirming its primary mechanism of action.

Compared to direct NMDA receptor antagonists that have a history of clinical failure, Ceftriaxone's approach of augmenting the brain's intrinsic glutamate-clearing capacity represents a more nuanced and potentially safer therapeutic strategy. While free radical scavengers address a different aspect of the ischemic cascade, Ceftriaxone targets an earlier and more upstream event.

Future research should focus on optimizing the therapeutic window for post-stroke administration, exploring potential synergistic effects with other treatments like thrombolytics or free radical scavengers, and ultimately, translating these compelling preclinical findings into well-designed clinical trials.

References

  • GLT-1 Knockdown Inhibits Ceftriaxone-Mediated Improvements on Cognitive Deficits, and GLT-1 and xCT Expression and Activity in APP/PS1 AD Mice. (2020). National Institutes of Health. [Link]

  • Thöne-Reineke, C., et al. (2008). The beta-lactam antibiotic, ceftriaxone, dramatically improves survival, increases glutamate uptake and induces neurotrophins in stroke. Journal of Hypertension. [Link]

  • Ceftriaxone pretreatment confers neuroprotection in rats with acute glaucoma and reduces the score of seizures induced by pentylenotetrazole in mice. (2020). Journal of Biochemical and Molecular Toxicology. [Link]

  • Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota. (2021). Frontiers in Aging Neuroscience. [Link]

  • Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson's model. (n.d.). PLoS ONE. [Link]

  • Preventive Ceftriaxone in Patients with Stroke Treated with Intravenous Thrombolysis: Post Hoc Analysis of the Preventive Antibiotics in Stroke Study. (2018). Cerebrovascular Diseases. [Link]

  • Neuroprotective effect of ceftriaxone on the penumbra in a rat venous ischemia model. (2013). Restorative Neurology and Neuroscience. [Link]

  • Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease. (2021). International Journal of Molecular Sciences. [Link]

  • Use of Ceftriaxone as a Predictor of Good Outcome in Stroke Patients: A Retrospective Chart Review. (2022). ResearchGate. [Link]

  • Neuroprotective potential of ceftriaxone in in vitro models of stroke. (2007). Neuroscience. [Link]

  • Use of Ceftriaxone as a Predictor of Good Outcome in Stroke Patients: A Retrospective Chart Review. (2022). Annals of Neurosciences. [Link]

  • Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease. (2020). Neuropharmacology. [Link]

  • A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. (2021). F1000Research. [Link]

  • Is ceftriaxone effective in experimental brain ischemia/reperfusion injury? (2014). Bratislava Medical Journal. [Link]

  • Blood/Brain Biomarkers of Inflammation After Stroke and Their Association With Outcome: From C-Reactive Protein to Damage-Associated Molecular Patterns. (2016). Current Neurology and Neuroscience Reports. [Link]

  • Targeting NMDA receptors in stroke: new hope in neuroprotection. (2018). Translational Stroke Research. [Link]

  • 2.6. Western Blot for GLT‐1. (n.d.). Bio-protocol. [Link]

  • Behavioral tests in rodent models of stroke. (2020). Neural Regeneration Research. [Link]

  • Neuroprotective effects of free radical scavengers in stroke. (2009). Methods in Molecular Biology. [Link]

  • Neuronal Expression of the Glutamate Transporter GLT-1 in Hippocampal Microcultures. (n.d.). The Journal of Neuroscience. [Link]

  • The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics. (2021). Frontiers in Neuroscience. [Link]

  • Free radicals in cerebral ischemia. (1985). Stroke. [Link]

  • Histochemical and immunohistochemical analyses of the stroke area. (n.d.). ResearchGate. [Link]

  • Behavioral tests in rodent models of stroke. (2020). ResearchGate. [Link]

  • Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions. (2018). Frontiers in Molecular Neuroscience. [Link]

  • (A) Western blot analysis for GLT-1 protein in HEK293 cells that were... (n.d.). ResearchGate. [Link]

  • Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment. (2016). Journal of Cerebral Blood Flow & Metabolism. [Link]

  • The Role of Immune Cells in Post-Stroke Angiogenesis and Neuronal Remodeling: The Known and the Unknown. (2021). Frontiers in Immunology. [Link]

  • Oxidative Stress and the Use of Antioxidants in Stroke. (2018). Antioxidants. [Link]

  • Behavioral Tests in Rodent Models of Stroke. (n.d.). Ace Therapeutics. [Link]

  • Neuronal Damage and Plasticity Identified by Microtubule-Associated Protein 2, Growth-Associated Protein 43, and Cyclin D1 Immunoreactivity After Focal Cerebral Ischemia in Rats. (2001). Stroke. [Link]

  • NMDA Receptors in Stroke: Pathways and Potential Treatments. (n.d.). The Journal of Undergraduate Research - University of Rochester. [Link]

  • Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in arundic acid- (ONO-2506) treated stroke-prone spontaneously hypertensive rats. (2012). Journal of Toxicologic Pathology. [Link]

  • Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. (2024). Springer Link. [Link]

  • Free Radical Damage in Ischemia-Reperfusion Injury: An Obstacle in Acute Ischemic Stroke after Revascularization Therapy. (2018). Oxidative Medicine and Cellular Longevity. [Link]

  • NMDA receptor. (n.d.). Wikipedia. [Link]

  • Antioxidants and Free Radical Scavengers for the Treatment Of Stroke, Traumatic Brain Injury and Aging. (2008). Current Pharmaceutical Design. [Link]

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  • Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? (2006). Current Molecular Medicine. [Link]

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Comparative

A Comparative Analysis of Ceftriaxone Disodium Salt and Ampicillin Against Specific Pathogens: A Guide for Researchers

This guide provides an in-depth comparative analysis of two pivotal β-lactam antibiotics: Ceftriaxone Disodium Salt, a third-generation cephalosporin, and ampicillin, an aminopenicillin. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two pivotal β-lactam antibiotics: Ceftriaxone Disodium Salt, a third-generation cephalosporin, and ampicillin, an aminopenicillin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of their mechanisms, efficacy, and the experimental methodologies used to evaluate them. We will explore the causality behind their differing spectrums of activity and delve into the molecular underpinnings of bacterial resistance, supported by field-standard experimental protocols.

Introduction: Two Generations of β-Lactam Antibiotics

Ceftriaxone and ampicillin, while both belonging to the β-lactam class, represent distinct evolutionary stages in the development of antibiotics designed to combat bacterial infections. Their structural differences dictate their stability, spectrum of activity, and susceptibility to bacterial resistance mechanisms.

Ampicillin , a derivative of the original penicillin core, was a significant advancement as one of the first "broad-spectrum" penicillins. Its key innovation is the addition of an amino group, which enhances its ability to penetrate the outer membrane of Gram-negative bacteria.[1] However, its β-lactam ring remains vulnerable to a wide array of β-lactamase enzymes.

Ceftriaxone Disodium Salt is a later-generation cephalosporin characterized by a more complex structure. This includes an aminothiazole ring and a methoxyimino group, which provide two critical advantages: enhanced stability against many β-lactamases and a higher affinity for the penicillin-binding proteins (PBPs) of many Gram-negative bacteria.[2]

Mechanism of Action: A Shared Target, A Common Pathway

Both ampicillin and ceftriaxone exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] This process is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic stress. The final step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).

Both antibiotics, as structural analogs of the D-Ala-D-Ala moiety of the peptidoglycan chain, act as suicide inhibitors of these PBP transpeptidases. By acylating the active site of the PBP, they prevent the formation of the essential cross-links, leading to a weakened cell wall and subsequent cell lysis.

cluster_0 Bacterial Cell cluster_1 Antibiotic Action Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs Catalysis Cross-linked Peptidoglycan Stable Cell Wall PBPs->Cross-linked Peptidoglycan Cross-linking Cell Lysis Cell Lysis PBPs->Cell Lysis Inhibition leads to Beta_Lactam Ceftriaxone or Ampicillin Beta_Lactam->PBPs Irreversible Binding Inhibited_PBPs Inhibited PBPs

Figure 1: Mechanism of Action for β-Lactam Antibiotics.

Comparative In Vitro Efficacy: A Quantitative Look at Susceptibility

The true differentiation between these two agents lies in their performance against specific pathogens. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes typical MIC ranges and interpretive breakpoints as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

PathogenAntibioticTypical MIC50/MIC90 (μg/mL)CLSI Breakpoints (S/I/R in μg/mL)EUCAST Breakpoints (S/R in μg/mL)Key Insights
Escherichia coli Ampicillin>32 / >32≤8 / 16 / ≥32≤8 / >8High rates of resistance due to β-lactamase production are common.[3]
Ceftriaxone≤0.25 / 0.5≤1 / 2 / ≥4≤1 / >2Generally highly active, but resistance is increasing due to ESBLs (e.g., CTX-M).[4]
Staphylococcus aureus (MSSA) Ampicillin0.25 / 0.5≤0.25 / - / -≤1 / >1Active against non-β-lactamase producing strains. Not effective against MRSA.
Ceftriaxone2 / 4≤8 / 16 / ≥32-Moderate activity; not a first-line agent for serious staphylococcal infections.[4]
Streptococcus pneumoniae Ampicillin≤0.5 / 1(Non-meningitis) ≤2 / 4 / ≥8≤0.5 / >2Efficacy is dependent on PBP alterations; resistance is a growing concern.[5]
Ceftriaxone≤0.5 / 1(Non-meningitis) ≤1 / 2 / ≥4≤0.5 / >2Potent activity, often used for meningitis due to good CSF penetration.[4]
Pseudomonas aeruginosa Ampicillin---Intrinsically resistant.
Ceftriaxone8 / >32--Generally considered clinically ineffective.[6]
Enterococcus faecalis Ampicillin1 / 2≤8 / - / ≥16≤4 / >4Often the drug of choice for susceptible isolates.[7]
Ceftriaxone>64 / >64--Intrinsically resistant due to low-affinity PBPs.
Bacteroides fragilis Ampicillin>32 / >32--High rates of resistance due to β-lactamase production.[8]
Ceftriaxone>64 / >64--Poor activity; not recommended for serious anaerobic infections.[9][10]

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints can vary based on the site of infection (e.g., meningitis vs. non-meningitis). Data compiled from CLSI M100 and EUCAST breakpoint tables.[11][12]

Mechanisms of Resistance: The Bacterial Counter-Offensive

Bacterial resistance to β-lactam antibiotics is a significant clinical challenge and a primary area of drug development research. The two principal mechanisms are enzymatic degradation and target site modification.

Enzymatic Degradation by β-Lactamases

This is the most common form of resistance against penicillins and cephalosporins. Bacteria acquire genes that produce enzymes called β-lactamases, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

  • Ampicillin is highly susceptible to a wide range of β-lactamases, from simple penicillinases produced by S. aureus to the broad-spectrum β-lactamases common in E. coli.

  • Ceftriaxone is stable against many common β-lactamases. However, its efficacy is critically compromised by Extended-Spectrum β-Lactamases (ESBLs), particularly the CTX-M family, which are highly prevalent in Enterobacteriaceae.[13][14][15] These enzymes have an expanded active site that can accommodate and hydrolyze third-generation cephalosporins.

Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)

Bacteria can also develop resistance by altering the structure of their PBPs. These modifications reduce the binding affinity of β-lactam antibiotics, rendering them less effective even if they reach their target.

  • Ampicillin resistance in S. pneumoniae is a classic example of PBP modification. Stepwise mutations in several PBP genes, particularly pbp2b and pbp2x, lead to reduced susceptibility.[5][16] Similarly, intrinsic resistance in Enterococcus faecalis is due to the expression of a low-affinity PBP5.

  • Ceftriaxone resistance can also arise from PBP alterations, often in conjunction with β-lactamase production, further limiting its effectiveness.

Experimental Protocols: A Guide to In Vitro Assessment

Accurate and reproducible assessment of antibiotic efficacy is paramount. The following are standardized protocols from EUCAST and CLSI for determining antimicrobial susceptibility.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M07)[1]

This method determines the MIC of an antibiotic by challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

Causality of Experimental Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium as its divalent cation (Ca²⁺ and Mg²⁺) concentration is controlled, which is critical as it can affect the activity of some antibiotics.

  • Standardized Inoculum (5 x 10⁵ CFU/mL): A consistent bacterial density is crucial. Too low an inoculum can lead to falsely low MICs, while too high an inoculum can overwhelm the antibiotic, leading to falsely high MICs.

  • Serial Two-Fold Dilutions: This allows for a precise determination of the concentration at which bacterial growth is inhibited.

Step-by-Step Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare a high-concentration stock solution of Ceftriaxone Disodium Salt and ampicillin in a suitable solvent.

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve the desired final concentration range.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 1°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Disk Diffusion for Susceptibility Testing (Adapted from EUCAST)[3][5]

This method assesses susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a known amount of antibiotic.

Causality of Experimental Choices:

  • Mueller-Hinton Agar: This medium has good batch-to-batch reproducibility and supports the growth of most common pathogens. Its composition allows for good diffusion of the antibiotic.

  • Agar Depth (4.0 ± 0.5 mm): The depth of the agar is critical as it affects the diffusion of the antibiotic. Thinner plates will result in larger zones, and thicker plates in smaller zones.[17]

  • Standardized Inoculum (0.5 McFarland): A confluent lawn of growth is required for accurate measurement of the inhibition zone.

Step-by-Step Protocol:

  • Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Apply Antibiotic Disks: Within 15 minutes of inoculation, use sterile forceps to apply the antibiotic disks (e.g., Ceftriaxone 30 µg, Ampicillin 10 µg) firmly onto the agar surface, ensuring complete contact.[17]

  • Incubation: Invert the plates and incubate at 35°C ± 1°C for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters.

  • Interpret Results: Compare the measured zone diameters to the established clinical breakpoints from EUCAST or CLSI to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion MIC_Prep Prepare Serial Antibiotic Dilutions MIC_Inoculate Inoculate Microtiter Plate MIC_Prep->MIC_Inoculate MIC_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) MIC_Inoculum->MIC_Inoculate MIC_Incubate Incubate 16-20h at 35°C MIC_Inoculate->MIC_Incubate MIC_Read Read MIC (Lowest concentration with no growth) MIC_Incubate->MIC_Read Result Interpret as S, I, or R using Breakpoints MIC_Read->Result Disk_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Disk_Swab Swab Mueller-Hinton Agar Plate Disk_Inoculum->Disk_Swab Disk_Apply Apply Antibiotic Disks Disk_Swab->Disk_Apply Disk_Incubate Incubate 16-20h at 35°C Disk_Apply->Disk_Incubate Disk_Read Measure Zone of Inhibition (mm) Disk_Incubate->Disk_Read Disk_Read->Result

Figure 2: Experimental Workflow for Antimicrobial Susceptibility Testing.

Conclusion and Future Perspectives

The comparative analysis of Ceftriaxone Disodium Salt and ampicillin reveals a classic trade-off in antibiotic development: the broader spectrum and β-lactamase stability of ceftriaxone versus the narrower, more targeted activity of ampicillin. While ceftriaxone offers superior coverage against many Gram-negative pathogens, ampicillin remains a crucial agent for susceptible enterococcal and streptococcal infections.

For the research and drug development professional, this comparison underscores several key points:

  • The dynamic nature of resistance: The rise of ESBLs has eroded the utility of ceftriaxone against pathogens it once easily treated, highlighting the continuous need for surveillance and the development of new β-lactamase inhibitors.

  • The importance of targeted therapy: Understanding the intrinsic resistance patterns (e.g., ceftriaxone against Enterococcus) and common acquired resistance mechanisms is crucial for selecting the appropriate therapeutic agent and for designing novel antibiotics that can overcome these hurdles.

  • The foundational role of standardized testing: Adherence to rigorous, standardized protocols like those from CLSI and EUCAST is essential for generating reliable and comparable data that can guide both clinical decisions and the drug development pipeline.

Future research will undoubtedly focus on developing agents that can either evade or inhibit emerging resistance mechanisms, ensuring that the valuable legacy of β-lactam antibiotics continues to be a cornerstone of infectious disease treatment.

References

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  • Johns Hopkins ABX Guide. (2022). Bacteroides species. [Link]

  • Di Franco, C., et al. (2015). Prevalence of CTX-M-Type extended-spectrum β-lactamases in Escherichia coli strains isolated in poultry farms. Poultry science, 94(5), 953–958. [Link]

  • Gavalda, J., et al. (2007). Ampicillin plus ceftriaxone is as effective as ampicillin plus gentamicin for treating enterococcus faecalis infective endocarditis. Clinical infectious diseases, 44(4), 466–474. [Link]

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  • Dezfulian, M., Bitar, R. A., & Bartlett, J. G. (1993). Comparative Efficacy of Ceftriaxone in Experimental Infections Involving Bacteroides Fragilis and Escherichia Coli. Chemotherapy, 39(5), 355–360. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Breakpoints Eliminated From CLSI Document M100 Since 2010. [Link]

  • Fernandez-Hidalgo, N., et al. (2022). Penicillin plus Ceftriaxone versus Ampicillin plus Ceftriaxone Synergistic Potential against Clinical Enterococcus faecalis Blood Isolates. Microbiology spectrum, 10(3), e0271121. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • Rolfe, R. D., & Finegold, S. M. (1982). Comparative in vitro activity of ceftriaxone against anaerobic bacteria. Antimicrobial agents and chemotherapy, 22(2), 338–341. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Bevan, E. R., Jones, A. M., & Hawkey, P. M. (2017). Global epidemiology of CTX-M β-lactamases: temporal and geographical shifts in genotype. The Journal of antimicrobial chemotherapy, 72(8), 2145–2155. [Link]

  • Xu, X., et al. (2022). Molecular Characterization of Penicillin-Binding Protein2x, 2b and 1a of Streptococcus pneumoniae Causing Invasive Pneumococcal Diseases in China: A Multicenter Study. Frontiers in cellular and infection microbiology, 12, 807869. [Link]

  • Liu, C. Y., Huang, Y. T., & Liao, C. H. (2009). Increasing Trends in Antimicrobial Resistance among Clinically Important Anaerobes and Bacteroides fragilis Isolates Causing Nosocomial Infections. Antimicrobial agents and chemotherapy, 53(7), 2928–2932. [Link]

  • Abbas, G., et al. (2019). High rates of CTX-M group-1 extended-spectrum β-lactamases producing Escherichia coli in pets. Infection and drug resistance, 12, 777–785. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC and Zone Distributions, ECOFFs. [Link]

  • Jorgensen, S. C. J., et al. (2019). Ampicillin-Ceftriaxone vs Ampicillin-Gentamicin for Definitive Therapy of Enterococcus faecalis Infective Endocarditis: A Propensity Score–Matched, Retrospective Cohort Analysis. Clinical infectious diseases, 69(10), 1788–1796. [Link]

  • Lee, N. Y., et al. (2011). In Vitro Activities of Ceftriaxone-Sulbactam against Major Aerobic and Anaerobic Bacteria from Clinical Samples. Annals of laboratory medicine, 31(4), 256–262. [Link]

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  • Schuch, R., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial agents and chemotherapy, 65(7), e0011521. [Link]

  • U.S. Food and Drug Administration. (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

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  • Lin, M. C., et al. (2009). Alterations of penicillin-binding proteins in pneumococci with stepwise increase in β-lactam resistance. Pathogens and disease, 56(2), 108–114. [Link]

  • Gavaldà, J., et al. (2007). Ampicillin plus ceftriaxone is as effective as ampicillin plus gentamicin for treating enterococcus faecalis infective endocarditis. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 44(4), 466–474. [Link]

  • Celik, B. I. (2010). High prevalence of CTX-M-type beta-lactamase in Escherichia coli isolates producing extended. International Scholars Journals, 5(10), 386-391. [Link]

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Validation

A Comparative Guide to Cross-Resistance Studies of Ceftriaxone Disodium Salt in Multi-Drug Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global public health. Ceftriaxone, a third-generation cephalosporin, has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global public health. Ceftriaxone, a third-generation cephalosporin, has long been a cornerstone in the treatment of serious bacterial infections. However, its efficacy is increasingly threatened by the emergence of cross-resistance, where bacteria resistant to one antibiotic also exhibit resistance to others. This guide provides an in-depth, objective comparison of ceftriaxone's performance against MDR bacteria, supported by experimental data and protocols.

Introduction: The Evolving Challenge of Ceftriaxone Resistance

Ceftriaxone's broad spectrum of activity against both Gram-positive and Gram-negative bacteria has made it a widely prescribed antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Despite its initial success, the extensive use and misuse of ceftriaxone have driven the selection and spread of resistant strains, complicating treatment decisions and leading to poorer patient outcomes.[2][3] Understanding the nuances of cross-resistance is paramount for the development of effective therapeutic strategies and the preservation of our current antibiotic arsenal.

Mechanisms of Cross-Resistance to Ceftriaxone

Bacteria have evolved sophisticated mechanisms to evade the effects of ceftriaxone and other β-lactam antibiotics. These mechanisms are often interconnected, leading to cross-resistance across multiple drug classes.

β-Lactamase Production

The most common form of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the β-lactam ring.[4] Of particular concern are Extended-Spectrum β-Lactamases (ESBLs), which can hydrolyze a wide range of cephalosporins, including ceftriaxone.[5][6] The genes encoding these enzymes are often located on mobile genetic elements, facilitating their rapid spread among different bacterial species.

Alterations in Penicillin-Binding Proteins (PBPs)

Mutations in the genes encoding PBPs can reduce the binding affinity of ceftriaxone to its target site, thereby diminishing its inhibitory effect.[7][8][9] This mechanism is a significant contributor to resistance in organisms such as Neisseria gonorrhoeae and Streptococcus pneumoniae.[9][10][11] The accumulation of mutations in PBPs can lead to a stepwise increase in resistance levels to both penicillin and ceftriaxone.[11]

Efflux Pumps

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[12] Overexpression of efflux pumps, such as the MtrC-MtrD-MtrE system in N. gonorrhoeae and the AdeIJK system in Acinetobacter baumannii, can contribute to resistance to ceftriaxone and other antimicrobial agents.[10][13][14]

Porin Channel Modifications

In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. Porin channels are protein channels that allow the passage of molecules, including antibiotics, across this membrane. Mutations that lead to a decrease in the number or size of these channels can restrict the entry of ceftriaxone, contributing to resistance.[10]

cluster_mechanisms Mechanisms of Ceftriaxone Cross-Resistance cluster_outcome Outcome beta_lactamase β-Lactamase Production (e.g., ESBLs, AmpC) resistance Ceftriaxone Resistance beta_lactamase->resistance Inactivates Ceftriaxone pbp_modification PBP Modification (Reduced Affinity) pbp_modification->resistance Prevents Target Binding efflux_pumps Efflux Pump Overexpression efflux_pumps->resistance Removes Ceftriaxone from Cell porin_loss Porin Channel Loss/Modification porin_loss->resistance Reduces Ceftriaxone Entry

Caption: Key mechanisms contributing to ceftriaxone cross-resistance in bacteria.

Comparative Performance of Ceftriaxone Against Key MDR Pathogens

The effectiveness of ceftriaxone varies significantly among different multi-drug resistant bacteria. This section provides a comparative analysis of its activity against clinically important pathogens.

Methicillin-Resistant Staphylococcus aureus (MRSA)

Ceftriaxone is not effective for treating MRSA infections.[15] MRSA's resistance to methicillin and other β-lactam antibiotics, including ceftriaxone, is primarily due to the acquisition of the mecA gene, which encodes for an altered penicillin-binding protein (PBP2a) with a low affinity for these drugs.[15][16] While ceftriaxone can be used for methicillin-susceptible S. aureus (MSSA) infections, its activity may be suboptimal compared to other agents like cefazolin, especially in cases of high bacterial load.[17][18]

Pseudomonas aeruginosa

Pseudomonas aeruginosa is intrinsically resistant to ceftriaxone and this antibiotic should not be used for Pseudomonas infections.[19] Studies have shown that a high percentage of clinical isolates are resistant to ceftriaxone.[19][20] Resistance in P. aeruginosa is often multifactorial, involving the production of β-lactamases, overexpression of efflux pumps, and low outer membrane permeability.[21][22] While ceftriaxone may show some in vitro activity against a small percentage of isolates, it is not recommended as a sole therapeutic agent for pseudomonal infections.[19]

ESBL-Producing Enterobacterales

The emergence of ESBL-producing Enterobacterales (e.g., Escherichia coli, Klebsiella pneumoniae) poses a significant therapeutic challenge.[5] These organisms produce enzymes that effectively hydrolyze third-generation cephalosporins, including ceftriaxone, rendering them clinically ineffective.[23] A ceftriaxone MIC of ≥2 mg/L is often used as a proxy for ESBL production in certain species.[24] Carbapenems have traditionally been the treatment of choice for serious infections caused by ESBL-producing organisms, although newer β-lactam/β-lactamase inhibitor combinations are also effective options.

Table 1: Comparative In Vitro Activity of Ceftriaxone and Other Antibiotics Against Select MDR Bacteria

AntibioticMRSA (mecA+)Pseudomonas aeruginosaESBL-producing E. coli
Ceftriaxone R R R
CefazolinRRR
CefepimeRI/RI/R
Piperacillin-TazobactamRS/I/RS/I/R
MeropenemRSS
VancomycinSRR
LinezolidSRR

S - Susceptible; I - Intermediate; R - Resistant. Data compiled from various sources and represents general susceptibility patterns. Local resistance rates may vary.

Experimental Protocols for Cross-Resistance Studies

Accurate and standardized methods are crucial for assessing cross-resistance and guiding therapeutic decisions.

Antimicrobial Susceptibility Testing (AST)

Broth Microdilution: This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of ceftriaxone and other test antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate Plates: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate: Incubate the plates at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Interpret Results: Interpret the MIC values according to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[25][26][27]

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilutions Prepare Antibiotic Dilutions (Two-fold series) inoculum->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate incubate Incubate at 35°C (16-20 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (CLSI/EUCAST breakpoints) read_mic->interpret end End interpret->end

Caption: A streamlined workflow for determining Minimum Inhibitory Concentrations (MICs).

Molecular Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific resistance genes.

  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • Primer Design: Design or obtain specific primers that target the resistance gene of interest (e.g., blaCTX-M for ESBLs, mecA for MRSA).

  • PCR Amplification: Perform PCR using the extracted DNA, specific primers, and a suitable PCR master mix.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel to visualize the amplified DNA fragments.

  • Interpretation: The presence of a band of the expected size indicates the presence of the resistance gene.

Conclusion and Future Directions

The landscape of antibiotic resistance is constantly evolving, and ceftriaxone is no exception. While it remains a valuable agent for treating infections caused by susceptible organisms, its utility against many MDR pathogens is severely limited.[2][28] Cross-resistance is a complex phenomenon driven by a variety of molecular mechanisms. A thorough understanding of these mechanisms, coupled with robust surveillance and a commitment to antimicrobial stewardship, is essential for preserving the efficacy of our existing antibiotics and guiding the development of novel therapeutic strategies.[29] The judicious use of ceftriaxone, informed by accurate susceptibility testing, is crucial to mitigate the further spread of resistance.[30] Combination therapies and the development of new antibiotics that can overcome existing resistance mechanisms are promising avenues for future research.

References

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Safety & Regulatory Compliance

Safety

Ceftriaxone Disodium Salt: Proper Disposal &amp; Handling Procedures

Content Type: Operational Safety & Logistics Guide Audience: Laboratory Managers, Researchers, and EHS Officers Executive Summary: The "Zero-Sewer" Directive Immediate Action Required: Stop all disposal of Ceftriaxone Di...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Laboratory Managers, Researchers, and EHS Officers

Executive Summary: The "Zero-Sewer" Directive

Immediate Action Required: Stop all disposal of Ceftriaxone Disodium (solid or aqueous) via laboratory sinks or drains.

While Ceftriaxone Disodium is not currently classified as a P-listed or U-listed hazardous waste under US EPA RCRA regulations, it is a potent third-generation cephalosporin.[1] Indiscriminate disposal into municipal water systems accelerates Antimicrobial Resistance (AMR) , a critical environmental and public health risk.

The Golden Rule: All Ceftriaxone waste—whether pure stock, mother liquor, or contaminated media—must be segregated and routed for High-Temperature Incineration .

Hazard Identification & Scientific Rationale
2.1 The Biological Hazard: Beta-Lactam Stability

Users often assume that because Ceftriaxone degrades in solution over time, it is safe to sewer. This is chemically inaccurate regarding environmental safety.

  • Mechanism: The core Beta-Lactam ring is thermodynamically unstable but kinetically persistent in neutral aqueous environments.[1]

  • Risk: Sub-lethal concentrations in wastewater treatment plants act as a selection pressure, forcing environmental bacteria to evolve beta-lactamase enzymes.[1]

  • Solution: Complete thermal destruction (mineralization) is the only method to guarantee the irreversible cleavage of the bicyclic ring structure.

2.2 The Chemical Hazard: Sensitization

Ceftriaxone is a potent respiratory and skin sensitizer (GHS Category 1).[2][3]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4]

  • H317: May cause an allergic skin reaction.[2][3][4]

Implication for Disposal: Disposal procedures must minimize dust generation.[2][3][5] Crushing vials or compacting solid waste manually is strictly prohibited to prevent aerosolization.

Physicochemical Data for Waste Management
PropertyValueOperational Relevance
CAS Number 104376-79-6Identifier for waste manifesting.[1]
Appearance White to yellowish powderHigh visibility; easy to identify spills.
Water Solubility Freely solubleHigh Risk: Easily migrates in water tables if landfilled.
Thermal Decomposition > 240°C (Melting/Decomp)Requirement: Incinerators must operate >800°C (1000°C preferred) to ensure ring destruction.
RCRA Status Non-RCRA RegulatedOften managed as "Non-Hazardous Pharmaceutical Waste" but requires incineration.
Detailed Disposal Workflows
4.1 Scenario A: Solid Waste (Expired Stock / Pure Powder) [1]
  • Classification: Non-RCRA Pharmaceutical Waste (Incineration Only).

  • Container: Rigid, puncture-resistant container (e.g., Polyethylene wide-mouth jar).[1]

  • Labeling: "NON-HAZARDOUS PHARMACEUTICAL WASTE - FOR INCINERATION ONLY."

  • Protocol:

    • Keep original vial capped if possible.

    • Place the entire vial into the waste container.

    • Do not empty the powder out of the vial (reduces dust risk).

    • Seal container and transfer to EHS/Waste Contractor.

4.2 Scenario B: Liquid Waste (Stock Solutions & Media)
  • Classification: Aqueous Pharmaceutical Waste.

  • Container: HDPE Carboy (compatible with pH 6-8).

  • Prohibition: Do NOT autoclave chemical waste unless it contains infectious agents (BSL-2+).[1] Autoclaving does not guarantee chemical destruction and may aerosolize the drug.

  • Protocol:

    • Pour liquid waste into the designated carboy.

    • If the liquid contains biological agents (e.g., E. coli culture), chemically disinfect with Bleach (Sodium Hypochlorite) first.

      • Note: Bleach aids in hydrolyzing the beta-lactam ring (alkaline hydrolysis), serving a dual purpose of sterilization and partial chemical inactivation.

    • Close cap tightly.[2]

    • Route for commercial incineration.

4.3 Scenario C: Trace Contaminated Debris (Gloves, Weigh Boats)
  • Protocol:

    • Heavily Soiled: Treat as Solid Pharmaceutical Waste (Scenario A).

    • Trace/Empty: Can typically be disposed of in standard lab trash unless local facility rules dictate "Trace Chemo/Pharma" bins (often Yellow or White bins).

Visualized Decision Matrix

The following diagram outlines the logical decision path for disposing of Ceftriaxone, ensuring compliance with the "No Sewer" policy.

DisposalWorkflow cluster_legend Key Protocol Start Ceftriaxone Waste Generated TypeCheck Determine Waste State Start->TypeCheck Solid Solid / Powder (Expired Stock) TypeCheck->Solid Liquid Liquid / Aqueous (Media, Mother Liquor) TypeCheck->Liquid Spill Spill Cleanup (Debris) TypeCheck->Spill Bin Rigid Container (Label: Pharm Waste) Solid->Bin Do not crush vials BioCheck Is it Biohazardous? (Contains live bacteria?) Liquid->BioCheck Spill->Bin Wet wipe cleanup Bleach Add 10% Bleach (Sterilize + Hydrolyze) BioCheck->Bleach Yes Carboy Collect in Chemical Waste Carboy BioCheck->Carboy No (Chemical only) Bleach->Carboy After 30 mins Incinerate FINAL DISPOSAL: High-Temp Incineration (>1000°C) Carboy->Incinerate Bin->Incinerate Warning NEVER SEWER

Figure 1: Decision tree for Ceftriaxone waste streams, prioritizing incineration and prohibiting sewer disposal.

Emergency Procedures: Spill Cleanup

In the event of a powder spill, immediate containment is necessary to prevent respiratory sensitization of lab personnel.

  • Evacuate & PPE: Clear the immediate area. Don N95/P100 respirator , double nitrile gloves, and safety goggles.

  • Containment: Do not dry sweep (creates dust).

  • Neutralization/Cleanup:

    • Cover the spill with paper towels.

    • Gently wet the towels with 1M NaOH (Sodium Hydroxide) or 10% Bleach .

    • Scientific Note: High pH initiates the hydrolysis of the beta-lactam ring, reducing the active pharmacological hazard during cleanup.

  • Disposal: Scoop wet material into a wide-mouth hazardous waste container. Label as "Spill Debris: Ceftriaxone + NaOH".

Regulatory Framework & Compliance

While Ceftriaxone is not a federal RCRA hazardous waste (P/U Listed), modern best practices align with the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .

  • Sewer Ban: The 2019 EPA Final Rule prohibits the sewering of hazardous waste pharmaceuticals.[6][7] Facilities should voluntarily apply this ban to all antibiotics to demonstrate environmental stewardship.

  • Manifesting: List as "Non-RCRA Pharmaceutical Waste" or "Non-Regulated Chemical Waste."

  • European Union (REACH): Dispose of contents/container in accordance with local/regional/national/international regulations (often EWC code 18 01 09).

References
  • US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6][7]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Ceftriaxone Disodium Salt.[2][3][4][5][1]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Ceftriaxone Sodium - Compound Summary (Safety & Hazards).[1][2][1]

  • World Health Organization (WHO). (2022). Management of waste from health-care activities (Antibiotic Disposal Guidelines).[1][1]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Ceftriaxone Disodium Salt

Handling Ceftriaxone Disodium Salt, a third-generation cephalosporin antibiotic, in a research and development setting demands a rigorous and informed approach to personal safety. While essential for its therapeutic appl...

Author: BenchChem Technical Support Team. Date: February 2026

Handling Ceftriaxone Disodium Salt, a third-generation cephalosporin antibiotic, in a research and development setting demands a rigorous and informed approach to personal safety. While essential for its therapeutic applications, this compound presents occupational hazards that necessitate a comprehensive Personal Protective Equipment (PPE) protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to establish and maintain the highest safety standards.

Hazard Assessment: Understanding the "Why" Behind the "What"

Ceftriaxone Disodium Salt, a white to yellowish crystalline powder, is readily soluble in water.[1] A thorough understanding of its hazard profile is the foundation of an effective PPE strategy. According to its Safety Data Sheets (SDS), the primary risks associated with this compound are:

  • Respiratory Sensitization: Inhalation of the powder may cause allergy or asthma-like symptoms or breathing difficulties.[2][3] This is a critical consideration as repeated exposure can lead to severe allergic reactions in sensitized individuals.

  • Skin and Eye Irritation: The compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[2][3] Direct contact can cause redness, itching, and discomfort.

  • Skin Sensitization: Similar to respiratory sensitization, repeated skin contact may lead to an allergic skin reaction, such as a rash.[2][3]

These hazards underscore that the primary routes of occupational exposure are inhalation of aerosolized powder and direct skin or eye contact. Therefore, our PPE strategy must create a robust barrier against these pathways.

The Hierarchy of Controls: A Multi-Layered Defense

Before detailing specific PPE, it's crucial to place it within the established "hierarchy of controls." PPE is the last line of defense. The most effective safety measures involve engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls: These are the most effective measures. For Ceftriaxone Disodium Salt, this primarily involves handling the powder within a chemical fume hood or a powder containment hood.[4] This captures aerosolized particles at the source, preventing them from entering the researcher's breathing zone.

  • Administrative Controls: These are work practices that reduce exposure. Examples include developing Standard Operating Procedures (SOPs) for handling the compound, providing comprehensive safety training, and restricting access to handling areas to authorized personnel only.[5]

  • Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical. It is to be used in conjunction with, not as a replacement for, engineering and administrative controls.

Task-Specific PPE Protocols

The required level of PPE is dictated by the specific task and the potential for exposure. A risk-based approach ensures both safety and practicality.

TaskRequired Engineering ControlMinimum Personal Protective Equipment (PPE)
Unpacking and Storage Well-ventilated areaLab coat, safety glasses, nitrile gloves
Weighing and Aliquoting (Powder) Chemical fume hood or powder containment hoodLab coat, chemical splash goggles, N95 respirator, double nitrile gloves
Solution Preparation (Dissolving Powder) Chemical fume hoodLab coat, chemical splash goggles, nitrile gloves
Handling Solutions Standard laboratory bench (if non-volatile)Lab coat, safety glasses, nitrile gloves
Spill Cleanup (Powder) Restricted access, controlled ventilationFull-face respirator with P100 filter, chemical-resistant gown, double nitrile gloves, shoe covers
Waste Disposal Designated hazardous waste containersLab coat, safety glasses, nitrile gloves
Detailed PPE Specifications:
  • Eye and Face Protection:

    • Safety Glasses: Required as a minimum for any work in the lab.[6]

    • Chemical Splash Goggles: Essential when handling the powder or concentrated solutions where there is a risk of splashes.[2] Eyeglasses or standard safety glasses are not sufficient to protect from splashes.[7]

    • Face Shield: Should be worn in conjunction with goggles when there is a significant risk of splashes, such as during bulk solution preparation or spill cleanup.[8]

  • Hand Protection (Gloves):

    • Material: Use powder-free nitrile gloves.[9] Nitrile provides good chemical resistance and avoids potential latex allergies.

    • Double Gloving: When handling the powder form of Ceftriaxone Disodium Salt, double gloving is recommended.[8] The outer glove can be removed upon leaving the immediate handling area (e.g., fume hood) to prevent the spread of contamination.

    • Inspection and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if they are contaminated or compromised, and at regular intervals (e.g., every 30 minutes) during prolonged handling.[8][10]

  • Body Protection:

    • Lab Coat: A standard lab coat is the minimum requirement to protect skin and personal clothing.[6]

    • Chemical-Resistant Gown: For tasks with a higher risk of contamination, such as weighing large quantities or cleaning spills, a disposable, poly-coated gown that closes in the back is required.[7][8] These gowns should have long sleeves with tight-fitting cuffs.[7]

  • Respiratory Protection:

    • N95 Respirator: Due to the risk of respiratory sensitization, a fit-tested NIOSH-certified N95 respirator is mandatory when handling the powder form of Ceftriaxone Disodium Salt outside of a containment hood.[2][8] Surgical masks do not provide adequate respiratory protection against fine chemical powders.[11]

    • Full-Face Respirator: In the event of a significant spill or for emergency response, a full-face respirator with P100 filters offers a higher level of respiratory and facial protection.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal (doffing) of PPE is a common and avoidable error.

PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Gown/Lab Coat don2 2. N95 Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Outer glove over cuff) don3->don4 doff1 1. Outer Gloves doff2 2. Gown/Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator (Outside of work area) doff4->doff5

Step-by-Step Protocol for PPE Use:
  • Donning:

    • Perform hand hygiene.

    • Put on the lab coat or gown, ensuring it is fully fastened.[8]

    • If required, don the N95 respirator, ensuring a proper seal check is performed.

    • Put on eye and face protection.

    • Put on the first pair of gloves (inner).

    • If double gloving, put on the second pair of gloves (outer), ensuring the cuffs are pulled over the sleeves of the gown.[8]

  • Doffing:

    • Remove the outer pair of gloves first, peeling them off without touching the outside with bare skin.

    • Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as it is removed.

    • Perform hand hygiene.

    • Remove goggles or face shield from the back to the front.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene with soap and water.[2]

    • If a respirator was worn, leave the immediate work area before removing it.

  • Disposal:

    • All disposable PPE used when handling Ceftriaxone Disodium Salt should be considered contaminated waste.

    • Place used gloves, disposable gowns, and other contaminated items into a designated, sealed hazardous waste container for proper disposal according to your institution's guidelines.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4] If irritation or a rash develops, seek medical advice.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Spill Management:

    • Evacuate and restrict access to the area.

    • Don the appropriate PPE for spill cleanup (see table above).

    • For a powder spill, gently cover with damp paper towels to avoid raising dust.

    • Carefully wipe up the material, working from the outside of the spill inwards.

    • Clean the area with soap and water.

    • Place all cleanup materials into a sealed hazardous waste container.

Conclusion: Fostering a Culture of Safety

The safe handling of Ceftriaxone Disodium Salt is not merely about following a checklist of PPE. It is about understanding the underlying risks and integrating safety into every step of the research process. By combining robust engineering controls with diligent administrative practices and the correct, consistent use of personal protective equipment, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but must be supplemented by institution-specific training and a commitment to a proactive safety culture.

References

  • Piramal Critical Care. (2019). SAFETY DATA SHEET Ceftriaxone, USP.
  • RPI (Research Products International). (n.d.). Ceftriaxone Disodium Salt Hemi (Heptahydrate) Safety Data Sheet.
  • R&D Systems. (n.d.). Ceftriaxone disodium salt (CAS 104376-79-6).
  • U.S. Food & Drug Administration. (n.d.). Ceftriaxone for Injection, USP.
  • Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
  • C.P.A. Chem Ltd. (2021). Safety data sheet: Ceftriaxone disodium salt hemi(heptahydrate).
  • University of California, Santa Barbara - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • WG Critical Care, LLC. (2023). Safety Data Sheet (SDS): Ceftriaxone for Injection, USP.
  • MP Biomedicals. (2024). Ceftriaxone disodium salt, for culture media use - Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). (2024). Hazardous Drug Exposures in Healthcare.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories Overview.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Ontario College of Pharmacists. (2019). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE).
  • American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs.
  • Med-Vet International. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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